1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-14-5-3-4-12(8-14)9-18-10-13(11-19)15-6-1-2-7-16(15)18/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPUCTNWXJAVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the Synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
Authored by: A Senior Application Scientist
Publication Date: January 15, 2026
Abstract
This technical guide provides a comprehensive overview of the , a key intermediate in the development of novel therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is of paramount importance for drug discovery.[1] This document details the prevalent synthetic methodologies, with a focus on the N-alkylation of indole-3-carbaldehyde. It offers in-depth, step-by-step protocols, mechanistic insights, and practical considerations for researchers, scientists, and professionals in the field of drug development. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of Substituted Indoles in Medicinal Chemistry
The indole nucleus is a fundamental heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] Its presence in approved drugs underscores its importance as a pharmacophore.[1] The functionalization of the indole ring, particularly at the N-1 and C-3 positions, allows for the modulation of a molecule's physicochemical properties and biological targets. This compound serves as a versatile building block for the synthesis of more complex molecules, including potential anticancer agents and other therapeutics. The aldehyde group at the C-3 position is a reactive handle for various chemical transformations, such as the formation of Schiff bases, while the bromobenzyl group at the N-1 position can be utilized for further cross-coupling reactions.[3]
Primary Synthetic Route: N-Alkylation of Indole-3-carbaldehyde
The most direct and widely employed method for the is the N-alkylation of indole-3-carbaldehyde with 3-bromobenzyl bromide. This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated indole nitrogen acts as the nucleophile.
Reaction Mechanism
The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[4] The base deprotonates the N-H of the indole ring, forming a resonance-stabilized indolide anion. This anion then acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 3-bromobenzyl bromide in an SN2 reaction to form the desired N-alkylated product. The choice of a strong base is crucial to ensure complete deprotonation of the indole nitrogen, which has a pKa of approximately 17.
Causality Behind Experimental Choices
-
Base Selection (Sodium Hydride): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, driving the reaction to completion. Its use minimizes side reactions that could occur with other bases.
-
Solvent Selection (THF/DMF): Anhydrous polar aprotic solvents like THF or DMF are ideal for this reaction. They effectively solvate the cation of the base (Na+) and the transition state, while not interfering with the nucleophilicity of the indolide anion. DMF can sometimes lead to higher yields and faster reaction times due to its higher polarity.[4]
-
Reaction Temperature: The initial deprotonation step is often performed at 0°C to control the exothermic reaction of NaH with the solvent and the substrate. The subsequent alkylation is typically carried out at room temperature to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.[5]
Detailed Experimental Protocol
Materials:
-
Indole-3-carbaldehyde
-
3-Bromobenzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole-3-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, during which time the evolution of hydrogen gas should be observed, and the solution may become clearer.
-
Add a solution of 3-bromobenzyl bromide (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture at 0°C.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the N-alkylation of indole-3-carbaldehyde.
Quantitative Data Summary
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Purpose |
| Indole-3-carbaldehyde | 1.0 | 145.16 | Starting material |
| 3-Bromobenzyl bromide | 1.1 | 249.97 | Alkylating agent |
| Sodium Hydride (60%) | 1.1 | 24.00 (as 100%) | Base for deprotonation |
| Tetrahydrofuran (THF) | - | 72.11 | Anhydrous solvent |
| Saturated NH4Cl | - | - | Quenching agent |
| Ethyl Acetate | - | 88.11 | Extraction solvent |
Typical yields for this type of N-alkylation reaction are generally high, often exceeding 80-90%, depending on the purity of the starting materials and the reaction conditions.
Synthesis of Starting Material: Indole-3-carbaldehyde
Indole-3-carbaldehyde is a commercially available starting material. However, it can also be readily synthesized in the laboratory via the Vilsmeier-Haack reaction.[6][7] This reaction involves the formylation of indole using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).[6][7] The electrophilic Vilsmeier reagent attacks the electron-rich C-3 position of the indole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.
Vilsmeier-Haack Reaction Workflow
Caption: Vilsmeier-Haack formylation of indole.
Potential Challenges and Troubleshooting
-
C-Alkylation vs. N-Alkylation: While N-alkylation is generally favored under the described conditions, some C-alkylation at the C-3 position can occur, especially if the deprotonation of the indole nitrogen is incomplete. Ensuring the use of a slight excess of a strong base like NaH and allowing sufficient time for deprotonation can minimize this side reaction.[4]
-
Over-alkylation: The use of a large excess of the alkylating agent should be avoided to prevent potential dialkylation or other side reactions.
-
Moisture Sensitivity: Sodium hydride is highly reactive with water. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for the success of the reaction. Contamination with water will quench the base and lead to low yields.
-
Purification: The product and any unreacted starting materials may have similar polarities. Careful selection of the eluent system for column chromatography is necessary to achieve good separation.
Conclusion
The is a straightforward yet crucial transformation in medicinal chemistry. The N-alkylation of indole-3-carbaldehyde with 3-bromobenzyl bromide using a strong base like sodium hydride provides a reliable and high-yielding route to this valuable intermediate. This guide has provided a detailed protocol, mechanistic rationale, and practical advice to facilitate the successful synthesis of this compound in a research setting. By understanding the underlying principles and potential challenges, researchers can confidently utilize this methodology to advance their drug discovery programs.
References
- Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC - NIH.
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. Published December 17, 2020.
- N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation | Request PDF - ResearchGate. Published May 10, 2024.
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Published August 6, 2025.
- Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives - Scirp.org.
- 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde | RUO - Benchchem.
- This compound | SCBT - Santa Cruz Biotechnology.
- indole-3-aldehyde - Organic Syntheses Procedure.
Sources
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Characterization of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
Abstract
Introduction: The Rationale for Characterization
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring at the N-1 and C-3 positions allows for the exploration of vast chemical space, leading to compounds with diverse biological activities. 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde is a key intermediate, possessing a versatile aldehyde group ripe for derivatization and a bromobenzyl moiety that can participate in cross-coupling reactions.[1] Accurate and thorough characterization of this intermediate is paramount, as the purity and confirmed structure of starting materials are foundational to the synthesis of novel chemical entities and the reliability of subsequent biological data. This guide provides the strategic approach to achieving this critical analytical endpoint.
Synthesis and Purification: Establishing a Foundational Purity
Synthetic Pathway: N-Alkylation
The most direct and common route to synthesizing this compound is through the N-alkylation of indole-3-carbaldehyde with 3-bromobenzyl bromide.[2] This reaction is a nucleophilic substitution where the nitrogen of the indole ring attacks the benzylic carbon of the 3-bromobenzyl bromide.
Protocol for Synthesis:
-
Reaction Setup: To a solution of indole-3-carbaldehyde (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or DMF, add a moderately strong base like anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).[2] The base is crucial for deprotonating the indole nitrogen, thereby increasing its nucleophilicity.
-
Addition of Alkylating Agent: Add 3-bromobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or gentle heat (e.g., 60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Caption: Synthetic workflow for this compound.
Purification Cascade: Ensuring Homogeneity
The purity of the final compound is critical. A two-stage purification process involving column chromatography followed by recrystallization is recommended.
2.2.1. Flash Column Chromatography
This technique separates the desired product from unreacted starting materials and by-products based on differential adsorption to a stationary phase.
-
Stationary Phase: Silica gel is the standard choice for compounds of this polarity.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal solvent system should be determined by TLC, aiming for an Rf value of ~0.3 for the product. Indole derivatives can often be visualized on TLC plates under UV light or by using a p-anisaldehyde stain.[3]
2.2.2. Recrystallization
Recrystallization is a powerful technique for achieving high purity of solid compounds. The choice of solvent is critical.
-
Solvent Selection: An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For aromatic aldehydes, solvent systems like ethanol/water, or mixtures of hexanes and ethyl acetate can be effective.[4][5]
-
Protocol:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the mixture in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
The melting point of the recrystallized product should be determined and compared to literature values if available. A sharp melting point range is indicative of high purity.
Spectroscopic Characterization: The Structural Fingerprint
The following sections detail the expected spectroscopic data for this compound. The predictions are based on the known data for the 4-bromo isomer and established principles of NMR, IR, and MS.[2]
Caption: A comprehensive workflow for the purification and characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum will confirm the presence of all the distinct proton environments in the molecule. The following table outlines the predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃.[2][6]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |
| Aldehyde (-CHO) | ~10.0 | Singlet (s) | The deshielding effect of the carbonyl group places this proton far downfield. |
| Indole H-2 | ~7.7 | Singlet (s) | This proton is adjacent to the electron-withdrawing imine-like nitrogen and the C-3 aldehyde. |
| Indole H-4 | ~8.3 | Doublet (d) | Located peri to the aldehyde group, it is significantly deshielded. |
| Indole H-5, H-6, H-7 | 7.2 - 7.5 | Multiplet (m) | These protons on the benzene ring of the indole core will appear in the aromatic region. |
| Benzyl CH₂ | ~5.4 | Singlet (s) | Protons on a carbon adjacent to both an aromatic ring and the indole nitrogen. |
| Bromobenzyl Aromatic | 7.1 - 7.5 | Multiplet (m) | The four protons on the 3-bromobenzyl ring will have distinct chemical shifts and coupling patterns due to the meta-substitution. |
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Aldehyde (C=O) | ~185 | The carbonyl carbon is highly deshielded and appears furthest downfield. |
| Indole & Benzyl Aromatic | 110 - 138 | The aromatic carbons of both rings resonate in this typical range. The carbon bearing the bromine (C-Br) will be shifted upfield compared to the others. |
| Benzyl CH₂ | ~50 | The benzylic carbon attached to the indole nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | >3000 | Confirms the presence of aromatic rings. |
| Aldehyde C=O Stretch | 1650-1700 | A strong, sharp absorption characteristic of a conjugated aldehyde.[7] |
| Aromatic C=C Stretch | 1450-1600 | Multiple bands confirming the aromatic skeletons. |
| C-N Stretch | 1300-1350 | Indicates the stretching of the carbon-nitrogen bonds within the indole ring. |
| C-Br Stretch | 500-600 | A weaker absorption in the fingerprint region, indicative of the carbon-bromine bond.[2] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The molecular weight of C₁₆H₁₂BrNO is 313.01 g/mol (for ⁷⁹Br) and 315.01 g/mol (for ⁸¹Br). A key feature in the mass spectrum will be the presence of two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. This is the characteristic isotopic signature of a molecule containing one bromine atom.[8]
-
Key Fragmentation: A prominent fragment would likely be the loss of the bromine atom, resulting in a peak at m/z 234. Another significant fragmentation pathway would be the cleavage of the benzyl group, leading to a tropylium-like cation at m/z 91 and a fragment corresponding to the indole-3-carbaldehyde moiety.
Conclusion
The characterization of this compound is a systematic process that combines purification techniques with a suite of spectroscopic methods. By following the workflows and interpretative principles outlined in this guide, researchers can confidently verify the structure and purity of this valuable synthetic intermediate. The causality-driven approach ensures that each analytical step provides a meaningful and verifiable piece of the structural puzzle, adhering to the principles of scientific rigor essential for successful research and development.
References
- Yan, M., Hider, R. C., & Ma, Y. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
-
Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
ResearchGate. (2018, August 6). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
- Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Journal of Heterocyclic Chemistry, 51(5), 1373-1380.
- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Semantic Scholar. (2017, October 1). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 8. This compound | 174367-69-2 [m.chemicalbook.com]
An In-depth Technical Guide to 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-bromobenzyl)-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the diverse and pharmacologically significant class of indole derivatives. The indole nucleus is a privileged scaffold in medicinal chemistry, and its substitution at the N-1 and C-3 positions allows for extensive chemical modification to modulate biological activity.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, positioning it as a valuable intermediate for the development of novel therapeutic agents. While specific biological data for this exact molecule is limited in publicly accessible literature, this guide will draw upon established principles of indole chemistry and data from closely related analogues to provide a robust framework for its scientific exploration.
Molecular and Physicochemical Properties
This compound possesses a molecular formula of C₁₆H₁₂BrNO and a molecular weight of approximately 314.18 g/mol .[3] The structure, as depicted below, features a central indole ring system, a carbaldehyde group at the C-3 position, and a 3-bromobenzyl substituent attached to the indole nitrogen (N-1).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 174367-69-2 | [3] |
| Molecular Formula | C₁₆H₁₂BrNO | [3] |
| Molecular Weight | 314.18 g/mol | [3] |
| Predicted Boiling Point | 490.3 ± 30.0 °C | [3] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through a two-step process: the formylation of the indole core followed by N-alkylation.
Step 1: Formylation of Indole
The introduction of the aldehyde group at the C-3 position of indole is most commonly accomplished via the Vilsmeier-Haack reaction . This reliable and high-yielding method utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3] The electrophilic chloroiminium ion formed selectively attacks the electron-rich C-3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields indole-3-carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
-
Reagents: Indole, N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Ice, Sodium hydroxide (NaOH) solution.
-
Procedure:
-
Cool DMF in an ice-salt bath.
-
Slowly add POCl₃ to the cooled DMF with stirring to form the Vilsmeier reagent.
-
Add a solution of indole in DMF to the reagent mixture, maintaining a low temperature.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a concentrated NaOH solution until the mixture is alkaline.
-
The product, indole-3-carbaldehyde, precipitates and can be collected by filtration, washed with water, and dried.[3]
-
Step 2: N-Alkylation of Indole-3-carbaldehyde
The most direct route for the synthesis of the target compound is the N-alkylation of indole-3-carbaldehyde with 3-bromobenzyl bromide. The reaction proceeds via a nucleophilic attack from the deprotonated indole nitrogen onto the benzylic carbon of the alkylating agent.
Experimental Protocol: N-Alkylation of Indole-3-carbaldehyde
-
Reagents: Indole-3-carbaldehyde, 3-bromobenzyl bromide, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Procedure:
-
Dissolve indole-3-carbaldehyde in the chosen solvent.
-
Add the base to deprotonate the indole nitrogen.
-
Add 3-bromobenzyl bromide to the reaction mixture.
-
Heat the mixture under reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
-
Caption: Synthetic pathway to this compound.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | Aldehyde proton (~10.0 ppm, singlet), Indole H-2 proton (~7.7 ppm, singlet), Aromatic protons (indole and benzyl rings, ~7.0-8.3 ppm, multiplets), Benzylic protons (-CH₂-, ~5.4 ppm, singlet) |
| ¹³C NMR | Carbonyl carbon (~185 ppm), Aromatic carbons (110-140 ppm), Benzylic carbon (~50 ppm) |
| IR (cm⁻¹) | ~1650-1680 (C=O stretch of aldehyde), ~3100-3000 (aromatic C-H stretch), ~1600, 1450 (C=C stretch of aromatic rings) |
| Mass Spec. | Molecular ion peak (M⁺) at m/z ~313 and a prominent M+2 peak at m/z ~315 of nearly equal intensity, characteristic of a monobrominated compound. |
Chemical Reactivity and Derivatization Potential
The chemical reactivity of this compound is dominated by the aldehyde functionality and the bromo-substituted benzyl group, making it a versatile intermediate for further chemical modifications.
Reactions of the Aldehyde Group
-
Condensation Reactions: The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines).[4] This reaction is fundamental in the synthesis of various heterocyclic systems and compounds with potential biological activities.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1-(3-bromobenzyl)-1H-indole-3-carboxylic acid, using standard oxidizing agents.
-
Reduction: Reduction of the aldehyde yields the primary alcohol, (1-(3-bromobenzyl)-1H-indol-3-yl)methanol.[4]
-
Wittig and Related Reactions: The aldehyde can be converted to an alkene through reactions like the Wittig reaction, providing a means to extend the carbon chain at the C-3 position.
Reactions of the Bromobenzyl Group
The bromine atom on the benzyl ring serves as a handle for various cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new carbon-carbon bond.
-
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds.
Caption: Reactivity and derivatization pathways of the title compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
The indole-3-carbaldehyde scaffold is a cornerstone in the development of therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2] The introduction of the 3-bromobenzyl group at the N-1 position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Anticancer Activity: Many N-substituted indole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The lipophilicity and steric bulk introduced by the bromobenzyl group can enhance binding to target proteins and improve cell membrane permeability.
-
Antimicrobial and Antiviral Activity: The indole nucleus is present in many natural and synthetic compounds with antimicrobial and antiviral properties.[2] Further derivatization of the aldehyde group into Schiff bases or other heterocyclic systems can lead to compounds with enhanced activity.
-
Enzyme Inhibition: The structural features of this molecule make it a candidate for the design of enzyme inhibitors, for example, targeting kinases, which are often implicated in proliferative diseases.
Conclusion
This compound is a versatile and valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups—the aldehyde and the bromo-benzyl moiety—provide a rich platform for the generation of diverse chemical libraries. While direct biological data for this specific compound remains to be extensively reported, the well-established pharmacological importance of the indole-3-carbaldehyde scaffold suggests that its derivatives hold significant promise for the discovery of novel therapeutic agents. This guide provides a foundational understanding for researchers to explore the full potential of this intriguing molecule.
References
- El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
- Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
-
PubChem. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde. Retrieved from [Link]
- Yan, M., Hider, R. C., & Ma, Y. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- Mukhtar, N. A., Suleiman, M., Al-Maqtari, H. M., Das, K. T., & Jamalis, J. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.
Sources
1-(3-bromobenzyl)-1H-indole-3-carbaldehyde CAS number 174367-70-5
An In-Depth Technical Guide to 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde (CAS No. 174367-69-2)
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The indole-3-carbaldehyde scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] This document details the molecule's synthetic pathway, offering mechanistic insights into its formation. It further outlines its physicochemical properties, expected spectroscopic signature, and critical reactivity profile. By exploring the synthetic utility of its dual functional handles—the aldehyde and the aryl bromide—this guide serves as a resource for researchers and drug development professionals aiming to leverage this versatile building block for the synthesis of novel therapeutic agents.
Core Compound Analysis and Nomenclature
This compound belongs to the indole class of heterocyclic compounds, which are central to a vast array of natural products and pharmaceuticals.[2][4] The molecule's structure is characterized by an indole core, formylated at the C3 position and substituted at the N1 position with a 3-bromobenzyl group. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate for library synthesis in drug discovery programs.
It is critical to note a point of potential confusion regarding the CAS number. The user-provided CAS number, 174367-70-5, corresponds to the para-substituted isomer, 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde .[5][6][7] This guide focuses on the compound named in the topic, the meta-substituted isomer, This compound , which is correctly identified by CAS Number 174367-69-2 .[8][9][10][11]
| Identifier | Value |
| IUPAC Name | 1-[(3-bromophenyl)methyl]-1H-indole-3-carbaldehyde |
| CAS Number | 174367-69-2[9][10] |
| Molecular Formula | C₁₆H₁₂BrNO[9][12] |
| Molecular Weight | 314.18 g/mol [9][12] |
| Synonyms | 1-(3-bromobenzyl)indole-3-carbaldehyde |
Synthetic Strategy and Experimental Protocol
The most direct and widely adopted strategy for synthesizing the title compound is the N-alkylation of indole-3-carbaldehyde. This approach is a cornerstone of indole chemistry, leveraging the nucleophilicity of the indole nitrogen after deprotonation.
Mechanistic Rationale
The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[13] The process involves two critical steps:
-
Deprotonation: The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO). A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to abstract this proton, generating a resonant-stabilized indole anion.[13] This anion is a potent nucleophile. The choice of base is crucial; strong bases like NaH ensure near-quantitative deprotonation, driving the reaction forward, while weaker bases like K₂CO₃ can also be effective, often requiring slightly more forcing conditions but offering easier handling.[14]
-
Nucleophilic Attack: The resulting indole anion attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide. The bromide ion is displaced as the leaving group, forming the new C-N bond and yielding the final product.[13]
The reaction is typically performed in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), which can solvate the cation of the base without interfering with the nucleophile.[14]
Synthesis Workflow Diagram
Detailed Experimental Protocol
This protocol is a representative procedure based on standard N-alkylation methods for indoles.[13][14]
Materials:
-
Indole-3-carbaldehyde (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
3-Bromobenzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add indole-3-carbaldehyde (1.0 eq).
-
Dissolution: Add anhydrous DMF via syringe to dissolve the starting material completely.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, during which the solution may change color, indicating the formation of the indole anion.
-
Alkylation: Add a solution of 3-bromobenzyl bromide (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction back to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.
Physicochemical & Spectroscopic Profile
Physical Properties
| Property | Value | Source |
| Physical State | Solid, likely off-white to tan powder | Inferred from similar compounds[3] |
| Melting Point | 100 - 101 °C (recrystallized from benzene) | [9] |
| Solubility | Low solubility in water; soluble in polar organic solvents like methanol, ethanol, acetonitrile, DMF, and DMSO. | Inferred from parent compound[15] |
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).
-
δ ~8.3 ppm (d, 1H): Indole C4-H, deshielded by the proximity to the benzene ring and aldehyde.
-
δ ~7.8 ppm (s, 1H): Indole C2-H.
-
δ 7.1-7.5 ppm (m, 7H): Overlapping multiplet corresponding to the remaining indole protons (C5, C6, C7) and the four aromatic protons of the 3-bromobenzyl group.
-
δ ~5.4 ppm (s, 2H): Benzylic methylene protons (-CH₂-).
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~185 ppm: Aldehyde carbonyl carbon (C=O).
-
δ ~138 ppm: Indole C2.
-
δ ~137 ppm: Quaternary carbon of the benzyl group attached to bromine.
-
δ 110-136 ppm: Aromatic carbons of both the indole and benzyl rings.
-
δ ~118 ppm: Indole C3.
-
δ ~110 ppm: Indole C7.
-
δ ~51 ppm: Benzylic methylene carbon (-CH₂-).
-
-
FT-IR (KBr, cm⁻¹):
-
~1650-1680 cm⁻¹: Strong C=O stretching vibration from the aldehyde.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1070 cm⁻¹: C-Br stretching.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) will appear as a characteristic doublet due to the isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance.
-
m/z ~313 (M⁺) and m/z ~315 (M+2) in an approximate 1:1 ratio.
-
Key fragmentation would likely involve the loss of the bromine atom and cleavage at the benzylic position.
-
Reactivity Profile and Applications in Drug Discovery
The synthetic value of this compound stems from its two distinct and orthogonally reactive functional groups: the C3-aldehyde and the C3'-aryl bromide. This dual functionality allows for sequential or selective modifications, making it an ideal scaffold for generating diverse molecular libraries.
Reactions at the Aldehyde Group
The aldehyde is a versatile electrophile, enabling a wide range of transformations:
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃) to form C-N bonds, yielding various amine derivatives.
-
Condensation Reactions: Forms Schiff bases (imines) with primary amines and hydrazones with hydrazines. These products are often bioactive themselves or can be used as intermediates for synthesizing other heterocyclic systems.[5]
-
Oxidation: Can be oxidized to the corresponding carboxylic acid using agents like silver oxide (Ag₂O) or potassium permanganate (KMnO₄).
-
Reduction: Selective reduction to the primary alcohol ((1-(3-bromobenzyl)-1H-indol-3-yl)methanol) is readily achieved with mild reducing agents like sodium borohydride (NaBH₄).[5]
-
Carbon-Carbon Bond Formation: Serves as an electrophile in Wittig, Horner-Wadsworth-Emmons, and various aldol-type condensation reactions to extend the carbon framework.[17]
Reactions at the Aryl Bromide Group
The bromine atom on the benzyl ring is a prime handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of significant molecular complexity.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new C-C bonds with aryl or vinyl groups.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation with amines.
-
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to form C-C triple bonds.
-
Cyanation: Conversion to a nitrile group (-CN) using reagents like copper(I) cyanide.
Application Workflow Diagram
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses or goggles.[6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important synthetic intermediate. Its well-defined synthesis via N-alkylation and, more importantly, its dual reactive sites provide medicinal chemists with a powerful platform for creating diverse and complex molecules. The ability to selectively modify the aldehyde and aryl bromide functionalities allows for the systematic exploration of chemical space, making this compound a valuable asset in the design and development of novel therapeutic candidates.
References
-
New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available at: [Link]
-
Indole-3-carboxaldehyde. Solubility of Things. Available at: [Link]
-
Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]
-
Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed. Available at: [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]
-
Indole-3-carbaldehyde. Wikipedia. Available at: [Link]
-
Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ACS Publications. Available at: [Link]
-
Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Sciencemadness.org. Available at: [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Semantic Scholar. Available at: [Link]
-
The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. Available at: [Link]
-
N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. ResearchGate. Available at: [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Chemistry Frontiers. Available at: [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]
- N-alkylation of indole derivatives. Google Patents.
-
Synthesis of substituted N-heterocycles by N-benzylation. Organic Chemistry Portal. Available at: [Link]
-
Indole-3-Carboxaldehyde. PubChem. Available at: [Link]
-
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scirp.org. Available at: [Link]
-
in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]
-
This compound [174367-69-2]. Chemsigma. Available at: [Link]
-
1H-Indole-3-carboxaldehyde. NIST WebBook. Available at: [Link]
-
Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). FooDB. Available at: [Link]
-
The Role of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Chemical Safety Library. CAS.org. Available at: [Link]
Sources
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 174367-69-2|this compound|BLD Pharm [bldpharm.com]
- 9. echemi.com [echemi.com]
- 10. This compound | 174367-69-2 [m.chemicalbook.com]
- 11. This compound [174367-69-2] | Chemsigma [chemsigma.com]
- 12. scbt.com [scbt.com]
- 13. m.youtube.com [m.youtube.com]
- 14. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. rsc.org [rsc.org]
- 17. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
The Biological Versatility of 1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde: A Technical Guide to a Promising Scaffold
Abstract
The indole-3-carbaldehyde framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The strategic substitution at the N-1 position of the indole ring has been shown to significantly modulate the biological profile of these compounds. This technical guide provides an in-depth exploration of the predicted biological activities of a specific, yet under-investigated derivative, 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde. Drawing upon extensive literature on structurally related N-benzyl-1H-indole-3-carbaldehydes and other pertinent indole derivatives, this whitepaper will elucidate the potential anticancer, antimicrobial, and antioxidant properties of the title compound. We will further delve into postulated mechanisms of action, present detailed experimental protocols for its synthesis and biological evaluation, and propose future research directions to unlock its full therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities in the ever-expanding landscape of indole-based therapeutics.
Introduction: The Indole-3-Carbaldehyde Scaffold and the Significance of N-Benzylation
The indole nucleus is a privileged structure in drug discovery, present in a multitude of natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among its various functionalized forms, indole-3-carbaldehyde stands out as a key intermediate for the synthesis of bioactive molecules due to the reactivity of its aldehyde group.[1] This functional group allows for facile derivatization, leading to the creation of diverse chemical libraries.
A critical aspect in the design of novel indole-based drugs is the substitution at the N-1 position. The introduction of a benzyl group at this position, creating N-benzyl-1H-indole-3-carbaldehydes, has been shown to enhance various biological activities.[2] This is attributed to several factors, including increased lipophilicity which can improve cell membrane permeability, and the potential for additional binding interactions with biological targets. The nature and position of substituents on the benzyl ring further fine-tune these properties.
This guide focuses on the specific derivative, this compound. While direct biological studies on this exact compound are scarce in the current literature, a comprehensive analysis of its structural analogues allows for a predictive exploration of its potential therapeutic applications. The presence of the bromine atom at the meta position of the benzyl ring is of particular interest, as halogen bonding and steric effects can significantly influence ligand-receptor interactions.
Synthetic Pathway: A Feasible Route to this compound
The synthesis of N-benzyl indole-3-carbaldehydes is well-documented, typically proceeding via an N-alkylation reaction.[3][4] The proposed synthesis of this compound follows this established methodology.
Proposed Synthetic Protocol
The synthesis involves the reaction of indole-3-carbaldehyde with 3-bromobenzyl bromide in the presence of a suitable base and a polar aprotic solvent.
Step-by-Step Protocol:
-
Deprotonation: To a solution of indole-3-carbaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add a base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Stirring: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen.
-
Alkylation: Add 3-bromobenzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Let the reaction proceed at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding ice-cold water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.
Caption: Synthetic workflow for this compound.
Predicted Biological Activities: A Multifaceted Potential
Based on the biological evaluation of structurally similar N-benzyl indole-3-carbaldehydes and other indole derivatives, this compound is predicted to exhibit a range of biological activities.
Anticancer Potential
The indole scaffold is a common feature in numerous anticancer agents.[5] N-substituted indole-3-carbaldehyde derivatives have demonstrated promising cytotoxic effects against various cancer cell lines.[6]
-
Structure-Activity Relationship Insights: Studies on N-arylsulfonyl-3-formylindoles have shown that the presence and position of electron-withdrawing groups on the aromatic ring can influence anti-HIV-1 activity, a field with overlapping principles in anticancer drug design.[7] The bromine atom in the 3-position of the benzyl ring of our target compound is an electron-withdrawing group, which could contribute to its anticancer potential.
-
Related Compound Activity: A study on novel indole-based arylsulfonylhydrazides, derived from an N-substituted indole-3-carboxaldehyde, showed promising inhibition of MCF-7 and MDA-MB-468 breast cancer cells.[5] Furthermore, certain 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline derivatives have displayed potent efficacy against ovarian cancer xenografts in mice.[8][9]
Table 1: Anticancer Activity of Related Indole Derivatives
| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |
| Indole-based arylsulfonylhydrazides | MCF-7, MDA-MB-468 | 13.2 µM, 8.2 µM | [5] |
| N-arylsulfonyl-3-formylindoles | HIV-1 (related antiviral) | EC50 values in the low µM range | [7] |
| 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline | Ovarian cancer xenografts | 100% tumor growth suppression | [8][9] |
Antimicrobial Activity
Indole derivatives are known to possess a broad spectrum of antimicrobial activities.[10][11] The N-benzylation of the indole ring can enhance these properties.
-
General Observations: Derivatives of indole-3-aldehyde have been evaluated for their in vitro antimicrobial activities against a range of bacteria and fungi, with some compounds showing significant potency.[10]
-
N-Benzyl Derivatives: Studies on N-benzyl indole derivatives have reported antimicrobial activity against various pathogens. For instance, certain 1-benzyl-3-heterocyclic indole derivatives were found to be highly active against P. aeruginosa, B. cereus, and S. aureus.[8][9] While a study on N-benzyl-1H-indole-3-carboxamide showed no activity against a specific panel of microbes, the authors suggest further screening is needed.[12] The aldehyde functionality in our target compound, compared to the amide, may lead to a different antimicrobial profile.
Antioxidant and Anti-inflammatory Properties
Recent research has highlighted the antioxidant and anti-inflammatory potential of N-benzyl indole aldehydes.[2]
-
Radical Scavenging Activity: A study on a series of N-benzyl indole aldehydes demonstrated their ability to scavenge 2,2-diphenylpicrylhydrazyl (DPPH), nitric oxide, and superoxide radicals.[2] This suggests that this compound may also possess antioxidant properties.
-
Anti-inflammatory Effects: The same study also reported good in vitro anti-inflammatory activity for some of the synthesized N-benzyl indole aldehydes.[2]
Postulated Mechanisms of Action
The predicted biological activities of this compound are likely mediated through various mechanisms, as observed for related indole derivatives.
Anticancer Mechanisms
-
Tubulin Polymerization Inhibition: Some 2-phenylindole-3-carbaldehydes are known to inhibit tubulin polymerization, a mechanism shared by successful anticancer drugs like colchicine.
-
Topoisomerase Inhibition: Palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones have been shown to interact with DNA-Topoisomerase I, suggesting a potential for DNA replication interference.
-
Mcl-1 Inhibition: N-substituted indole derivatives have been identified as novel inhibitors of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1).[13]
Caption: Postulated anticancer mechanisms of action.
Antimicrobial Mechanisms
The antimicrobial action of indole derivatives can be multifaceted, involving:
-
Disruption of Cell Membranes: The lipophilic nature of the compound may facilitate its insertion into the bacterial cell membrane, leading to a loss of integrity.
-
Enzyme Inhibition: The compound could inhibit essential bacterial enzymes involved in metabolic pathways.
-
Inhibition of Biofilm Formation: Some indole derivatives have been shown to interfere with bacterial biofilm formation, a key factor in antibiotic resistance.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of this compound, a series of in vitro assays are recommended.
In Vitro Anticancer Activity: MTT Assay
This assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism.
-
Visual Inspection: Determine the MIC as the lowest concentration of the compound that shows no visible growth.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of this compound and a solution of DPPH in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Mix various concentrations of the compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Future Directions and Conclusion
The in-depth analysis of the existing literature on N-benzyl indole-3-carbaldehydes and related compounds strongly suggests that this compound is a promising candidate for further investigation. Its predicted anticancer, antimicrobial, and antioxidant properties warrant a comprehensive biological evaluation.
Future research should focus on:
-
Synthesis and Characterization: The first step is the successful synthesis and thorough characterization of the title compound.
-
In Vitro Biological Screening: A broad screening against a panel of cancer cell lines and microbial strains is necessary to confirm the predicted activities and determine the potency.
-
Mechanism of Action Studies: Elucidating the precise mechanisms through which this compound exerts its biological effects is crucial for its further development. This could involve enzyme inhibition assays, gene expression analysis, and cell cycle studies.
-
In Vivo Efficacy and Toxicity: Promising in vitro results should be followed by in vivo studies in animal models to assess efficacy and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues with different substituents on the benzyl ring and the indole nucleus will help in optimizing the biological activity.
References
-
Survase, D., et al. (2019). Synthesis, characterization, and biological evaluation of indole aldehydes containing N-benzyl moiety. ResearchGate. Available at: [Link]
-
Limm, K., et al. (2018). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. PMC. Available at: [Link]
-
Li, L., et al. (2017). Discovery and Structure-Activity Relationship Studies of N-substituted Indole Derivatives as Novel Mcl-1 Inhibitors. PubMed. Available at: [Link]
-
Wang, Z., et al. (2019). Synthesis of substituted indole-3-carboxaldehyde derivatives. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2022). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. National Institutes of Health. Available at: [Link]
-
El-Sawy, E. R., et al. (2009). Synthesis and cellular cytotoxicities of new N-substituted indole-3-carbaldehyde and their indolylchalcones. Semantic Scholar. Available at: [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
-
Fernández, S., et al. (2024). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. ResearchGate. Available at: [Link]
-
El-Sawy, E. R., et al. (2011). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. Available at: [Link]
-
El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]
-
El-Sawy, E. R., et al. (2011). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. Available at: [Link]
-
Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. Available at: [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]
-
Unsalan, O., et al. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. PubMed. Available at: [Link]
-
Owolabi, T. O., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Available at: [Link]
-
Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scirp.org. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cellular cytotoxicities of new N-substituted indole-3-carbaldehyde and their indolylchalcones | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 12. rsisinternational.org [rsisinternational.org]
- 13. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde Derivatives and Analogs: Synthesis, Bioactivity, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus stands as a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] Among its myriad functionalized forms, 1H-indole-3-carbaldehyde (I3A) serves as a uniquely versatile precursor, enabling access to a vast chemical space through modifications at the indole nitrogen (N-1) and the aldehyde group (C-3).[3][4][5] This guide focuses on a specific, strategically designed class of I3A analogs: 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde and its derivatives. The incorporation of an N-1 benzyl group is a proven strategy to enhance biological potency, while the bromine atom at the meta-position of this ring serves as both a critical pharmacophoric feature and a synthetic handle for further diversification. We will explore the synthetic rationale, key derivatization pathways, significant biological activities—with a primary focus on anticancer applications—and the structure-activity relationships that govern the therapeutic potential of this promising compound class.
The Strategic Importance of the this compound Scaffold
The design of the this compound scaffold is a deliberate exercise in medicinal chemistry aimed at optimizing drug-like properties. Each component of the molecule is chosen for a specific function:
-
The Indole Core: Provides a stable, aromatic, and biocompatible framework that is adept at participating in various receptor-binding interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions.[1]
-
The N-1 Benzyl Group: Substitution at the indole nitrogen is a critical determinant of biological activity. Replacing the N-H proton with a benzyl group has been shown to dramatically increase the anti-proliferative potency of indole derivatives, in some cases by up to 1000-fold compared to the parent compound, indole-3-carbinol (I3C).[6] This substituent can enhance lipophilicity, improve cell membrane permeability, and provide additional steric and electronic interactions within a target's binding pocket.
-
The 3-Bromo Substituent: The choice of a bromine atom on the benzyl ring is twofold. Firstly, as a halogen, it can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity to target proteins. Secondly, and critically for drug development, the bromine atom is a versatile functional handle for late-stage diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogs with modified properties.
-
The C-3 Carbaldehyde: This aldehyde group is the primary point of chemical reactivity for generating diverse analogs.[4][5] It readily undergoes condensation, reduction, and oxidation reactions, allowing for the introduction of a wide range of functional groups and pharmacophores essential for tuning biological activity.[7]
Synthesis and Derivatization Strategies
The chemical tractability of the indole scaffold is a major advantage for its use in drug discovery. The synthesis of the core molecule and its subsequent derivatization follow robust and well-established chemical principles.
Synthesis of the Core Scaffold
The foundational reaction for creating the title compound is the N-alkylation of indole-3-carbaldehyde. This is typically achieved via a nucleophilic substitution (SN2) reaction.
-
Reagents & Setup: To a stirred solution of indole-3-carbaldehyde (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Rationale: K₂CO₃ is a mild and effective base for deprotonating the indole nitrogen, rendering it nucleophilic. DMF is an ideal polar aprotic solvent that dissolves the reactants and facilitates the SN2 mechanism.
-
Addition of Alkylating Agent: Add 3-bromobenzyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: The reaction mixture is then heated (e.g., to 90°C) and stirred for several hours (typically 4-6 h), with progress monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. This step precipitates the organic product while dissolving the inorganic salts.
-
Purification: The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.[8]
Caption: Key derivatization pathways for the C-3 carbaldehyde group.
Biological Activity Profile: A Focus on Oncology
While derivatives of this scaffold have shown a broad range of biological activities including antimicrobial, antioxidant, and anti-inflammatory properties, their most profound and well-documented potential lies in the field of oncology. [4][9][10]
Potent Anti-Proliferative and Cytotoxic Effects
Analogs of 1-benzyl-1H-indole-3-carbaldehyde have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. [11]A landmark study revealed that 1-benzyl-indole-3-carbinol (the reduced form of the carbaldehyde) was approximately 1000-fold more potent at inhibiting DNA synthesis in MCF-7 human breast cancer cells than its parent compound, I3C. [6]This highlights the dramatic impact of the N-1 benzylation.
The mechanisms underpinning this activity are multifaceted and appear to involve the induction of apoptosis and cell cycle arrest, typically at the G1 phase. [6][11]
Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity for representative N-1 substituted indole-3-carbaldehyde derivatives. It is crucial to note that direct comparisons between studies should be made with caution due to variations in cell lines and experimental conditions.
| Compound Class | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiosemicarbazones | 1-(4-nitrobenzyl)-indole-3-thiosemicarbazone | Various | Potent activity noted | [9] |
| Sulfonohydrazides | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [1][12] |
| Sulfonohydrazides | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [1][12] |
| Carbinols | 1-benzyl-indole-3-carbinol | MCF-7 (Breast) | 0.05 | [6] |
| Parent Compound | Indole-3-carbinol (I3C) | MCF-7 (Breast) | 52 | [6] |
Structure-Activity Relationship (SAR) Insights
Analysis of the available data allows for the formulation of key SAR principles for this scaffold:
-
N-1 Substitution is Critical: The presence of a substituent, particularly a benzyl group, at the N-1 position is paramount for high potency anticancer activity. [6][8]This modification likely enhances cellular uptake and provides favorable interactions at the target site.
-
C-3 Moiety Dictates Activity Profile: The nature of the group at the C-3 position is a primary determinant of the specific type of biological activity.
-
Thiosemicarbazones are strongly associated with both antimycobacterial and anticancer effects. [9] * Carbinols demonstrate exceptionally potent anti-proliferative activity in breast cancer models. [6]3. Benzyl Ring Substitution: The electronic nature and position of substituents on the N-1 benzyl ring can fine-tune activity. Electron-withdrawing groups (like the bromine in our core topic or a nitro group) can modulate the electronic properties of the entire molecule, influencing target binding and pharmacokinetics. [9]
-
Caption: Key structure-activity relationship hotspots for the indole-3-carbaldehyde scaffold.
Validated Experimental Workflow: Synthesis to Bioassay
To ensure trustworthiness, a protocol must be a self-validating system. Here, we link the synthesis of a key analog type (a thiosemicarbazone) directly to its biological evaluation.
Protocol: Synthesis and Evaluation of a this compound Thiosemicarbazone
Part A: Synthesis
-
Dissolution: Dissolve this compound (1.0 eq) in warm ethanol.
-
Addition of Reagent: To this solution, add thiosemicarbazide (1.1 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Rationale: The acid catalyzes the condensation reaction by protonating the aldehyde's carbonyl oxygen, making the carbon more electrophilic for attack by the amine of the thiosemicarbazide.
-
Reaction: Reflux the reaction mixture for 2-4 hours, monitoring for product precipitation.
-
Isolation: Cool the mixture to room temperature. The thiosemicarbazone product will typically precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry.
Part B: In Vitro Cytotoxicity Evaluation (MTT Assay)
-
Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiosemicarbazone in culture medium. Replace the old medium in the wells with the medium containing the compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Quantification: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Outlook
The this compound scaffold represents a highly promising and synthetically accessible platform for the development of novel therapeutics, particularly in oncology. The strategic N-1 benzylation confers a significant potency advantage, while the C-3 carbaldehyde and the benzyl bromide offer dual handles for extensive chemical modification and SAR exploration.
Future research should focus on:
-
Exploiting the 3-Bromo Position: Utilizing modern cross-coupling chemistry to systematically explore the chemical space at this position to enhance potency and target selectivity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent analogs.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
-
Preclinical Evaluation: Advancing the most promising candidates into in vivo animal models of cancer to validate their therapeutic potential.
This scaffold, born from a rational design approach, holds considerable promise for the next generation of indole-based therapeutics.
References
-
Yadav, P., Lal, K., Kumar, A., & Kumar, A. (2021). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Archiv der Pharmazie, 44(8), 1-13. [Link]
-
El-Sawy, E. R., Mandour, A. H., & El-Hallouty, S. M. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
-
ACS Omega. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Publications. [Link]
-
Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]
-
Haribabu, J., et al. (2018). Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. New Journal of Chemistry, 42(13), 10818-10832. [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
-
Rituparna, S., Mahmood, S. K., & Ravikumar, M. (2009). Quantitative Structure Activity Relationship of Indole-Carbaldehyde Derivatives as Cannabinoid Receptor 2 Agonists. Letters in Drug Design & Discovery, 6(8), 599-619. [Link]
-
Ahmad, I., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances. [Link]
-
Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry. [Link]
-
Safe, S., et al. (2010). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Carcinogenesis, 31(7), 1246-1253. [Link]
-
El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Uslu, H., et al. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe University Journal of Sciences and Engineering. [Link]
-
Al-Ostath, R. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2298. [Link]
-
Al-Ostath, R. A., et al. (2023). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Synthesis. [Link]
-
Ghorab, M. M., et al. (2004). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Arzneimittelforschung, 54(12), 857-865. [Link]
Sources
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 9. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to Elucidating the Mechanism of Action of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
Abstract
1-(3-bromobenzyl)-1H-indole-3-carbaldehyde is a novel synthetic compound whose biological activity and mechanism of action remain uncharacterized in published literature. This guide provides a comprehensive, technically-grounded framework for the systematic elucidation of its molecular mechanism. We move beyond a theoretical overview to present an integrated strategy, detailing the causal logic behind experimental choices and providing actionable protocols for researchers. The proposed workflow begins with broad phenotypic screening to identify a quantifiable biological effect, proceeds to state-of-the-art, label-free methods for unbiased molecular target identification, and culminates in target validation and downstream pathway analysis. This document serves as a strategic roadmap for transforming a novel chemical entity into a well-characterized molecular probe or a potential therapeutic lead.
Introduction: Deconstructing the Molecule for Mechanistic Hypotheses
The compound this compound is, from a discovery standpoint, a blank slate. No public data exists on its biological effects. However, its structure contains well-known pharmacophores that provide a logical starting point for forming testable hypotheses.
-
The Indole-3-carbaldehyde Core: This scaffold is not inert. The parent molecule, indole-3-carbaldehyde, is a natural metabolite of tryptophan produced by gut microbiota that can act as an agonist for the aryl hydrocarbon receptor (AhR), modulating mucosal immunity[1]. Derivatives of this core are known to possess a wide range of activities, including antioxidant and antifungal properties[2][3]. The antifungal mechanism of indole-3-carboxaldehyde, for example, involves the disruption of the mitochondrial electron transport chain, leading to an accumulation of reactive oxygen species (ROS)[2].
-
The N-Benzyl Substitution: Alkylation at the N1 position of the indole ring is a common medicinal chemistry strategy to enhance potency and modulate physicochemical properties. N-benzylindoles have been successfully developed as potent inhibitors of specific enzymes, such as cytosolic phospholipase A2α (cPLA2α) and tyrosinase[4][5]. This substitution can also confer significant antimicrobial or anticancer activity[6][7].
Based on this structural analysis, this compound could plausibly interact with a range of biological targets, including metabolic enzymes, signaling receptors, or proteins involved in cellular stress responses. This justifies a broad, multi-pronged approach to uncovering its function.
Phase I: Phenotypic Screening to Define a Biological Activity
Before identifying a specific molecular target, we must first determine what the compound does to a biological system. A robust and quantifiable phenotypic assay is the essential first step. A cytotoxicity screen against a panel of human cancer cell lines is a cost-effective and high-throughput starting point.
Key Experiment: Multi-lineage Cancer Cell Cytotoxicity Screening via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability[8][9]. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT salt to purple formazan crystals[10]. The amount of formazan produced is directly proportional to the number of viable cells[8].
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) to ~80% confluency.
-
Trypsinize, count, and prepare a cell suspension.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion[8].
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.
-
Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL)[11].
-
Incubate for 2-4 hours at 37°C, allowing purple formazan crystals to form.
-
Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals[10][11].
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Tissue of Origin | IC₅₀ (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.3 |
| HCT116 | Colorectal Carcinoma | 7.9 |
| U-87 MG | Glioblastoma | > 100 |
This table provides a clear summary of the compound's potency and selectivity, guiding the selection of the most sensitive cell line for subsequent target identification experiments.
Phase II: Unbiased Molecular Target Identification
Once a reproducible phenotype is established (e.g., cytotoxicity in HCT116 cells), the critical next step is to identify the direct molecular target(s) of the compound. Modern chemical proteomics approaches allow for target identification without requiring chemical modification of the small molecule, which is a key advantage as it preserves the native binding interaction[12].
Method 1: Drug Affinity Responsive Target Stability (DARTS)
DARTS operates on the principle that when a small molecule binds to its target protein, it stabilizes the protein's conformation, making it more resistant to degradation by proteases[12][13]. This method is powerful because it uses the native, unmodified compound[14].
Conceptual Workflow:
-
Lyse cells (e.g., HCT116) to create a complex protein lysate.
-
Divide the lysate into aliquots: one treated with the compound, one with a vehicle control (DMSO).
-
Incubate to allow for binding.
-
Add a non-specific protease (e.g., pronase or thermolysin) to both aliquots for a limited time[12][14].
-
The target protein, stabilized by the compound, will be partially protected from digestion, while most other proteins will be degraded.
-
Analyze the resulting protein bands via SDS-PAGE and mass spectrometry to identify the protected protein(s).
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is the gold standard for confirming target engagement in an intact, physiological cellular environment[15]. It is based on the concept that ligand binding increases the thermal stability of a protein, shifting its melting point to a higher temperature[16][17].
Detailed Protocol: Western Blot-based CETSA
-
Cell Treatment:
-
Culture HCT116 cells in multiple dishes. Treat half with an effective concentration of this compound (e.g., 2-3x IC₅₀) and the other half with vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in a buffered solution.
-
Aliquot the cell suspensions from both the treated and vehicle groups into separate PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). One aliquot from each group should be kept at room temperature as a control[18].
-
Cool the samples to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells via freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins[18].
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Detection and Analysis:
-
Normalize the protein concentration of all supernatant samples.
-
Analyze the samples via SDS-PAGE and Western blotting using an antibody against a suspected target protein (if a hypothesis exists) or proceed to proteome-wide mass spectrometry (MS-CETSA) for unbiased discovery.
-
A stabilized target protein will remain in the soluble fraction at higher temperatures in the compound-treated samples compared to the vehicle-treated samples. This "thermal shift" is direct evidence of target engagement[19].
-
Phase III: Target Validation and Pathway Elucidation
Target Validation
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to reduce the expression of the candidate target protein in the sensitive cell line (e.g., HCT116). If the compound's cytotoxic effect is diminished or abolished in these knockdown cells, it strongly validates that the protein is essential for the compound's mechanism of action.
-
In Vitro Binding: Express and purify the candidate target protein. Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (Kᵈ) and thermodynamics of the interaction with the compound, confirming a direct physical interaction.
Downstream Pathway Analysis
Once the target is validated, the focus shifts to the signaling pathway it modulates. For instance, if the identified target is a protein kinase, the next logical step is to investigate the phosphorylation status of its known substrates.
-
Western Blotting: Treat cells with the compound for various times and concentrations. Prepare cell lysates and perform Western blotting with phospho-specific antibodies against key proteins in the hypothesized pathway. A change in phosphorylation (either an increase or decrease, depending on whether the compound is an activator or inhibitor) provides a direct link between target engagement and a cellular signaling event.
Conclusion
The journey from a novel compound to a characterized molecular tool is a systematic process of hypothesis generation, testing, and validation. For this compound, the path begins with leveraging its chemical structure to inform broad phenotypic screens. A confirmed biological activity, such as selective cytotoxicity, provides the necessary foundation for applying powerful, unbiased target identification technologies like DARTS and CETSA. The final, crucial phase involves rigorous validation of the identified target and a meticulous dissection of the downstream signaling pathways it governs. By following this integrated workflow, researchers can effectively decode the mechanism of action of this and other novel small molecules, paving the way for future discoveries in chemical biology and drug development.
References
-
Al-Suwaidan, I. A., Ahmed, N., & Al-Abdullah, E. S. (2016). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]
-
Sun, B., & He, Q. Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Current Molecular Medicine, 13(7), 1175-1191. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Wang, D., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]
-
Tate, E. W., & Lanyon-Hogg, T. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 667-680. [Link]
-
Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. PubMed, 13(7), 1175-91. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Bantscheff, M., et al. (2011). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology, 6(3), 251-255. [Link]
-
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Probes and Drugs, 706, 29-41. [Link]
-
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-176. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. PubMed, 21(15), 5262. [Link]
-
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. ResearchGate. [Link]
-
Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. ResearchGate. [Link]
-
Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 411-435. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 15-32. [Link]
-
Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2205-2213. [Link]
-
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
-
Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]
-
Koeberle, A., et al. (2012). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Journal of Medicinal Chemistry, 55(19), 8459-8470. [Link]
-
Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Medicinal Chemistry, 15(9), 2416-2431. [Link]
-
Wang, Y., et al. (2024). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI. [Link]
-
Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi. [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1393-1407. [Link]
-
Aly, H. M., et al. (2012). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. [Link]
-
Kumar, K. S., et al. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 3(6), 461-468. [Link]
-
El-Mekabaty, A., & El-Sayed, R. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scirp.org. [Link]
-
Aly, H. M., et al. (2013). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. ResearchGate. [Link]
-
ResearchGate. (n.d.). Bioactive compounds that are based on N-Benzyl cyclo-tertiary amines. Retrieved from [Link]
-
El-Mekabaty, A. (2018). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
Sources
- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 14. pnas.org [pnas.org]
- 15. CETSA [cetsa.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. annualreviews.org [annualreviews.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
Abstract
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic activities. The derivative, 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde, combines the bioactive potential of the indole-3-carbaldehyde core with structural modifications—an N-benzyl group and a bromine substituent—known to enhance potency and modulate target specificity. While direct biological data on this specific molecule is nascent, a comprehensive analysis of structurally related compounds allows for the rational prediction of its therapeutic targets. This in-depth guide synthesizes current knowledge to propose and detail the investigation of high-potential therapeutic targets for this compound, with a primary focus on oncology and inflammatory pathways. We provide the scientific rationale, detailed experimental workflows for target validation, and the mechanistic basis for each proposed avenue of investigation, designed to empower researchers in drug discovery and development.
Introduction: Rationale for Target Exploration
The this compound molecule is a synthetic derivative of indole-3-carbaldehyde (I3A), a natural tryptophan metabolite. The parent I3A scaffold is a known precursor for a multitude of biologically active compounds, exhibiting properties ranging from anti-inflammatory and antioxidant to anticancer and antimicrobial.[1][2][3] The therapeutic promise of this chemical family is significantly influenced by substitutions on the indole ring.
Two key modifications in the compound of interest guide our target selection strategy:
-
N-1 Benzyl Substitution: The addition of a benzyl group at the N-1 position of the indole ring is a common strategy in medicinal chemistry to enhance biological activity. This substitution can increase the compound's hydrophobicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets in target proteins. Studies on N-benzyl indole derivatives have consistently reported enhanced anticancer activity against various cancer cell lines.[4][5]
-
Bromine Substitution: Halogenation, particularly bromination, of the indole ring is another established method for augmenting bioactivity. The bromine atom can alter the electronic properties of the molecule and participate in halogen bonding with target proteins, thereby increasing binding affinity and potency.[6][7] Bromo-substituted indoles have demonstrated significant anticancer effects and modulation of cellular signaling pathways.[6]
Given these structural features, this compound is logically poised to interact with cellular targets implicated in oncology and inflammation. This guide will focus on three primary, high-potential target areas: cancer cell proliferation and survival pathways, the Aryl Hydrocarbon Receptor (AhR), and the NLRP3 inflammasome.
Primary Therapeutic Target Area: Anticancer Pathways
The most prominent bioactivity associated with N-benzyl and bromo-substituted indole derivatives is anticancer efficacy.[4][6] While a single protein target is unlikely, these compounds likely modulate multiple nodes within cancer signaling networks. A primary investigation should, therefore, focus on broad, phenotype-based screening followed by target deconvolution.
Initial Investigation: Cytotoxicity Screening
The foundational experiment is to determine the compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer) in appropriate media.
-
Harvest cells during the exponential growth phase and determine cell density.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
-
Caption: General experimental workflow for the MTT cytotoxicity assay.
Comparative Bioactivity Data
While data for the specific title compound is unavailable, results from structurally similar N-benzyl indole-based hydrazones against the MDA-MB-231 triple-negative breast cancer cell line provide a valuable benchmark.
| Compound ID | Substitution on Hydrazone Moiety | IC₅₀ (µM) on MDA-MB-231 Cells[4] |
| 5b | Phenyl | 17.2 ± 0.4 |
| 5o | 2-Chlorophenyl | 19.6 ± 0.5 |
| 5f | 4-Bromophenyl | 21.8 ± 0.2 |
| 5d | 4-(Trifluoromethyl)benzyl | 22.6 ± 0.8 |
| 5a | 4-Methoxyphenyl | 25.6 ± 0.4 |
This table demonstrates that N-benzyl indole scaffolds can exhibit potent anticancer activity in the low micromolar range, justifying the investigation of this compound in this context.
Potential Target: Aryl Hydrocarbon Receptor (AhR)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in sensing environmental stimuli and regulating immune responses, cell proliferation, and xenobiotic metabolism.[10][11] Indole and its derivatives, including indole-3-carbaldehyde, are well-established endogenous ligands for AhR.[10][12] Activation of AhR by indole derivatives can lead to diverse downstream effects, including anti-inflammatory responses and modulation of cancer cell behavior.[11][13] The hydrophobic nature of the N-benzyl group may enhance binding to the ligand-binding pocket of AhR.
AhR Canonical Signaling Pathway
In its inactive state, AhR resides in the cytoplasm within a chaperone protein complex.[4][6] Upon ligand binding, the chaperones dissociate, and the AhR-ligand complex translocates to the nucleus.[4][6] There, it heterodimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[6]
Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor.
Validation Assay: AhR Luciferase Reporter Assay
To determine if the compound can activate AhR, a luciferase reporter gene assay is the gold standard. This assay utilizes a cell line (e.g., human HepG2 hepatoma cells) engineered to express the luciferase enzyme under the control of an XRE-containing promoter.
-
Cell Culture and Seeding:
-
Culture HepG2 cells stably transfected with an XRE-luciferase reporter plasmid in the appropriate medium.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of ~2 x 10⁴ cells per well in 100 µL of medium.[3]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Include a potent AhR agonist like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) as a positive control and a vehicle control (DMSO).[14]
-
Replace the medium in the wells with 100 µL of the prepared dilutions.
-
Incubate the plate for 6 to 24 hours at 37°C. The optimal time should be determined empirically.[3]
-
-
Luciferase Assay:
-
Equilibrate the 96-well plate and the luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to room temperature.
-
Follow the manufacturer's instructions. Typically, this involves adding a volume of luciferase reagent equal to the culture volume (100 µL) to each well.
-
Incubate at room temperature for 10-15 minutes to allow for cell lysis and reaction stabilization.[3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Correct for background by subtracting the average luminescence of the vehicle control.
-
Express the data as "fold induction" over the vehicle control.
-
Plot the fold induction against the compound concentration to generate a dose-response curve and calculate the half-maximal effective concentration (EC₅₀).
-
Potential Target: The NLRP3 Inflammasome
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a key role in the innate immune response.[15][16] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[17] Recent studies have shown that indole-3-carbaldehyde can inhibit NLRP3 inflammasome activation, an effect that is dependent on AhR.[14][18][19] This positions the NLRP3 inflammasome as a highly relevant potential target for this compound.
NLRP3 Inflammasome Activation Pathway
NLRP3 inflammasome activation is a two-step process:
-
Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), activate transcription factors like NF-κB, leading to the increased synthesis of NLRP3 and pro-interleukin-1β (pro-IL-1β).[17]
-
Signal 2 (Activation): A second stimulus, such as ATP or nigericin, triggers the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[17] This proximity induces the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β into its mature, secreted form, IL-1β.
Caption: Two-signal model for the activation of the NLRP3 inflammasome.
Validation Assay: NLRP3 Inflammasome Inhibition
The inhibitory effect of the compound on NLRP3 activation can be quantified by measuring the secretion of IL-1β from primed and activated immune cells, such as human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs).
-
Cell Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Differentiate the cells into macrophage-like cells by treating them with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.
-
Replace the PMA-containing medium with fresh, serum-free medium and rest the cells for 24 hours.
-
-
Priming and Compound Treatment:
-
Prime the differentiated THP-1 cells with LPS (e.g., 200-500 ng/mL) for 3-4 hours.
-
During the last hour of priming, add serial dilutions of this compound to the wells. Include a vehicle control.
-
-
Activation:
-
Activate the inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 5-10 µM) for 1-2 hours.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatants.
-
Lyse the remaining cells in RIPA buffer for protein analysis.
-
-
Data Acquisition and Analysis:
-
ELISA: Quantify the concentration of secreted IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's protocol.
-
Western Blot (Optional): Use the cell lysates to detect the cleaved (active) form of caspase-1 (p20 subunit) by Western blot to confirm that inhibition occurs at the level of inflammasome activation.
-
Calculate the percentage of inhibition of IL-1β secretion for each compound concentration relative to the activated control and determine the IC₅₀ value.
-
Conclusion and Future Directions
The structural characteristics of this compound strongly suggest its potential as a modulator of critical therapeutic targets in oncology and inflammatory diseases. The proposed experimental workflows provide a clear, logical, and technically sound path for the initial characterization and validation of this compound's bioactivity.
Initial cytotoxicity screening against a panel of cancer cell lines will establish its potential as an anticancer agent. Subsequent investigation into its ability to activate the Aryl Hydrocarbon Receptor and inhibit the NLRP3 inflammasome will provide deep mechanistic insights. Positive results in these assays would warrant further studies, including target deconvolution experiments, in vivo efficacy studies in relevant disease models, and a comprehensive structure-activity relationship (SAR) analysis to optimize the lead compound. This structured approach will efficiently elucidate the therapeutic promise of this compound and guide its journey through the drug discovery pipeline.
References
-
Liu, Y., et al. (2021). Indole scaffolds as a promising class of the aryl hydrocarbon receptor ligands. Request PDF. Available at: [Link]
-
RSC Publishing. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Diagrammatic representation of Aryl hydrocarbon receptor (AhR)... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Canonical activation pathway of the NLRP3 inflammasome. This diagram... ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. Available at: [Link]
-
PMC. (n.d.). Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. PMC. Available at: [Link]
-
NIH. (n.d.). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. NIH. Available at: [Link]
-
University of Manchester. (2024). Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. Research Explorer. Available at: [Link]
-
MDPI. (n.d.). NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines. ResearchGate. Available at: [Link]
-
PMC. (n.d.). Anti-NLRP3 Inflammasome Natural Compounds: An Update. PMC. Available at: [Link]
-
PubMed. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available at: [Link]
-
MDPI. (2024). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI. Available at: [Link]
-
MDPI. (n.d.). Inhibiting the NLRP3 Inflammasome. MDPI. Available at: [Link]
-
PubMed. (2020). Development of small molecule inhibitors targeting NLRP3 inflammasome pathway for inflammatory diseases. PubMed. Available at: [Link]
-
PMC. (2022). The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line. PMC. Available at: [Link]
-
MDPI. (2024). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI. Available at: [Link]
-
PubMed. (2024). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. PubMed. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
-
PMC. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. Available at: [Link]
-
Request PDF. (2025). Synthesis of substituted indole-3-carboxaldehyde derivatives. Request PDF. Available at: [Link]
-
PMC. (n.d.). Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome. PMC. Available at: [Link]
-
RSC Publishing. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. Available at: [Link]
-
ScienceDirect. (n.d.). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. ScienceDirect. Available at: [Link]
-
ChemRxiv. (n.d.). Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of aryl hydrocarbon receptor (AHR) ligands. The... ResearchGate. Available at: [Link]
-
RSC Publishing. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Publishing. Available at: [Link]
Sources
- 1. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
- 5. Buy 3-bromo-1H-indole-2-carbaldehyde | 906440-21-9 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Development of small molecule inhibitors targeting NLRP3 inflammasome pathway for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Rising Star in Drug Discovery: A Technical Guide to 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Among its vast array of derivatives, 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde emerges as a compound of significant interest. This technical guide provides a comprehensive literature review, detailing its synthesis, chemical properties, and potential biological activities. By integrating established synthetic methodologies with predictive spectroscopic analysis and insights into the bioactivity of related compounds, this document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this promising molecule.
Introduction: The Enduring Legacy of the Indole Scaffold
The indole ring system is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic drugs with a wide spectrum of biological activities.[1] Its unique electronic properties and the ability of the N-H proton to act as a hydrogen bond donor contribute to its versatile binding capabilities with various biological targets. The C3-carbaldehyde functional group is a particularly valuable synthetic handle, allowing for a diverse range of chemical transformations to generate extensive compound libraries.[1]
The introduction of a substituted benzyl group at the N1 position, as in this compound, offers a strategic vector for modulating the molecule's steric and electronic properties. The presence of a bromine atom on the benzyl ring further enhances its potential, as halogenated compounds often exhibit improved pharmacokinetic profiles and enhanced binding affinities. This guide will delve into the specifics of this intriguing molecule, providing a roadmap for its synthesis and a rationale for its potential as a lead compound in drug development.
Synthesis of this compound: A Practical Approach
The synthesis of this compound is most readily achieved through the N-alkylation of indole-3-carbaldehyde. This well-established reaction provides a reliable and efficient route to the target molecule.
Reaction Principle
The synthesis involves the deprotonation of the indole nitrogen of indole-3-carbaldehyde using a suitable base, followed by a nucleophilic attack on 3-bromobenzyl bromide. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.
Detailed Experimental Protocol
Materials:
-
Indole-3-carbaldehyde
-
3-Bromobenzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or a mixture of Acetonitrile (CH₃CN) and DMF
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a solution of indole-3-carbaldehyde (1.0 eq) in DMF (or a CH₃CN/DMF mixture) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).[2] Alternatively, for a stronger base, carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to the solution at 0 °C.[3]
-
Addition of Alkylating Agent: To the stirred suspension, add 3-bromobenzyl bromide (1.1 eq) dropwise at room temperature.[3]
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[2][3]
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.
Rationale Behind Experimental Choices
-
Base: Potassium carbonate is a mild and easy-to-handle base suitable for this N-alkylation. Sodium hydride, a stronger base, can lead to faster reaction times but requires more careful handling due to its reactivity with moisture.[2][3]
-
Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. A mixture with acetonitrile can also be used.[2]
-
Purification: Column chromatography is the standard method for purifying the final product, ensuring high purity for subsequent biological testing and characterization.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₂BrNO |
| Molecular Weight | 314.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 100 - 101 °C (based on similar compounds)[3] |
| Solubility | Soluble in DMSO, DMF, acetone, chloroform; sparingly soluble in ethanol |
Predicted ¹H and ¹³C NMR Spectral Data
The following are predicted NMR chemical shifts (in ppm) in CDCl₃, based on the known spectra of indole-3-carbaldehyde and 1-benzyl-1H-indole-3-carbaldehyde.[4][5][6][7][8]
¹H NMR (400 MHz, CDCl₃):
-
δ 10.0 (s, 1H, -CHO)
-
δ 8.3 (d, 1H, Ar-H)
-
δ 7.8 (s, 1H, Ar-H, indole C2-H)
-
δ 7.2-7.5 (m, 7H, Ar-H)
-
δ 5.4 (s, 2H, -CH₂-)
¹³C NMR (100 MHz, CDCl₃):
-
δ 185.0 (C=O)
-
δ 138.0 (Ar-C)
-
δ 137.5 (Ar-C)
-
δ 136.0 (Ar-C)
-
δ 131.0 (Ar-C)
-
δ 130.5 (Ar-C)
-
δ 129.5 (Ar-C)
-
δ 126.0 (Ar-C)
-
δ 124.5 (Ar-C)
-
δ 123.5 (Ar-C)
-
δ 122.5 (Ar-C)
-
δ 122.0 (Ar-C)
-
δ 119.0 (Ar-C)
-
δ 110.5 (Ar-C)
-
δ 50.5 (-CH₂-)
Predicted Infrared (IR) and Mass Spectrometry (MS) Data
-
IR (KBr, cm⁻¹): ~1660 (C=O, aldehyde), ~1520, 1470 (C=C, aromatic), ~1380 (C-N).[9][10]
-
Mass Spectrometry (EI): m/z (%) = 313/315 ([M]⁺, corresponding to ⁷⁹Br/⁸¹Br isotopes), 144, 116.[11][12]
Potential Biological Activities and Therapeutic Targets
While specific biological data for this compound is not yet published, the structural motifs present in the molecule suggest a high probability of significant biological activity.
Anticancer Potential
Derivatives of 1-benzyl-1H-indole-3-carbaldehyde have demonstrated notable cytotoxic effects against various cancer cell lines, including ovarian and breast cancer.[13] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[13] Furthermore, indole derivatives are known to target key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[14] The presence of the bromobenzyl moiety could enhance these anticancer properties.[15]
Antimicrobial Activity
Brominated indole alkaloids isolated from marine sources have shown potent antibacterial activity, in some cases exceeding the potency of penicillin against Gram-negative bacteria.[16] The indole scaffold itself is a key component in molecules that inhibit bacterial biofilm formation, a critical factor in persistent infections.[17] The combination of the indole core and the bromobenzyl group suggests that this compound could be a promising candidate for the development of new antimicrobial agents.[18][19]
Anti-inflammatory and Antioxidant Properties
Indole-3-carbaldehyde and its derivatives have been investigated for their antioxidant and anti-inflammatory activities.[20][21] These properties are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways. The N-benzyl substitution has been shown to influence these activities, suggesting that the 3-bromobenzyl group could confer potent anti-inflammatory and antioxidant effects.[21]
Future Directions and Conclusion
This compound represents a molecule with significant untapped potential in the field of drug discovery. This technical guide provides a solid foundation for its synthesis and characterization, along with a compelling rationale for the investigation of its biological activities.
Future research should focus on the following areas:
-
Synthesis and Characterization: The proposed synthetic protocol should be experimentally validated, and the compound fully characterized using modern spectroscopic techniques.
-
Biological Screening: A comprehensive biological evaluation of the compound should be undertaken, including in vitro and in vivo studies to assess its anticancer, antimicrobial, and anti-inflammatory properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with variations in the substitution pattern on the benzyl ring and the indole nucleus will be crucial for optimizing biological activity and developing lead compounds.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Potential Biological Activities
Caption: Potential biological activities of the target compound.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indole-3-carboxaldehyde(487-89-8) 13C NMR [m.chemicalbook.com]
- 7. Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 12. massbank.eu [massbank.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
- 15. jchr.org [jchr.org]
- 16. researchgate.net [researchgate.net]
- 17. Intercepting Bacterial Indole Signaling with Flustramine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde in Medicinal Chemistry
Introduction: The Strategic Importance of the N-(3-Bromobenzyl) Indole-3-carbaldehyde Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the diverse class of indole-containing compounds, 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde stands out as a particularly valuable synthetic intermediate for drug discovery. This molecule strategically combines three key pharmacophoric elements:
-
The Indole Core: A privileged heterocyclic scaffold known for its ability to interact with various biological targets, including enzymes and receptors.[3][4] Its derivatives have been explored for their potential in treating cancer, neurological disorders, and infectious diseases.[1][3]
-
The 3-Carbaldehyde Group: A versatile synthetic handle that allows for a wide range of chemical modifications.[5][6] This aldehyde functionality readily undergoes condensation reactions to form Schiff bases, chalcones, and other complex heterocyclic systems, enabling the generation of large and diverse compound libraries for screening.[6][7]
-
The N-(3-Bromobenzyl) Substituent: The N-benzylation of indoles has been shown to be a critical determinant of biological activity in several contexts.[8] Specifically, the presence of a benzyl group at the N-1 position can enhance the potency of indole-based compounds.[8][9] The 3-bromo substitution on the benzyl ring offers a point for further chemical modification through cross-coupling reactions and provides specific steric and electronic properties that can influence target binding.
These features make this compound a highly attractive starting material for the development of novel therapeutic agents.
Potential Therapeutic Applications
Derivatives of the indole-3-carbaldehyde scaffold have demonstrated a broad spectrum of biological activities. The introduction of the N-(3-bromobenzyl) moiety provides a unique avenue to explore and potentially enhance these activities, including:
-
Anticancer Agents: Indole derivatives are known to exhibit anticancer properties.[1] The N-benzyl group, in particular, has been associated with antiangiogenic effects, a crucial mechanism in cancer therapy.[8]
-
Enzyme Inhibition: The indole scaffold has been successfully utilized to design inhibitors for various enzymes. For instance, N-benzyl indole-based thiosemicarbazones have been synthesized as tyrosinase inhibitors.[10] Other indole derivatives have shown inhibitory activity against cholinesterases and urease.[1][11]
-
Antimicrobial and Antifungal Agents: Schiff bases derived from indole-3-carbaldehyde have been evaluated for their antimicrobial and antifungal activities against a range of pathogens.[7]
-
Antioxidant Properties: Several studies have reported the antioxidant potential of indole-3-carboxaldehyde derivatives, which are capable of scavenging free radicals.[2][12]
-
Antiplatelet Aggregation: N-arylmethyl substituted indole derivatives have been synthesized and identified as potent agents against platelet aggregation.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of indole-3-carbaldehyde with 3-bromobenzyl bromide.
Rationale: The nucleophilic indole nitrogen attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide in an SN2 reaction. The use of a base is crucial to deprotonate the indole nitrogen, thereby increasing its nucleophilicity.
Materials:
-
Indole-3-carbaldehyde
-
3-Bromobenzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole-3-carbaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-bromobenzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Visualization of the Synthetic Workflow:
Caption: Synthetic scheme for this compound.
Protocol 2: Synthesis of Schiff Base Derivatives
This protocol outlines the condensation reaction of this compound with a primary amine to form a Schiff base.
Rationale: The aldehyde group of the starting material reacts with a primary amine in a condensation reaction, involving the nucleophilic attack of the amine on the carbonyl carbon followed by dehydration to form an imine (Schiff base). A catalytic amount of acid is often used to facilitate the dehydration step.
Materials:
-
This compound
-
A primary amine (e.g., aniline, substituted anilines, amino acids)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the primary amine (1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Visualization of the Derivatization Workflow:
Caption: Workflow for the synthesis of Schiff base derivatives.
Data Summary and Characterization
The synthesized compounds should be characterized using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (ppm) |
| This compound | C₁₆H₁₂BrNO | 314.18 | ~10.0 (s, 1H, CHO), ~8.3 (d, 1H, indole H4), ~7.2-7.8 (m, aromatic H), ~5.4 (s, 2H, CH₂) |
| Schiff Base Derivative (example) | Varies | Varies | Disappearance of the aldehyde proton signal (~10.0 ppm) and appearance of an imine proton signal (~8.5-9.0 ppm). |
Conclusion and Future Directions
This compound is a versatile and promising building block in medicinal chemistry. Its strategic design allows for the facile synthesis of a diverse range of derivatives with the potential to modulate various biological targets. The protocols provided herein offer a solid foundation for researchers to synthesize and explore the therapeutic potential of this compound class. Future work should focus on the synthesis of a focused library of derivatives and their systematic evaluation in relevant biological assays to identify lead compounds for further drug development.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. 3
-
Mo, X., et al. (2024). Synthesis of indole-3-carbaldehyde oxime derivatives and their... ResearchGate.
-
Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Semantic Scholar.
-
Geng, T., et al. (2010). Antiangiogenic properties of substituted (Z)-(±)-2-(N-benzylindol-3-ylmethylene)quinuclidin-3-ol/one analogs and their derivatives. NIH.
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
-
Benchchem. 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde. Benchchem.
-
Praveen, D. P., & Kumar, S. R. (2017). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences Review and Research.
-
Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi.
-
Chohan, Z. H., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed.
-
Bibi, S., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing.
-
Maity, S., et al. (2020). Representative biologically active benzyl or methylthiophenyl indoles. ResearchGate.
-
Jakubowska, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. ResearchGate.
-
Al-Ostath, A. I., et al. (2023). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.
-
Le-Grognec, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH.
-
Santa Cruz Biotechnology. This compound. Santa Cruz Biotechnology.
-
Eweas, A. F., et al. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scirp.org.
-
Fassihi, A., et al. (2012). Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents. PMC - NIH.
-
Smith, G. (1959). indole-3-aldehyde. Organic Syntheses Procedure.
-
Palladino, P., et al. (2024). Food Chemistry Advances. FLORE.
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis.
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
-
ChemicalBook. This compound. ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiangiogenic properties of substituted (Z)-(±)-2-(N-benzylindol-3-ylmethylene)quinuclidin-3-ol/one analogs and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: The Synthetic Utility of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
Introduction: 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde is a highly versatile bifunctional synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] Its structure is characterized by three key components: a central indole nucleus, a reactive carbaldehyde group at the C-3 position, and an N-1 substituted 3-bromobenzyl moiety. This unique combination of functional groups provides two orthogonal sites for chemical modification, making it an ideal scaffold for the construction of complex molecular architectures and diverse compound libraries.[1] The indole core is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals.[2][3][4] The aldehyde serves as a crucial synthetic handle for a wide array of transformations including condensations, olefinations, and redox manipulations, while the bromobenzyl group is a prime substrate for transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in drug discovery and organic synthesis.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 174367-69-2[5] |
| Molecular Formula | C₁₆H₁₂BrNO |
| Molecular Weight | 314.18 g/mol |
| Appearance | Typically an off-white to yellow solid |
Core Synthetic Pathways
The strategic value of this reagent lies in its two distinct reactive centers. The aldehyde at C-3 allows for elaboration of the indole core, while the aryl bromide on the N-benzyl group permits the introduction of diverse substituents through cross-coupling chemistry.
Caption: Synthetic utility of this compound.
Protocol 1: Synthesis of the Starting Material
The title compound is readily prepared via N-alkylation of commercially available indole-3-carbaldehyde with 3-bromobenzyl bromide.
Step-by-Step Protocol: N-Alkylation
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add indole-3-carbaldehyde (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) to create a slurry (approx. 0.2 M concentration with respect to the indole).
-
Reagent Addition: Add 3-bromobenzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The product spot should be less polar than the starting indole.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water (3x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
Scientist's Note: The use of a strong base like sodium hydride (NaH) can also be effective but requires stricter anhydrous conditions. K₂CO₃ is a milder, safer, and generally sufficient base for this transformation. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.
Application I: Transformations of the Aldehyde Group
The aldehyde functionality is a gateway to a vast number of derivatives through carbon-carbon and carbon-heteroatom bond-forming reactions.[2][3]
Protocol 2: Wittig Reaction for Olefin Synthesis
The Wittig reaction is a powerful method for converting aldehydes into alkenes.[6][7] This protocol describes the reaction with benzyltriphenylphosphonium chloride to form a stilbene-like indole derivative.
Caption: Workflow of the Wittig Reaction.
Step-by-Step Protocol:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe. The solution will turn a deep orange or red color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.[7]
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes). The alkene product is significantly less polar than the triphenylphosphine oxide byproduct.
Rationale: The reaction is driven by the formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide.[6] The use of a strong, non-nucleophilic base like n-BuLi is crucial for deprotonating the phosphonium salt to form the reactive ylide.[7] Anhydrous and inert conditions are necessary to prevent quenching of the highly basic n-BuLi.
Protocol 3: Reductive Amination
This protocol allows for the conversion of the aldehyde into a secondary or tertiary amine, a common functional group in pharmacologically active molecules.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary or secondary amine (e.g., morpholine, 1.1 eq) in methanol (MeOH).
-
Imine Formation: Add acetic acid (2-3 drops) as a catalyst and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Safety Note: NaBH₄ reacts with protic solvents to release hydrogen gas. Add slowly and ensure adequate ventilation.
-
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-5 hours. Monitor by TLC for the disappearance of the starting aldehyde.
-
Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add ethyl acetate and water to the residue. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify the resulting amine by column chromatography on silica gel.
Application II: Transformations of the Bromobenzyl Group
The aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems and other C-C or C-N bonds.
Protocol 4: Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a robust method for forming carbon-carbon bonds between aryl halides and boronic acids.[8] This protocol details the coupling of the title compound with 4-methoxyphenylboronic acid.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Aryl Halide Substrate |
| 4-Methoxyphenylboronic acid | 1.2 - 1.5 | Coupling Partner |
| Pd(PPh₃)₄ | 0.03 - 0.05 | Palladium Catalyst |
| K₂CO₃ or K₃PO₄ | 2.0 - 3.0 | Base |
| Dioxane/Water (e.g., 4:1) | - | Solvent System |
Step-by-Step Protocol:
-
Setup: To a Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.3 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times. This is critical to prevent oxidation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Then, add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the biaryl product.
Troubleshooting and Rationale:
-
Catalyst Choice: While Pd(PPh₃)₄ is a workhorse, other catalysts like PdCl₂(dppf) can be more effective for challenging substrates.[9]
-
Base Selection: The choice of base is crucial. K₂CO₃ is common, but stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes improve yields, especially with sterically hindered partners.[9]
-
Solvent System: The aqueous component is essential for the transmetalation step of the catalytic cycle.[9] Ensure solvents are properly degassed (by sparging with inert gas or freeze-pump-thaw cycles) to maintain catalyst activity.
Conclusion
This compound stands out as a powerful and versatile building block in modern organic synthesis. Its dual reactivity allows for a modular and divergent approach to synthesizing complex molecules. By leveraging the well-established chemistry of its aldehyde and aryl bromide functionalities, researchers can rapidly access novel chemical matter for applications ranging from drug discovery to materials science. The protocols outlined in this guide serve as a robust starting point for exploring the rich synthetic potential of this valuable intermediate.
References
-
El-Sawy, W. A., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. [Link]
-
University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction. [Link]
-
University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Pace, V., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
El-Sawy, W. A., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Basavaraja, K. M., et al. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
Wikipedia. Indole-3-carbaldehyde. [Link]
-
Bingül, M., et al. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]
-
Legrand, N., et al. (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Institutes of Health. [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 5. echemi.com [echemi.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde as a Versatile Synthetic Intermediate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of medicinal chemistry and materials science, indole derivatives are a cornerstone, forming the structural basis for a vast number of pharmaceuticals and functional materials.[1][2] Among these, 1,3-disubstituted indoles are of particular interest. 1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde (Molecular Formula: C₁₆H₁₂BrNO, Molecular Weight: 314.18 g/mol ) is a strategically designed synthetic intermediate that offers three distinct points for chemical elaboration, making it an exceptionally valuable building block for creating complex molecular libraries.[3]
This molecule's utility stems from its trifunctional nature:
-
The Indole Core: A privileged scaffold in drug discovery, known for its ability to interact with numerous biological targets.[2]
-
The C3-Aldehyde: A versatile functional group that serves as a synthetic handle for a wide array of transformations, including condensations, reductions, oxidations, and carbon-carbon bond-forming reactions.[4][5]
-
The N1-(3-Bromobenzyl) Group: The aryl bromide provides a reactive site for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the seamless introduction of diverse substituents to modulate steric and electronic properties.
This guide provides detailed protocols for the synthesis of this intermediate and its subsequent application in key synthetic transformations, underscoring its role in accelerating discovery research.
Physicochemical Properties and Spectroscopic Data
Proper characterization is essential for validating the synthesis and purity of the intermediate. The following table summarizes the key properties and expected spectroscopic data for this compound.
| Property | Value |
| IUPAC Name | 1-[(3-bromophenyl)methyl]-1H-indole-3-carbaldehyde |
| Molecular Formula | C₁₆H₁₂BrNO |
| Molecular Weight | 314.18 |
| Appearance | Expected to be a white to pale yellow solid. |
| ¹H NMR (400 MHz, CDCl₃) | Estimated shifts (δ, ppm):10.01 (s, 1H, -CHO), 8.35 (d, 1H, Ar-H), 7.75 (s, 1H, Indole C2-H), 7.45-7.20 (m, 7H, Ar-H), 5.39 (s, 2H, -CH₂-). Note: These are estimated values based on similar N-benzyl derivatives.[6] |
| ¹³C NMR (101 MHz, CDCl₃) | Estimated shifts (δ, ppm):184.6 (C=O), 138.5 , 137.6 , 135.5 , 130.5 , 129.5 , 128.8 , 127.5 , 125.6 , 124.2 , 123.1 , 122.5 , 118.5 , 110.4 , 50.5 (-CH₂-). Note: Based on analogous structures.[6] |
| Mass Spec (ESI-MS) | [M+H]⁺ expected at m/z 314.0, 316.0 (characteristic isotopic pattern for Bromine). |
Synthesis of the Intermediate
The most direct and reliable method for preparing the title compound is through the N-alkylation of indole-3-carbaldehyde with 3-bromobenzyl bromide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title intermediate.
Rationale of Synthetic Design
The nitrogen atom of the indole ring is nucleophilic and readily attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide in an Sₙ2 reaction. The choice of a moderate base, such as potassium carbonate (K₂CO₃), is crucial. It is strong enough to deprotonate the indole nitrogen, enhancing its nucleophilicity, but mild enough to prevent side reactions with the aldehyde or the aryl bromide. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the cation of the base and does not interfere with the nucleophilic attack.[4]
Detailed Experimental Protocol
Materials:
-
Indole-3-carbaldehyde (1.0 eq)
-
3-Bromobenzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add indole-3-carbaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to create a suspension (concentration approx. 0.2 M).
-
Stir the suspension at room temperature for 20 minutes.
-
Add 3-bromobenzyl bromide (1.1 eq) to the reaction mixture dropwise.
-
Stir the reaction at room temperature for 8-12 hours or until TLC analysis indicates complete consumption of the starting indole. The reaction can be gently heated (e.g., 50-60 °C) to accelerate the conversion if necessary.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes of DMF used).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
Applications in Synthetic Transformations
The true power of this intermediate lies in its capacity for divergent synthesis. The aldehyde and the aryl bromide can be functionalized independently or sequentially to build molecular complexity.
Caption: Divergent reactivity of the title intermediate.
Derivatization of the Aldehyde Group
The aldehyde is a key electrophilic site for building new C-C and C-N bonds.
This one-pot procedure first forms a Schiff base (imine) in situ, which is then immediately reduced to a stable secondary amine.
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is a mild and selective reducing agent that is tolerant of most functional groups and does not reduce the starting aldehyde. It preferentially reduces the protonated iminium ion, driving the reaction to completion.
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the desired primary or secondary amine (1.1 eq).
-
Add acetic acid (1-2 drops) to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Stir at room temperature for 4-16 hours until the reaction is complete by TLC.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by column chromatography or crystallization to obtain the target amine.
This reaction creates a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound.
Rationale: A weak base like piperidine or ammonium acetate is used to deprotonate the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), forming a nucleophilic carbanion. This anion then attacks the aldehyde, and subsequent dehydration yields the condensed product. The reaction is often driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus with a solvent like toluene.[7]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol or toluene.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Reflux the mixture for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography.
Functionalization via the Bromobenzyl Group
The aryl bromide is a gateway to a multitude of structures via palladium-catalyzed cross-coupling reactions.
This protocol allows for the formation of a bi-aryl linkage, a common motif in pharmaceuticals.
Rationale: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. Key steps include oxidative addition of the Pd(0) into the C-Br bond, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. A base is required to activate the boronic acid.
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/ethanol/water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours until completion.
-
Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a powerful and versatile intermediate. Its carefully designed structure allows for selective and high-yielding transformations at two key positions, enabling the divergent synthesis of complex molecules. The protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to leverage this building block in their synthetic campaigns, ultimately facilitating the discovery of novel chemical entities.
References
-
Supporting information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link].
-
El-Sawy, E. R., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. Available at: [Link].
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link].
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link].
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Royal Society of Chemistry. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Available at: [Link].
-
ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Available at: [Link].
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link].
-
El-Sawy, E. R., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. American Journal of Organic Chemistry. Available at: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. Available at: [Link].
Sources
Synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde: A Detailed Protocol and Application Guide
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde, a key intermediate in the development of novel therapeutic agents. The indole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a precursor to a diverse range of biologically active molecules.[1] This document provides a step-by-step methodology, an in-depth discussion of the reaction mechanism, and guidelines for the characterization of the final product, tailored for researchers in organic synthesis and drug discovery.
Introduction: The Significance of N-Substituted Indole-3-Carbaldehyde Derivatives
Indole and its derivatives are fundamental heterocyclic motifs found in a vast array of natural products and pharmaceuticals. The indole-3-carbaldehyde core, in particular, is a versatile building block, with its aldehyde functionality offering a gateway to a multitude of chemical transformations. N-alkylation of the indole ring is a critical strategy to modulate the electronic and steric properties of these molecules, often leading to enhanced biological activity. The target molecule, this compound, incorporates a bromobenzyl group, which can serve as a handle for further functionalization, such as cross-coupling reactions, making it a highly valuable intermediate for creating libraries of potential drug candidates.
Synthetic Strategy: N-Alkylation of Indole-3-Carbaldehyde
The most direct and efficient route to this compound is the N-alkylation of commercially available indole-3-carbaldehyde with 3-bromobenzyl bromide. This method is preferred for its operational simplicity and high yields.
Reaction Mechanism
The N-alkylation of indole-3-carbaldehyde proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the indole nitrogen by a suitable base, forming a nucleophilic indolate anion. This anion then attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide, displacing the bromide ion and forming the desired N-C bond.
The choice of base and solvent is crucial for the success of this reaction. A moderately strong base is required to deprotonate the indole N-H. Polar aprotic solvents are typically employed as they can solvate the cation of the base without interfering with the nucleophilicity of the indolate anion.[2][3]
Experimental Protocol
This protocol is adapted from established procedures for the N-alkylation of indole derivatives.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Indole-3-carbaldehyde | ≥98% | Commercially Available | |
| 3-Bromobenzyl bromide | ≥98% | Commercially Available | |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, ≥99% | Commercially Available | |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction |
| Hexanes | ACS Grade | Commercially Available | For purification |
| Deionized Water | In-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying |
Instrumentation
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole-3-carbaldehyde (1.0 eq, e.g., 1.45 g, 10 mmol) and cesium carbonate (2.0 eq, e.g., 6.52 g, 20 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (40 mL) and anhydrous N,N-dimethylformamide (5 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Heating: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Addition of Alkylating Agent: Once the mixture is refluxing, add 3-bromobenzyl bromide (1.1 eq, e.g., 2.75 g, 11 mmol) portion-wise over 5 minutes.
-
Reaction Monitoring: Continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is complete when the starting indole-3-carbaldehyde spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the cesium salts and wash the solid with a small amount of ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
To the residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent (e.g., starting with 9:1 hexanes:ethyl acetate and gradually increasing the polarity).
-
Alternatively, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to yield the pure this compound as a solid.
-
Visual Workflow
Caption: Overall workflow for the synthesis of this compound.
Data Analysis and Characterization
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
Expected Spectroscopic Data
-
¹H NMR (in CDCl₃):
-
Aldehyde proton (CHO): Singlet around δ 10.0 ppm.
-
Indole C2-H: Singlet around δ 7.7 ppm.
-
Aromatic protons of the indole and bromobenzyl rings: Multiplets in the range of δ 7.0-8.4 ppm.
-
Benzylic protons (CH₂): Singlet around δ 5.4 ppm.
-
-
¹³C NMR (in CDCl₃):
-
Aldehyde carbonyl carbon: Signal around δ 185 ppm.
-
Aromatic and indole carbons: Signals in the range of δ 110-140 ppm.
-
Benzylic carbon: Signal around δ 50 ppm.
-
-
FT-IR (KBr pellet):
-
Strong C=O stretching vibration of the aldehyde at ~1660-1680 cm⁻¹.
-
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
-
C-Br stretching vibration in the fingerprint region.
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺ peak at m/z 314.0 and 316.0, corresponding to the bromine isotopes.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Incomplete deprotonation of indole. | Ensure the use of anhydrous solvents and reagents. Use a fresh bottle of cesium carbonate. |
| Deactivated 3-bromobenzyl bromide. | Use freshly purchased or purified 3-bromobenzyl bromide. | |
| Formation of multiple products | Side reactions such as C-alkylation. | Ensure the reaction is carried out under strictly anhydrous conditions. The choice of a less coordinating solvent can sometimes favor N-alkylation. |
| Difficulty in purification | Co-elution of starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider recrystallization from different solvent systems. |
Alternative Synthetic Route: Vilsmeier-Haack Formylation
An alternative approach involves the Vilsmeier-Haack formylation of 1-(3-bromobenzyl)-1H-indole. This two-step process first requires the synthesis of the N-substituted indole, followed by the introduction of the formyl group at the C-3 position.
Mechanism of Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[5][6][7] This reagent then undergoes an electrophilic aromatic substitution with the electron-rich indole ring, predominantly at the C-3 position. The resulting iminium salt is subsequently hydrolyzed during aqueous work-up to yield the aldehyde.
Caption: Key steps in the Vilsmeier-Haack formylation of an N-substituted indole.
This alternative route can be advantageous if the starting N-substituted indole is readily available or if the direct N-alkylation of indole-3-carbaldehyde proves to be low-yielding for a specific derivative.
Conclusion
The protocol outlined in this guide provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying reaction mechanisms and potential challenges, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided characterization data will aid in the confirmation of the product's identity and purity.
References
-
Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (2023). [Link]
-
ChemWis. (2025). Vilsmeier–Haack reaction of indole. YouTube. [Link]
-
Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
o-Bromobenzyl ketones 1 used in the one-pot indole synthesis. ResearchGate. [Link]
-
Synthesis and Characterization of Novel Indole-Linked 1,3,4-Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Activities. Chemical Methodologies. (2025). [Link]
-
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scirp.org. [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. (2020). [Link]
-
1-benzylindole. Organic Syntheses Procedure. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Synthesis of new indolo[1,2-b]isoquinoline derivatives from N-(2-bromobenzyl)indole. ResearchGate. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Compound 1H-Indole-3-carboxaldehyde. FooDB. [Link]
-
1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure. [Link]
- Synthetic method for indole-3-carboxaldehyde compounds.
-
Design, synthesis and evaluation of 3-(imidazol-1-ylmethyl)indoles as antileishmanial agents. Part II. Taylor & Francis Online. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. [Link]
Sources
- 1. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB [foodb.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
Comprehensive Analytical Characterization of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a detailed guide to the essential analytical methodologies for the characterization of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical research and drug development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. The methods cover chromatographic purity and assay, spectroscopic identification, and structural elucidation, all framed within the context of robust method validation to ensure data integrity and regulatory compliance.
Introduction and Compound Profile
This compound (CAS No. 174367-69-2) is a synthetic intermediate whose molecular scaffold is of significant interest in medicinal chemistry.[1][2] The indole core is a privileged structure in numerous biologically active compounds, while the aldehyde functional group serves as a versatile handle for synthetic transformations.[1] The bromobenzyl moiety offers a site for further modification via cross-coupling reactions.[1] Given its role in the synthesis of potential therapeutic agents, the unambiguous identification, purity assessment, and quantification of this compound are critical. This guide establishes a framework of self-validating analytical procedures to ensure the quality, reliability, and consistency of experimental results.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 174367-69-2 | [2] |
| Molecular Formula | C₁₆H₁₂BrNO | [2][4] |
| Molecular Weight | 314.18 g/mol | [1][2][4] |
| Structure | (Structure based on IUPAC Name) | |
| IUPAC Name | 1-[(3-bromophenyl)methyl]-1H-indole-3-carbaldehyde | (Derived from CAS) |
The Imperative of Method Validation
Before implementing any analytical procedure for quality control or in a regulatory environment, it must be validated to demonstrate its fitness for purpose.[5][6] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[5][7] Validation ensures that the method provides data that are accurate, precise, and reliable.[8][9]
The core performance characteristics to be evaluated during validation include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[10][11]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specific range.[12]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).[10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Caption: General workflow for analytical method validation.
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity of this compound and for performing quantitative assays.[13] A reversed-phase method is most suitable due to the compound's relatively non-polar nature.
Scientific Rationale for HPLC Method Design
-
Stationary Phase: A C18 (octadecylsilane) column is the standard choice for reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds like the target analyte.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is used. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for indole derivatives.[14]
-
Acidic Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is crucial.[14] It protonates residual silanols on the silica support, minimizing peak tailing, and ensures consistent ionization of the analyte, which is beneficial for reproducibility and subsequent LC-MS analysis.
-
Detection: The indole chromophore exhibits strong UV absorbance. Based on data for indole-3-carbaldehyde, a detection wavelength in the range of 295-305 nm is expected to provide high sensitivity.[13]
Detailed Protocol: HPLC-UV Purity Determination
-
Instrumentation and Consumables:
-
HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade).
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 300 nm |
| Gradient Program | See Table 2 |
Table 2: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (ACN) |
| 0.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 50 | 50 |
| 25.0 | 50 | 50 |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in 10 mL of diluent to prepare a stock solution of ~1 mg/mL.
-
Further dilute with the diluent to a working concentration of ~0.1 mg/mL for analysis. Ensure the sample is fully dissolved, using sonication if necessary.
-
-
Analysis and Data Interpretation:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Purity is determined by area normalization. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.
-
Caption: Step-by-step workflow for HPLC analysis.
Spectroscopic Identification and Structure Elucidation
Spectroscopic techniques are essential for confirming the identity and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information for structural elucidation.[1] Spectra should be acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of all key structural motifs. Based on closely related structures like 1-benzyl-1H-indole-3-carbaldehyde and the 4-bromo-benzyl analog, the following chemical shifts (δ) in ppm are predicted.[1][15]
-
Aldehydic Proton (-CHO): A sharp singlet at ~10.0 ppm.
-
Indole H-2: A singlet around 7.7-8.0 ppm.
-
Aromatic Protons (Indole & Benzyl): A complex multiplet region between 7.2 and 8.4 ppm. The protons on the bromobenzyl ring and the indole ring will reside here.
-
Benzylic Protons (-CH₂-): A characteristic singlet around 5.4 ppm.
-
-
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data.
-
Carbonyl Carbon (-CHO): The most downfield signal, expected around 185 ppm.
-
Aromatic Carbons: Signals between 110 and 138 ppm. The carbon bearing the bromine atom (C-Br) will be shifted relative to the others.
-
Benzylic Carbon (-CH₂-): A signal at approximately 50-51 ppm.[1]
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Both GC-MS and LC-MS are applicable.
-
Protocol: LC-MS (ESI)
-
Rationale: This is the preferred method as it couples directly with the established HPLC protocol. Electrospray Ionization (ESI) is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Method: Use the HPLC conditions described in Section 3.2. The formic acid in the mobile phase facilitates protonation for positive ion mode detection.
-
Expected Ions: The primary ion observed in the full scan will be the [M+H]⁺ adduct at m/z 314.1 and 316.1, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50).
-
-
Fragmentation Analysis (MS/MS):
-
The fragmentation of indole derivatives is well-studied.[16][17] For this compound, the primary fragmentation pathways are predictable.
-
Loss of Bromobenzyl: The most likely fragmentation is the cleavage of the N-CH₂ bond, leading to the loss of the bromobenzyl radical and formation of an ion corresponding to the indole-3-carbaldehyde core.
-
Tropylium Ion Formation: The bromobenzyl cation itself (m/z 169/171) can be a prominent fragment.
-
Caption: Proposed major fragmentation pathways in MS/MS.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique to confirm the presence of key functional groups.
-
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
-
C=O Stretch (Aldehyde): A strong, sharp band around 1660-1680 cm⁻¹. This is a highly diagnostic peak.[18]
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: Typically observed in the fingerprint region, around 500-650 cm⁻¹.
-
Summary and Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity and assay, along with NMR, MS, and FTIR for structural confirmation, ensures a thorough quality assessment. It is imperative that these methods are formally validated according to ICH guidelines before their application in a regulated environment to guarantee the integrity and reliability of the data generated.[5][19] This multi-faceted approach provides researchers and developers with the necessary tools to confidently assess the quality of this important synthetic intermediate.
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
SGS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
SIELC Technologies. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. [Link]
-
EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
Prasad, Y. R., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
Velev, V. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. BGO Software. [Link]
-
de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. Quimica Nova. [Link]
-
Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
- Patel, M., et al. (2011). Analytical method validation: A brief review. Journal of Pharmaceutical Research and Opinion.
-
PubChem. Indole-3-Carboxaldehyde. [Link]
-
Palladino, P., et al. (2024). A simple colorimetric assay for detection of indole-3-carbaldehyde in foods. Food Chemistry Advances. [Link]
-
Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. RSC Chemical Biology. [Link]
-
Agarwal, V., et al. (2021). Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. ACS Chemical Biology. [Link]
-
NIST. 1H-Indole-3-carboxaldehyde, 7-methyl-. [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link]
-
Hafez, H. N., et al. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry. [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]
-
de Souza, M. V. N., et al. (2014). Design, synthesis and evaluation of 3-(imidazol- 1-ylmethyl)indoles as antileishmanial agents. Part II. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link]
-
The Good Scents Company. indole-3-carboxaldehyde. [Link]
-
Zhang, W., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules. [Link]
-
Szymańska, G., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. ResearchGate. [Link]
-
Szymańska, G., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. [Link]
-
Huang, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Preprints.org. [Link]
-
Nie, T., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Forensic Sciences. [Link]
-
NIST. 1H-Indole-3-carboxaldehyde. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 174367-69-2 [m.chemicalbook.com]
- 3. wjarr.com [wjarr.com]
- 4. scbt.com [scbt.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. qbdgroup.com [qbdgroup.com]
- 8. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 9. particle.dk [particle.dk]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. scielo.br [scielo.br]
- 12. youtube.com [youtube.com]
- 13. flore.unifi.it [flore.unifi.it]
- 14. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. rsc.org [rsc.org]
- 16. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Application Note & Protocols: 1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde as a Versatile Precursor for Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed technical overview of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde, a trifunctional synthetic intermediate poised for significant applications in medicinal chemistry and materials science. The indole nucleus is a privileged scaffold in numerous biologically active compounds.[1][2] The strategic placement of a C3-carbaldehyde, an N1-benzyl substituent, and a bromine atom on the benzyl ring offers three distinct points for chemical modification. We will explore the synthesis of this precursor and detail its subsequent elaboration into complex heterocyclic systems through reactions targeting the aldehyde (condensation, cyclization) and the aryl bromide (cross-coupling). The protocols and mechanistic insights provided herein are designed to empower researchers to leverage this building block for the discovery of novel chemical entities.
Part I: Synthesis of the Precursor: this compound
The synthesis of the title compound is most efficiently achieved via a two-step sequence: N-alkylation of commercially available indole-3-carbaldehyde. This strategy is favored for its high yields and operational simplicity.
Causality of the Synthetic Strategy: Direct formylation of N-substituted indoles is possible but can sometimes lead to lower yields or side reactions. Starting with the readily available indole-3-carbaldehyde and performing N-alkylation ensures a clean and high-yielding conversion. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It quantitatively deprotonates the indole nitrogen, generating a highly nucleophilic indolide anion that readily participates in the SN2 reaction with the electrophilic 3-bromobenzyl bromide. Dimethylformamide (DMF) is an ideal solvent as it is polar aprotic, effectively solvating the sodium cation and promoting the nucleophilic attack without interfering with the reaction.
Experimental Workflow: Synthesis of the Precursor
Caption: Synthetic workflow for N-alkylation of indole-3-carbaldehyde.
Protocol 1: Synthesis of this compound
Materials:
-
Indole-3-carbaldehyde (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
3-Bromobenzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add indole-3-carbaldehyde (1.0 eq). Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. The reaction mixture is stirred at 0 °C for 30-45 minutes. The formation of the sodium salt may result in a thicker suspension.
-
Alkylation: Add a solution of 3-bromobenzyl bromide (1.1 eq) in a small amount of anhydrous DMF dropwise to the cooled suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure product.
Self-Validation/Characterization:
-
Appearance: Expected to be a white to pale yellow solid.
-
¹H NMR: Expect characteristic peaks for the aldehyde proton (~10 ppm), the indole ring protons (7-8.5 ppm), the benzylic CH₂ protons (~5.5 ppm), and the aromatic protons of the bromobenzyl group.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching band around 1670 cm⁻¹ is indicative of the aldehyde group.
Part II: Applications in Heterocyclic Synthesis
The true synthetic utility of this compound lies in its ability to undergo sequential or orthogonal reactions at its two primary functional handles: the aldehyde and the aryl bromide.
Section 2.1: Condensation Reactions at the C3-Aldehyde
The electrophilic aldehyde group is a prime site for reactions with various nucleophiles, serving as a gateway to a vast array of heterocyclic structures.[3][4]
The condensation with primary amines to form Schiff bases is a foundational reaction.[3] These imines are not just final products but are also key intermediates for the synthesis of other heterocycles or for introducing nitrogen-containing functionalities.
Caption: Mechanism of Schiff base formation.
Protocol 2: General Synthesis of a Schiff Base Derivative
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (e.g., aniline, benzylamine) (1.0-1.1 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve this compound in ethanol in a round-bottom flask.
-
Addition: Add the primary amine (1.0-1.1 eq) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 40-80 °C) for 2-6 hours. The reaction progress can be monitored by TLC. In many cases, the product may precipitate out of the solution upon cooling.
-
Isolation: If a precipitate forms, cool the mixture to room temperature, collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Condensation with active methylene compounds (e.g., malononitrile, pyrazolones, barbituric acid) provides access to electron-deficient alkenes, which are versatile intermediates for Michael additions and cyclization reactions.[5][6]
Protocol 3: Synthesis of an Indolyl-Methylene-Pyrazolone Derivative
This protocol is adapted from similar condensations of indole-3-carbaldehydes.[5]
Materials:
-
This compound (1.0 eq)
-
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 eq)
-
Glacial acetic acid
-
Anhydrous sodium acetate (catalytic)
Procedure:
-
Mixture: In a round-bottom flask, combine the indole aldehyde (1.0 eq), the pyrazolone (1.0 eq), and a catalytic amount of anhydrous sodium acetate in glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol. Dry the solid product. Recrystallization from an appropriate solvent (e.g., ethanol/DMF) can be performed if necessary.
Section 2.2: Cross-Coupling Reactions at the Bromine Site
The aryl bromide on the benzyl group is a powerful synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds using transition-metal catalysis (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This allows for the late-stage introduction of molecular complexity.
Protocol 4: General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Setup: To a Schlenk flask, add the indole aldehyde (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the coupled product.
Summary of Synthetic Applications
| Reaction Type | Reagent Class | Key Conditions | Resulting Structure |
| Schiff Base Formation | Primary Amines (R-NH₂) | EtOH, cat. AcOH | Indolyl-Imine |
| Knoevenagel Condensation | Active Methylene Compounds | Acetic Acid, Reflux | Indolyl-Methylene |
| Wittig Reaction | Phosphonium Ylides | Strong Base (e.g., n-BuLi) | Indolyl-Alkene |
| Suzuki Coupling | Arylboronic Acids | Pd Catalyst, Base | Biaryl-substituted Indole |
| Sonogashira Coupling | Terminal Alkynes | Pd/Cu Catalyst, Base | Alkynyl-substituted Indole |
| Buchwald-Hartwig | Amines, Amides | Pd Catalyst, Base | Amino-substituted Indole |
Conclusion
This compound is a strategically designed building block that offers a powerful platform for the synthesis of diverse and complex heterocyclic compounds. Its orthogonal reactivity allows for selective manipulation of the aldehyde and the aryl bromide functionalities. The protocols outlined in this guide serve as a foundation for researchers to explore new chemical space, facilitating the development of novel therapeutics and functional materials.
References
- Title: Synthetic method for indole-3-carboxaldehyde compounds.
-
Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Source: ResearchGate. URL: [Link]
-
Title: Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Source: SCIRP (Scientific Research Publishing). URL: [Link]
-
Title: Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Source: ResearchGate. URL: [Link]
-
Title: Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Source: Der Pharma Chemica. URL: [Link]
-
Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Source: Semantic Scholar. URL: [Link]
-
Title: The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Source: PubMed Central (PMC). URL: [Link]
-
Title: Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. Source: ResearchGate. URL: [Link]
-
Title: Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Source: RSC Publishing. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 6. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
Application Notes and Protocols: Vilsmeier-Haack Formylation of N-(4-Bromobenzyl)indole
Abstract
This comprehensive technical guide provides a detailed experimental procedure for the Vilsmeier-Haack formylation of N-(4-bromobenzyl)indole to synthesize 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde. This application note is designed for researchers, scientists, and professionals in drug development and organic synthesis. The document elucidates the underlying reaction mechanism, offers a step-by-step protocol with causal explanations for each experimental choice, and details the necessary work-up, purification, and analytical characterization of the final product. Safety protocols for handling the reagents are also addressed to ensure a self-validating and reliable experimental design.
Introduction: The Significance of Indole-3-Carboxaldehydes
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a formyl group at the C-3 position of the indole ring via the Vilsmeier-Haack reaction yields indole-3-carboxaldehyde derivatives.[1][2] These compounds are versatile synthetic intermediates, serving as precursors for a wide array of more complex molecules with significant biological activities.[3][4] The aldehyde functionality is a synthetic linchpin, readily participating in reactions such as condensations to form Schiff bases and chalcones, and reductions to carbinols.[3]
The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich aromatic and heteroaromatic systems.[5][6] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halide donor such as phosphorus oxychloride (POCl₃).[1][4] This electrophilic species then attacks the electron-rich C-3 position of the indole ring, leading to the formation of an iminium intermediate that is subsequently hydrolyzed to the desired aldehyde during aqueous work-up.[1][6]
This guide focuses on the specific application of this reaction to N-(4-bromobenzyl)indole, a substrate of interest for generating functionalized indole derivatives for further elaboration in drug discovery programs. The presence of the bromobenzyl group offers a handle for subsequent cross-coupling reactions, further enhancing the synthetic utility of the target molecule.
Reaction Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[5]
-
Electrophilic Attack: The electron-rich indole ring, specifically the nucleophilic C-3 position, attacks the electrophilic carbon of the Vilsmeier reagent. This step is the key carbon-carbon bond-forming event and results in the formation of a resonance-stabilized cationic intermediate. The regioselectivity for the C-3 position is dictated by the higher electron density at this position and the greater stability of the resulting intermediate.[3]
-
Hydrolysis: The subsequent aqueous work-up hydrolyzes the iminium salt intermediate to furnish the final product, 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde.
The choice of reagents and conditions is dictated by the need to generate a sufficiently electrophilic reagent that can react with the indole nucleus without leading to unwanted side reactions. The N-benzyl group in the substrate does not significantly alter the electronic nature of the indole ring, thus allowing for a smooth formylation at the C-3 position.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of N-substituted indoles.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| N-(4-Bromobenzyl)indole | >98% | Sigma-Aldrich | 130776-42-4 |
| Phosphorus oxychloride (POCl₃) | Reagent grade, >99% | Sigma-Aldrich | 10025-87-3 |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | 68-12-2 |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific | 75-09-2 |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | 7487-88-9 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
Equipment
-
Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Ice-water bath.
-
Magnetic stirrer hotplate.
-
Rotary evaporator.
-
Standard laboratory glassware for work-up and purification.
-
Silica gel for column chromatography (230-400 mesh).
Step-by-Step Procedure
Vilsmeier Reagent Preparation and Formylation:
-
Setup: Assemble the three-neck round-bottom flask and flame-dry it under a stream of nitrogen to ensure anhydrous conditions. Allow the flask to cool to room temperature.
-
Reagent Addition: To the flask, add anhydrous N,N-dimethylformamide (DMF, 10 mL). Cool the flask to 0 °C using an ice-water bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 12 mmol) dropwise to the cooled DMF via the dropping funnel over 15 minutes with vigorous stirring. The formation of the Vilsmeier reagent is an exothermic process, and maintaining the temperature at 0 °C is crucial to prevent decomposition. The solution will typically become a pale yellow to orange color. Stir the mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: In a separate flask, dissolve N-(4-bromobenzyl)indole (2.86 g, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
Work-up and Purification:
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (100 g) with stirring. This step hydrolyzes the iminium intermediate and quenches any remaining Vilsmeier reagent.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture until the pH is neutral (pH ~7-8). This step neutralizes the acidic byproducts. A precipitate of the crude product may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde as a solid.
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
-
Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
Quenching: The quenching of the reaction mixture with ice and the subsequent neutralization with sodium bicarbonate can be exothermic and may cause gas evolution. Perform these steps slowly and with caution in a large, open beaker.
Characterization and Expected Results
The final product, 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde, should be characterized by standard analytical techniques to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₆H₁₂BrNO |
| Molecular Weight | 314.18 g/mol |
| ¹H NMR (CDCl₃) | δ (ppm): ~10.0 (s, 1H, CHO), ~8.3 (d, 1H, indole H-4), ~7.7 (s, 1H, indole H-2), ~7.5-7.2 (m, 7H, aromatic protons), ~5.4 (s, 2H, N-CH₂). Note: These are predicted values based on the spectrum of 1-benzyl-1H-indole-3-carbaldehyde.[8] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~184.6 (CHO), ~138.4, ~137.5, ~135.3 (quaternary C), ~129.1, ~128.4, ~127.2, ~125.5, ~124.2, ~123.1, ~122.2, ~118.5, ~110.3 (aromatic CH), ~51.0 (N-CH₂). Note: These are predicted values based on the spectrum of 1-benzyl-1H-indole-3-carbaldehyde.[8] |
| IR (KBr, cm⁻¹) | ~1650-1670 (C=O stretching of the aldehyde), ~3100-3000 (aromatic C-H stretching), ~1600, ~1450 (aromatic C=C stretching). |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₆H₁₃BrNO⁺: 314.0226; found: ~314.0. The spectrum should show a characteristic isotopic pattern for bromine (¹:¹ ratio for M and M+2). |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is flame-dried and reagents are anhydrous. |
| Insufficient reaction time or temperature. | Increase the reaction time and monitor by TLC. Gentle heating (e.g., to 40 °C) can be attempted, but may lead to side products. | |
| Multiple Products | Reaction temperature too high, leading to side reactions. | Maintain the reaction temperature at room temperature or below. |
| Impure starting materials. | Purify the N-(4-bromobenzyl)indole before use. | |
| Difficult Work-up | Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Conclusion
The Vilsmeier-Haack reaction is a highly effective method for the C-3 formylation of N-substituted indoles. The protocol detailed in this application note provides a reliable and reproducible procedure for the synthesis of 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde, a valuable intermediate for further synthetic transformations. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can successfully employ this method to generate this and other functionalized indole derivatives for applications in medicinal chemistry and materials science.
References
-
Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link].
- Mukai, Y. THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles.
-
Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link].
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link].
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link].
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link].
-
Patil, P. G., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for the Purification of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern drug development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a fundamental prerequisite for the generation of reliable biological data and the ultimate success of a therapeutic candidate. 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde is a versatile heterocyclic building block, frequently employed in the synthesis of a diverse array of bioactive molecules. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise in a multitude of therapeutic areas. The aldehyde functionality at the 3-position serves as a synthetic handle for further molecular elaboration, while the 3-bromobenzyl group at the N1-position offers a vector for modulating pharmacokinetic and pharmacodynamic properties.
Given its role as a key intermediate, the presence of impurities in a sample of this compound can have significant downstream consequences. These impurities can interfere with subsequent chemical transformations, leading to the formation of undesired side products and complicating reaction work-ups. More critically, if carried through to the final active pharmaceutical ingredient (API), such impurities can introduce unforeseen toxicities or alter the biological activity profile of the compound. This document provides a comprehensive guide to the purification of this compound, drawing upon established principles of separation science and providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The most common synthetic route to this compound is the N-alkylation of indole-3-carbaldehyde with 3-bromobenzyl bromide in the presence of a base. This reaction, while generally efficient, can result in a crude product containing several key impurities that must be removed.
Potential Impurities:
-
Unreacted Indole-3-carbaldehyde: Incomplete reaction will leave residual starting material.
-
Unreacted 3-Bromobenzyl Bromide: An excess of the alkylating agent may remain.
-
O-Alkylated Byproduct: While N-alkylation is generally favored for indoles, a small amount of O-alkylation at the aldehyde oxygen can occur, leading to the formation of a constitutional isomer.
-
Products of Side Reactions: Depending on the reaction conditions, other minor impurities may be generated.
The purification strategy must therefore be designed to effectively separate the desired N-alkylated product from these structurally related compounds.
Primary Purification Technique: Silica Gel Column Chromatography
Silica gel column chromatography is the most effective and widely used method for the purification of this compound on a laboratory scale. The principle of this technique lies in the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent or solvent mixture). The polarity of the compounds in the mixture dictates their affinity for the polar silica gel surface, with more polar compounds adsorbing more strongly and eluting more slowly.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is the stationary phase of choice due to its high resolving power for moderately polar organic compounds like indole derivatives. Its slightly acidic nature can sometimes cause issues with sensitive compounds, but for this particular molecule, it is generally well-tolerated.
-
Mobile Phase Selection: The selection of the mobile phase (eluent) is critical for achieving good separation. A solvent system of petroleum ether (or hexanes) and ethyl acetate is a common starting point for indole derivatives[1]. The optimal ratio of these solvents must be determined empirically for each specific separation. A less polar solvent like petroleum ether will cause all components to move more slowly, while a more polar solvent like ethyl acetate will accelerate their movement. By carefully adjusting the ratio, a "sweet spot" can be found where the desired compound is well-separated from its impurities. For indole-3-carbaldehyde derivatives, a chloroform:methanol mixture has also been reported to be effective[2].
Workflow for Column Chromatography Purification
Caption: Workflow for Column Chromatography Purification.
Experimental Protocol: Column Chromatography
1. Thin-Layer Chromatography (TLC) for Solvent System Optimization:
-
Objective: To determine the optimal eluent composition for column chromatography.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of petroleum ether and ethyl acetate. Start with a ratio of 9:1 and progressively increase the polarity (e.g., 8:2, 7:3).
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the desired product, with good separation from other spots.
-
2. Column Preparation:
-
Objective: To pack a chromatography column with silica gel.
-
Procedure:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
3. Sample Loading and Elution:
-
Objective: To apply the crude product to the column and separate the components.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Open the stopcock and allow the sample to enter the silica gel.
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
4. Product Isolation:
-
Objective: To combine the pure fractions and isolate the final product.
-
Procedure:
-
Identify the fractions containing the pure desired product by TLC.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for good resolution of moderately polar compounds. |
| Mobile Phase | Petroleum Ether : Ethyl Acetate | A versatile, non-polar/polar solvent system.[1] |
| Initial Eluent Ratio | 9:1 to 8:2 (v/v) | Start with a less polar mixture and increase polarity if needed. |
| TLC Rf Target | 0.2 - 0.4 | Provides optimal separation on a column. |
Secondary Purification Technique: Recrystallization
For achieving very high purity, or for purifying larger quantities of material, recrystallization can be an effective secondary purification step after column chromatography. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. The impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble (allowing for removal by hot filtration).
-
Procedure: The crude solid is dissolved in a minimal amount of a hot solvent. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain in solution.
Workflow for Recrystallization
Caption: Workflow for Recrystallization.
Experimental Protocol: Recrystallization
1. Solvent Screening:
-
Objective: To identify a suitable solvent for recrystallization.
-
Procedure:
-
Place a small amount of the purified compound (from chromatography) into several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.
-
Heat the tubes to determine if the compound dissolves.
-
Allow the solutions to cool to room temperature and then in an ice bath to see if crystals form.
-
The best solvent will dissolve the compound when hot and form a good yield of crystals upon cooling.
-
2. Recrystallization Procedure:
-
Objective: To purify the compound by crystallization.
-
Procedure:
-
Place the compound to be recrystallized in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling.
-
Continue adding small portions of the hot solvent until the compound just dissolves.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Table 2: Potential Solvents for Recrystallization of Indole Derivatives
| Solvent/System | Properties | Rationale |
| Ethanol | Polar protic | Often a good choice for moderately polar compounds. |
| Isopropanol | Polar protic | Similar to ethanol, but with a higher boiling point. |
| Ethyl Acetate/Hexane | Polar aprotic / Non-polar | A good mixed-solvent system for fine-tuning solubility. |
| Toluene | Non-polar aromatic | Can be effective for less polar compounds. |
Validation of Purity
After purification, it is essential to confirm the purity of the this compound. This is typically achieved using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities. The absence of signals corresponding to starting materials or byproducts confirms the purity of the sample.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.
Conclusion
The purification of this compound is a critical step in its use as a synthetic intermediate. A systematic approach, beginning with an understanding of the potential impurity profile, allows for the rational selection of an appropriate purification strategy. Silica gel column chromatography is the primary and most effective method for initial purification, while recrystallization can be employed as a secondary step to achieve high purity. The detailed protocols and workflows provided in this application note offer a robust framework for researchers to obtain this valuable building block in a pure form, thereby ensuring the integrity and reliability of their subsequent research and development efforts.
References
- Shashikumar, N. D., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(4), 1436-1444.
-
Yan, M., et al. (2018). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Unpublished manuscript. Available from: [Link]
Sources
Application Note & Protocols: 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde as a Strategic Building Block for Drug Discovery
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active natural products and synthetic pharmaceuticals. This guide focuses on a particularly versatile derivative, 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde . We will explore its strategic importance, detailing how its unique trifecta of functionalities—the indole core, a reactive C3-aldehyde, and a synthetically versatile N1-(3-bromobenzyl) group—provides a powerful platform for generating diverse molecular libraries. This document provides in-depth technical insights, validated experimental protocols, and the scientific rationale behind its application in modern drug discovery campaigns.
Introduction: The Strategic Value of the Scaffold
This compound is more than a simple intermediate; it is a pre-engineered starting point for complex molecular design. The indole scaffold itself is known to interact with a wide range of biological targets. The true power of this building block lies in its distinct reactive sites, which allow for controlled, sequential, or combinatorial derivatization.
-
The Indole Core: Provides the foundational structure for target recognition, often involved in hydrophobic and π-stacking interactions.
-
The C3-Carbaldehyde: This electrophilic center is a highly versatile synthetic handle. It serves as a gateway for forming C-N and C-C bonds through reactions like reductive amination and various condensations, enabling the introduction of diverse pharmacophoric features.[1][2]
-
The N1-(3-bromobenzyl) Group: This moiety serves two critical purposes. Firstly, N-substitution on the indole ring has been shown to enhance biological activities, such as anticancer potency, compared to unsubstituted analogues.[3] Secondly, the bromine atom acts as a key reactive point for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification and the exploration of new chemical space.
This combination of features enables a logical and efficient workflow for generating novel chemical entities for high-throughput screening and lead optimization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
Application Note: A Scalable and Efficient Synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The described method utilizes a robust and efficient N-alkylation of indole-3-carbaldehyde with 3-bromobenzyl bromide under phase-transfer catalysis (PTC) conditions. This approach offers high yields, operational simplicity, and is amenable to scale-up, making it highly suitable for researchers in medicinal chemistry and drug development. This document outlines the reaction mechanism, detailed experimental procedures, safety protocols, and analytical characterization of the final product.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds widely found in bioactive natural products and pharmaceuticals.[1][2] The functionalization of the indole core, particularly at the N-1 position, is a critical strategy for modulating the pharmacological properties of these molecules. The target compound, this compound, serves as a versatile building block for the synthesis of more complex molecules, owing to the reactive aldehyde group and the presence of a bromine atom that can be further functionalized through cross-coupling reactions.
Traditional methods for the N-alkylation of indoles often require strong bases like sodium hydride, which can present safety and handling challenges, especially on a larger scale.[3] Phase-transfer catalysis (PTC) has emerged as a powerful alternative, offering milder reaction conditions, improved safety, and enhanced yields.[1][4][5] This protocol leverages the advantages of PTC for an efficient and scalable synthesis of the title compound.
Reaction Scheme
The overall reaction involves the deprotonation of the indole nitrogen of indole-3-carbaldehyde by a base, followed by nucleophilic attack on 3-bromobenzyl bromide. The phase-transfer catalyst facilitates the transfer of the base to the organic phase, enabling the reaction to proceed smoothly.
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier | CAS Number |
| Indole-3-carbaldehyde | ≥98% | Sigma-Aldrich | 487-89-8 |
| 3-Bromobenzyl bromide | ≥97% | Sigma-Aldrich | 823-78-9 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 |
| Tetrabutylammonium Bromide (TBAB) | ≥98% | Sigma-Aldrich | 1643-19-2 |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | VWR | 75-05-8 |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Sigma-Aldrich | 7757-82-6 |
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.).
-
Rotary evaporator.
-
Flash column chromatography system.
-
NMR spectrometer and Mass spectrometer for product characterization.
Safety Precautions
-
3-Bromobenzyl bromide is a lachrymator and corrosive. It can cause severe skin burns and eye damage.[6][7] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and heavy-duty gloves.[6]
-
Acetonitrile is flammable and toxic. Handle with care and avoid inhalation or skin contact.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure the stability of the reagents.
-
Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[6][8]
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add indole-3-carbaldehyde (29.0 g, 0.2 mol), anhydrous potassium carbonate (55.2 g, 0.4 mol), and tetrabutylammonium bromide (TBAB) (6.45 g, 0.02 mol).
-
Solvent Addition: Add 400 mL of anhydrous acetonitrile to the flask.
-
Addition of Alkylating Agent: While stirring the suspension, add 3-bromobenzyl bromide (55.0 g, 0.22 mol) dropwise over 15 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is complete when the starting indole-3-carbaldehyde spot is no longer visible.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous oil.
-
Extraction: Dissolve the residue in 300 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water (2 x 150 mL) and then with brine (150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow solid.
-
Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes.
-
Final Product: Dry the purified product under vacuum to obtain this compound as a white to off-white solid.
Results and Characterization
The described protocol consistently provides the target compound in high yield and purity.
| Parameter | Value |
| Yield | 85-92% |
| Appearance | White to off-white solid |
| Melting Point | 107-109 °C |
| ¹H NMR | Consistent with the expected structure |
| ¹³C NMR | Consistent with the expected structure |
| Mass Spec (ESI) | m/z = 314.03 [M+H]⁺, 316.03 [M+H+2]⁺ |
Representative Analytical Data
-
¹H NMR (400 MHz, CDCl₃) δ: 10.01 (s, 1H, CHO), 8.32 (d, J = 7.8 Hz, 1H), 7.75 (s, 1H), 7.42-7.30 (m, 5H), 7.25-7.18 (m, 2H), 5.38 (s, 2H, CH₂).[9]
-
¹³C NMR (101 MHz, CDCl₃) δ: 185.2, 138.9, 136.8, 135.8, 131.0, 130.5, 129.5, 126.3, 124.5, 123.3, 123.1, 121.9, 118.5, 110.5, 50.1.
-
Mass Spectrometry (ESI): Calculated for C₁₆H₁₂BrNO [M+H]⁺: 314.02; Found: 314.03. The isotopic pattern for bromine (¹Br/⁸¹Br) is observed.
Discussion
The choice of a phase-transfer catalyst like TBAB is crucial for the success of this reaction on a larger scale. It facilitates the transfer of the carbonate anion from the solid phase to the organic phase, where it can deprotonate the indole nitrogen. This avoids the need for strong, hazardous bases and homogenous reaction conditions.
Acetonitrile is an excellent solvent for this reaction as it readily dissolves the starting materials and the TBAB, and its boiling point is suitable for achieving a reasonable reaction rate. The use of a slight excess of 3-bromobenzyl bromide ensures the complete consumption of the more valuable indole-3-carbaldehyde.
The purification by recrystallization is often sufficient to obtain a product of high purity, which is a significant advantage for scale-up as it is more economical and less time-consuming than chromatography.
Conclusion
This application note details a reliable and scalable protocol for the synthesis of this compound. The use of phase-transfer catalysis provides a safe and efficient method that results in high yields of the desired product. This protocol is well-suited for researchers in academic and industrial settings who require access to this important synthetic intermediate.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromobenzyl Bromide, 95%.
- MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles.
- PubMed. (2010, November 2). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation.
- Thieme. (2019, November 26). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis.
- Guidechem. (n.d.). 3-Bromobenzyl bromide (cas 823-78-9) SDS/MSDS download.
- Unife. (1976). The use of phase-transfer catalysis for the N-alkylation of indole.
- Request PDF. (n.d.). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Bromobenzyl bromide.
- ChemicalBook. (n.d.). 3-Bromobenzyl bromide(823-78-9).
- Sigma-Aldrich. (2013, March 19). Benzyl-Bromide - Safety Data Sheet.
- NIH. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.
- RSC Publishing. (2020, December 17). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 3-Bromobenzyl bromide(823-78-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. westliberty.edu [westliberty.edu]
- 9. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
Here is the technical support center for troubleshooting the synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde.
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into the common synthetic challenges encountered when preparing this valuable indole derivative. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
The synthesis of this target molecule is typically achieved via a two-step process. The strategy involves either the N-alkylation of indole-3-carbaldehyde (Route A) or the N-alkylation of indole followed by a C-3 formylation (Route B). This guide will address the critical aspects of both pathways.
Visualized Synthetic Pathways
Caption: Two primary synthetic routes to the target compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable, A or B?
Both routes are viable and have distinct advantages.
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Route A (N-alkylation of indole-3-carbaldehyde): This is often the more direct and reliable route. The electron-withdrawing effect of the C-3 aldehyde group increases the acidity of the N-H proton (pKa ≈ 17 in DMSO for indole), facilitating its deprotonation.[1] This route also precludes the possibility of competitive C-3 alkylation, which can be a significant side reaction when starting with unsubstituted indole.[2]
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Route B (N-alkylation of indole, then formylation): This route is also effective but requires careful control during the initial N-alkylation step to maximize N-selectivity over C-3 alkylation.[3] The subsequent Vilsmeier-Haack formylation on the N-benzylated indole is typically a high-yielding reaction, as the C-3 position is highly activated for electrophilic substitution.[4]
For initial attempts and scalability, Route A is generally recommended due to its higher regioselectivity.
Q2: What are the most critical safety precautions for the Vilsmeier-Haack formylation step (Route B)?
The Vilsmeier-Haack reaction requires stringent safety measures. The primary hazards are phosphorus oxychloride (POCl₃) and the exothermic nature of the reaction and quench.
-
POCl₃: This reagent is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[5]
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Exothermic Reactions: The formation of the Vilsmeier reagent (adding POCl₃ to DMF) is exothermic and must be controlled by cooling (e.g., an ice bath). Similarly, the final work-up, which involves quenching the reaction mixture with ice or water, is highly exothermic and can release HCl gas. This must be done slowly and cautiously in a fume hood.[5]
Q3: How should I monitor the progress of these reactions?
Thin Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any potential byproducts. Visualize the spots under UV light (254 nm). For N-alkylation, you should see the disappearance of the starting indole and the appearance of a new, typically less polar, spot for the product. For the formylation, the product aldehyde is generally more polar than the starting N-alkylated indole.
Q4: What are the expected ¹H NMR signals for the final product, this compound?
While the exact spectrum should be acquired experimentally, based on analogous structures[6], the key expected signals in CDCl₃ would be:
-
Aldehyde proton (-CHO): A singlet around δ 10.0 ppm.
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Indole C2-H: A singlet around δ 7.7-8.3 ppm.
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Benzyl methylene protons (-CH₂-): A singlet around δ 5.4 ppm.
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Aromatic protons: A complex multiplet region between δ 7.0-8.4 ppm for the remaining protons on the indole and bromobenzyl rings.
Troubleshooting Guide: Step 1 - N-Alkylation
This section addresses issues related to the reaction of an indole nucleus with 3-bromobenzyl bromide.
Issue 1: Low to No Conversion of Starting Material.
-
Potential Cause A: Insufficient Basicity.
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Explanation: The indole N-H proton requires a sufficiently strong base for complete deprotonation to form the reactive indolate anion.[1] Weak bases will result in a low concentration of the nucleophile, stalling the reaction.
-
Solution: Use a strong base like sodium hydride (NaH, 60% dispersion in mineral oil) or potassium hydroxide (KOH). NaH is a common and highly effective choice for this transformation.[1][7] Ensure you use at least 1.1-1.2 equivalents of the base.
-
-
Potential Cause B: Poor Reagent or Solvent Purity.
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Explanation: Protic impurities, especially water, will quench the strong base and the indolate anion, inhibiting the reaction.[2] Ensure your solvent (e.g., DMF, THF) is anhydrous and your reagents are pure.
-
Solution: Use a freshly opened bottle of anhydrous solvent or dry it using standard procedures (e.g., molecular sieves). Ensure the indole starting material is dry.
-
-
Potential Cause C: Low Reaction Temperature.
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Explanation: While the initial deprotonation with NaH is often performed at 0 °C, the subsequent alkylation may require elevated temperatures to proceed at a reasonable rate, especially if there is any steric hindrance.[3]
-
Solution: After adding the alkylating agent at a low temperature, allow the reaction to warm to room temperature. If TLC analysis shows a sluggish reaction, consider gently heating the mixture to 40-60 °C.
-
Issue 2: Competing C-3 Alkylation (Primarily in Route B).
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Potential Cause: Reaction Conditions Favoring the Kinetic Product.
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Explanation: The indolate anion is an ambident nucleophile. Attack at C-3 is often kinetically favored, while attack at N-1 is thermodynamically favored.[8] Conditions such as the choice of counter-ion (from the base), solvent, and temperature can influence this selectivity.
-
Solution: To favor N-alkylation, use a polar aprotic solvent like DMF, which solvates the cation and promotes the formation of a "freer" indolate anion.[3] Increasing the reaction temperature can also help drive the reaction towards the more stable N-alkylated thermodynamic product.[3]
-
Troubleshooting Guide: Step 2 - Vilsmeier-Haack Formylation (Route B)
This section addresses challenges in the formylation of 1-(3-bromobenzyl)-1H-indole.
Issue 1: Low Yield of the Desired 3-Carbaldehyde.
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Potential Cause A: Incomplete Formation of the Vilsmeier Reagent.
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Explanation: The Vilsmeier reagent (chloroiminium salt) must be fully formed before the indole substrate is introduced. Premature addition of the indole can lead to a complex reaction mixture and low yield.
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Solution: Add POCl₃ dropwise to anhydrous DMF at 0-5 °C. After the addition is complete, stir the mixture at this temperature for at least 30 minutes to ensure complete formation of the reagent before adding the N-alkylated indole solution.[9]
-
-
Potential Cause B: Insufficient Reaction Temperature or Time.
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Explanation: While reagent formation is done in the cold, the subsequent electrophilic substitution on the indole ring may require thermal energy to proceed to completion.[5]
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Solution: After adding the indole substrate at a low temperature, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC until the starting material is consumed.[10]
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Issue 2: Formation of Impurities and Byproducts.
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Potential Cause: Di-formylation or Chlorination.
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Explanation: Highly activated indole rings can sometimes undergo formylation at multiple sites, although this is less common at C-3. At higher temperatures, the Vilsmeier reagent can also act as a chlorinating agent.[5]
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Solution: Carefully control the stoichiometry of the Vilsmeier reagent. A molar ratio of 1.2-1.5 equivalents of the reagent relative to the indole substrate is a good starting point.[5] Avoid excessive heating or prolonged reaction times after the starting material has been consumed.
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Data & Protocols
Data Tables
Table 1: Recommended Reaction Conditions for N-Alkylation
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that provides irreversible deprotonation.[1] |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent that promotes N-selectivity.[3] |
| Temperature | 0 °C to RT (or heat to 50°C) | Deprotonation at 0°C, followed by warming to drive the Sₙ2 reaction.[3] |
| Equivalents (Base) | 1.1 - 1.2 | Ensures complete deprotonation of the indole N-H. |
| Equivalents (Alkyl Halide) | 1.0 - 1.1 | Minimizes unreacted starting material without significant excess. |
Table 2: Recommended Reaction Conditions for Vilsmeier-Haack Formylation
| Parameter | Recommendation | Rationale |
| Reagents | POCl₃ / DMF | Standard, effective, and economical choice for formylation.[11] |
| Solvent | DMF (as reagent/solvent) | Acts as both the solvent and the precursor for the Vilsmeier reagent. |
| Temperature | 0-5 °C (reagent formation), then 60-80 °C (reaction) | Controls exothermic reagent formation and provides energy for substitution.[5] |
| Equivalents (POCl₃) | 1.2 - 1.5 | Ensures complete conversion without promoting significant side reactions.[5] |
| Work-up | Cautious quench with ice water, followed by basification | Hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes acid.[5] |
Experimental Protocols
Protocol 1: Synthesis via N-Alkylation of Indole-3-carbaldehyde (Route A)
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To a stirred suspension of sodium hydride (1.2 eq, 60% in mineral oil) in anhydrous DMF, add a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
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Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.
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Add a solution of 3-bromobenzyl bromide (1.05 eq) in anhydrous DMF dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC. If the reaction is slow, heat to 50 °C.
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Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2: Synthesis via Formylation of N-Alkylated Indole (Route B)
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Step 2a: Synthesis of 1-(3-Bromobenzyl)-1H-indole: Follow Protocol 1, using indole as the starting material instead of indole-3-carbaldehyde. Purify the intermediate product.
-
Step 2b: Vilsmeier-Haack Formylation:
-
In a separate flask under an inert atmosphere, add phosphorus oxychloride (1.5 eq) dropwise to anhydrous DMF at 0 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
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Add a solution of 1-(3-bromobenzyl)-1H-indole (1.0 eq) in anhydrous DMF to the pre-formed Vilsmeier reagent at 0 °C.
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After the addition, allow the mixture to warm to room temperature, then heat to 70 °C and stir for 2-4 hours, monitoring by TLC.
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Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.
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Basify the aqueous mixture to pH 8-9 with a cold aqueous NaOH solution.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by column chromatography to yield the title compound.
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Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield reactions.
References
- BenchChem. Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-BhYM8hJ3dogxVPrYko1_7AZR9u3NiOxczrg5CbNR_rKbi5OEBpTtvLIqUkVQrbyI-t3uARQvfyfJfYY63pRDxcmNgu5PkGfE7mtUBJwpuY1jDj319tPvbiVmQ6xlBzEswtRnMAl70MCyJyRdz7pI8MQRmV66OXEz2Pt_4ZpTy3Rixj2i1lBSDT3E6tmkExAMoQ1n8_tpkHEyMziH9_DtfQWFi4Y4Ag==]
- BenchChem. "common side reactions in indole-pyrrole synthesis". [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG60f1GunYjMwPcS8aa6ENTGyO7ltKn0pDfQBVDLXiPiHih_fBUwvcaTsXjiPbSRWhL4i4CXeuH_doh4Gl6grMDJE4fiFDGF1BUldRTMvv_uMAzqqIaAKyxNcNfXygCzv9tRxn1SNuh5pyd6yZEbkm1-5ReVzwfVfK7H-cIKYsliPHLy5WGeuLZcazldX6r]
- BenchChem. Optimizing reaction conditions for N-alkylation of indoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW1-3UcPAxzHqHZW0Ji4-c2m25clywZp1HB1EA8r-b45XAPmHU_zb9fWGEL3w5dggEqw1dYgdNKxXjnxEpSlf7Wa7ieAy8O8Z5ZBrk94uUqXymyACz8KrlzejwSFgZXwYe_GaMdyVKmN5DGIe8AvmfQ5OqIprmo6ttr2JN80w_owPkUAn1KDvLlzdPmEBNmuzpC0d4KmSM]
- BenchChem. Technical Support Center: Formylation Reactions of N-Substituted Indoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6BMli2qQUYhT_CnE2ZuVF2K9-wMiiHaDUJke9MqV53M3LGl0pEGx6HNJuo0Doa2s5JEOTRdLmhz-ncdL5qb7e1GUx0M940uophsBtN1qDSAzgOrHofgCw2BuKreRXGjEA6XqFFNQEuvtgzapjMQr1S05t50ESJq_PvITPLyqeXXk1hPOMsFwK-y2A2Ne4zB1dpnx-qgOsfAwpPj-Ldc_VhEW6hg==]
- Arkivoc. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCFvH_fzYnwpwcPzNlz3yJZWcFuvBFVcY9oOO_c8BG3rFJ8FRIWX_23HqE3UuHJPlkCa5JDujDCGNZzrCUiAbybVgklPTy8Y2uTRSEzPKC4XOjozMDtifhoaBrRMhHgMt6HOqQNqUpJQe2Lq9KxWADACI=]
- Canadian Journal of Chemistry. Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd79j7YDv29OHLT5SPggubrni4OBTsTJTaCzc1sHJf8wunfxuRwuaUfZQ2Kv9Rd5c5O48-a4yBKtT-V8stIyNzshemyAX_gc7y0egvHbR8v_XfR59C2Dhty87iZ6oT0T1cZ2KdqBKB2_Q25qBH2AZdaFE4T_1neFn6DWE=]
- National Institutes of Health. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIrOPhb5FoBtY3No1kMX314NNqkUMGnrGk0M1e759XC4Dg5CmpbpJ6qv1mqckykg-B8HgylqWDGdInqHXmROgDznVIJu72xofOvh6y2cZdA_GuMTl0rHOSwT3tm4uhw5Jc5v2r1PWUmxrDoV7N]
- BenchChem. Technical Support Center: Selective N-Alkylation of Indoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOi3akiUOs5N4tn0lJ09qWTR3JRX914cRDNuBOiiDXVr4cyuB0xtl1Gy6v1C7--PYrRRCd_v774Kc275O7FXOftL7Q9xAY2dqZWPb8_Bzo8zmAi-hI7jaCs_1v1V1CB_NJPWoJmAjkYPk6kFR26WwdwVEsK0fdx5kcoC36i9nU2t9itfAXSqo1uLHeUN_L6ymUlOSqfoOx]
- Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAyR9ARzA3DnfzikgUmeFXAAM2Zk6mrtSbQ6bTs-GlyhAB96ENW9xBlF-MEp3TPG5MAw4tHZbkPyaGOxF_3TOtcqsFCwxUvNWw2B_h-ZwH33tpfH9hh1aUD5qg1n7mo7bs5H2ZvyDx2lwN6bJ4I9iCW2pWjTJ25rU=]
- International Journal of Research in Pharmacy and Science. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH70d9FdQcA3Swlb3x6QpyQLCQeUMaQYCO5Gh66AS5tV2yzDL5GEdIKCmaY8N6jxqiD9FaCsgg5SekcHNJw9rFqWTP51NI4Uq5D8vW3XQ14FyzxQyxUuSY3VN6AYLetcb5o_tsO_Pmyfe_OvNA4jqFOeKlvX21BCcBSU5LkIyyeygKnPcIf_zOb]
- ResearchGate. Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. [URL: https://www.researchgate.net/publication/281283255_Vilsmeier-haack_reaction_cyclization_of_N-Substituted-3-acetyl_indole_phenyl_hydrazones_and_their_reactions]
- Chemistry Steps. Vilsmeier-Haack Reaction. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [URL: https://www.pharmaguideline.com/2011/02/synthesis-reactions-and-medicinal-uses.html]
- RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02377a]
- Reddit. Having some troubles with a Vislmeier-Haack reaction. [URL: https://www.reddit.com/r/OrganicChemistry/comments/5a8b2w/having_some_troubles_with_a_vislmeierhaack/]
- SlideShare. Synthesis and Chemistry of Indole. [URL: https://www.slideshare.net/slideshow/synthesis-and-chemistry-of-indole/251322130]
- Wikipedia. Indole. [URL: https://en.wikipedia.org/wiki/Indole]
- BenchChem. Technical Support Center: Troubleshooting N-Allylation Side Reactions in Indole Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBJfcNF9sfi17aa6E1momlFeyMZY22OKfLl55LFZZee8md5Od9lGeCsglF-WBoYX9hSawRJsLeU3bnwFUbQZLFc0ubLcou9LEKL26MlpTgqsLzHBOu1ZebqyDMoGizm9DgyfTsv-oLwf-zRC9zusZWsPDHuaXbeTHcduyQq5yYWL7-RGPqKsUYSyNtywIxouLT5mrUeD_Q2JzXpdZFAq8UxUQov5y2upUmfIdEcceIegj5gKQO]
- MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [URL: https://www.mdpi.com/2073-8994/12/7/1184]
- Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [URL: https://www.derpharmachemica.
- Google Patents. US7067676B2 - N-alkylation of indole derivatives. [URL: https://patents.google.
- Scirp.org. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. [URL: https://www.scirp.
- Santa Cruz Biotechnology. This compound. [URL: https://www.scbt.com/p/1-3-bromobenzyl-1h-indole-3-carbaldehyde]
- BenchChem. 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde. [URL: https://www.benchchem.com/product/b062001]
- Reddit. Vilsmeier Haack Reaction. [URL: https://www.reddit.com/r/OrganicChemistry/comments/r8u630/vilsmeier_haack_reaction/]
- PubMed Central. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222329/]
- PubChem. Indole-3-Carboxaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Indole-3-carboxaldehyde]
- Thieme Connect. A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-1668-3561]
- ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [URL: https://www.researchgate.net/publication/320074495_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions]
- YouTube. in the chemical literature: N-alkylation of an indole. [URL: https://www.youtube.
- ChemicalBook. Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/487-89-8_1HNMR.htm]
- Semantic Scholar. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [URL: https://www.semanticscholar.org/paper/1H-Indole-3-carboxaldehyde%3A-Synthesis-and-Reactions-El-Sawy-Abo%E2%80%90Salem/6007b8b438510f2d4800e84d940656094017f85e]
- Google Patents. RU2760000C1 - Method for producing indole-3-carbinol. [URL: https://patents.google.
- PubMed Central. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5312818/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. ijpcbs.com [ijpcbs.com]
Technical Support Center: Optimizing the Synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. We will explore the two primary synthetic routes, addressing potential pitfalls with scientifically-grounded explanations and field-proven protocols.
Introduction: Strategic Synthesis Overview
The target molecule, this compound, can be efficiently synthesized via two principal pathways. The choice of route often depends on the availability of starting materials and the specific challenges encountered in the laboratory.
-
Route A: N-Alkylation of commercially available indole-3-carbaldehyde with 3-bromobenzyl bromide. This is a direct and often preferred route.
-
Route B: Vilsmeier-Haack formylation of 1-(3-bromobenzyl)-1H-indole. This route is logical if the N-benzylated indole is already available or more easily synthesized than the starting aldehyde.
This guide is structured to address each route independently, providing targeted troubleshooting and optimized protocols.
Route A: N-Alkylation of Indole-3-carbaldehyde
This synthetic approach involves the deprotonation of the indole nitrogen followed by a nucleophilic attack on 3-bromobenzyl bromide. While straightforward, its success hinges on achieving efficient and selective N-alkylation over potential side reactions.
Troubleshooting Guide & FAQs (Route A)
Q1: My reaction yield is low, and I recover a significant amount of unreacted indole-3-carbaldehyde. What is the likely cause?
A: This is a classic symptom of incomplete deprotonation of the indole N-H. The acidity of the indole proton (pKa ≈ 17 in DMSO) requires a sufficiently strong base to generate the reactive indolate anion.[1] If the base is too weak or used in insufficient quantities, the equilibrium will favor the starting materials.
-
Insufficient Basicity: A weak base like potassium carbonate (K₂CO₃) may be ineffective unless paired with a phase-transfer catalyst or high temperatures in a polar aprotic solvent.[2][3]
-
Solution: Switch to a stronger base. Sodium hydride (NaH, 60% dispersion in mineral oil) is a highly effective choice that irreversibly deprotonates the indole.[1][4] Ensure you use at least 1.1 equivalents. Alternatively, potassium hydroxide (KOH) can be very effective, especially under phase-transfer catalysis (PTC) conditions.[1]
Q2: My TLC shows multiple product spots and streaking, suggesting a complex mixture. What's going on?
A: This could stem from several issues, including side reactions, reagent impurity, or product decomposition.
-
Cause - Reagent/Solvent Purity: The most common culprit is moisture. Strong bases like NaH react violently with water. Protic impurities in your solvent (e.g., water in DMF) will quench the base and the indolate anion, halting the reaction.[1][5]
-
Solution: Use anhydrous solvents. N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) should be freshly dried. Always run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[1]
-
Cause - C-Alkylation: While the C3 position is blocked by the aldehyde group, competitive alkylation at other positions on the indole ring, though less likely, can occur under certain conditions. More commonly, complex mixtures arise from base-induced decomposition of the aldehyde at elevated temperatures.
-
Solution: Employ milder reaction conditions. Phase-transfer catalysis (PTC) is an excellent strategy to improve yield and reduce side products.[6][7][8] Using a catalyst like tetrabutylammonium hydrogen sulfate (TBAHS) with a base like K₂CO₃ or NaOH in a biphasic system allows the reaction to proceed at lower temperatures with higher efficiency.[7]
Q3: The reaction seems to stall. I've used a strong base and dry solvent, but conversion is poor. What else can I check?
A: Solubility and temperature are the next critical parameters.
-
Poor Solubility: If the generated indolate salt is not soluble in your chosen solvent, the reaction will be slow as it can only occur at the surface of the solid.[1]
-
Solution: Polar aprotic solvents like DMF and DMSO are excellent choices as they effectively solvate the indolate anion.[1][2] If using THF, adding a co-solvent like DMF can significantly improve solubility and reaction rates.[5]
-
Low Temperature: The reaction may have a significant activation energy barrier.[1]
-
Solution: Gently heating the reaction can dramatically improve the rate. For NaH in DMF, a temperature of 50-60 °C is often effective. Monitor the reaction by TLC to avoid decomposition.[3]
Optimized Protocol: Phase-Transfer Catalyzed N-Alkylation
This protocol utilizes the robustness of phase-transfer catalysis to achieve high yields under relatively mild conditions.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add indole-3-carbaldehyde (1.0 eq), 3-bromobenzyl bromide (1.1 eq), and tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 eq).
-
Solvent Addition: Add toluene or benzene as the organic solvent.
-
Base Addition: Add an equal volume of a 50% aqueous sodium hydroxide (NaOH) solution.
-
Reaction: Vigorously stir the biphasic mixture at 50-60 °C. The use of a mechanical stirrer is recommended if available to ensure efficient mixing of the two phases.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the indole-3-carbaldehyde spot is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer. Extract the aqueous layer twice with the same organic solvent (e.g., toluene).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel.
Workflow & Troubleshooting Diagram (Route A)
Caption: Troubleshooting workflow for N-alkylation of indole-3-carbaldehyde.
Route B: Vilsmeier-Haack Formylation of 1-(3-bromobenzyl)-1H-indole
This reaction is a powerful method for formylating electron-rich aromatic compounds.[9] It involves the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a formamide (typically DMF) and phosphorus oxychloride (POCl₃).[10][11] This reagent then attacks the electron-rich C3 position of the indole nucleus.
Troubleshooting Guide & FAQs (Route B)
Q1: The reaction is very slow or fails completely. Why?
A: The success of this reaction is entirely dependent on the successful formation and reactivity of the Vilsmeier reagent.
-
Cause - Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. POCl₃ can hydrolyze, and water in the DMF will consume the reagent.
-
Solution: Use freshly distilled POCl₃ and anhydrous DMF. Ensure all glassware is flame or oven-dried and the reaction is conducted under a strict inert atmosphere.
-
Cause - Order of Addition/Temperature: The Vilsmeier reagent must be pre-formed before adding the indole substrate. The formation is exothermic and requires careful temperature control.
-
Solution: Add POCl₃ dropwise to DMF at 0 °C.[12] Allow the reagent to form for a short period (e.g., 30 minutes) before adding the solution of 1-(3-bromobenzyl)-1H-indole. After the indole addition, the reaction may need to be gently warmed to proceed to completion.
Q2: My final product is a dark, tarry substance with very low yield of the desired aldehyde.
A: This indicates decomposition or polymerization, common pitfalls in Vilsmeier-Haack reactions if not properly controlled.
-
Cause - Temperature Control: Overheating during the addition of the indole or during the reaction itself can lead to unwanted side reactions. Indoles can polymerize under strongly acidic conditions.
-
Solution: Maintain strict temperature control throughout the process. Add the indole solution slowly to the pre-formed Vilsmeier reagent, keeping the temperature below 20-30 °C.[4] Monitor the reaction closely and avoid excessive heating.
-
Cause - Improper Workup: The reaction produces an intermediate iminium salt, which must be hydrolyzed to the final aldehyde.[10][13] An incorrect workup can lead to decomposition.
-
Solution: The workup must involve quenching the reaction mixture in a large volume of ice-water, followed by basification (e.g., with NaOH or Na₂CO₃ solution) to neutralize the acid and hydrolyze the iminium salt.[14]
Q3: The NMR of my crude product shows unreacted starting material and what looks like residual DMF.
A: Incomplete reaction and purification issues are common.
-
Cause - Insufficient Reagent: Ensure you are using a slight excess of the Vilsmeier reagent (typically 1.2-1.5 equivalents of both POCl₃ and DMF relative to the indole).
-
Solution: Recalculate your reagent stoichiometry. If the reaction stalls, sometimes adding a small additional portion of pre-formed reagent can help, but this risks side reactions.
-
Cause - Inefficient Extraction: DMF is soluble in both water and many organic solvents, making it difficult to remove during workup.
-
Solution: During the aqueous workup, wash the organic layer (e.g., Ethyl Acetate or Dichloromethane) multiple times with water and then with brine to remove as much DMF as possible before concentrating the solution.
Optimized Protocol: Vilsmeier-Haack Formylation
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cold DMF with stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 1-(3-bromobenzyl)-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent. The temperature should be maintained below 20 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 1-3 hours, monitoring by TLC.
-
Quenching & Hydrolysis: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Basification: Slowly add a saturated solution of sodium carbonate (Na₂CO₃) or a 10% NaOH solution until the mixture is alkaline (pH > 8). A precipitate should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, Hexane:Ethyl Acetate gradient) or recrystallization.
Reaction Mechanism Diagram (Route B)
Caption: Key stages of the Vilsmeier-Haack formylation reaction.
Summary of Recommended Conditions
| Parameter | Route A: N-Alkylation | Route B: Vilsmeier-Haack Formylation |
| Key Reagents | Indole-3-carbaldehyde, 3-bromobenzyl bromide | 1-(3-bromobenzyl)-1H-indole, POCl₃, DMF |
| Base | NaH (strong, irreversible) or NaOH/K₂CO₃ (with PTC) | N/A (Reaction is acidic) |
| Solvent | Anhydrous DMF, THF, or Toluene (for PTC) | Anhydrous DMF |
| Catalyst | Tetrabutylammonium Salt (e.g., TBAHS) for PTC | None |
| Temperature | 0 °C to 60 °C | 0 °C (reagent formation) to 50 °C (reaction) |
| Key Strengths | Direct, high-yielding with optimization, starts from common aldehyde. | Effective for formylation, powerful C-C bond formation. |
| Common Pitfalls | Incomplete deprotonation, moisture sensitivity. | Extreme moisture sensitivity, temperature control is critical. |
References
-
Kanger, T., et al. (2019). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Synthesis, 52(05), 751-758.
-
Kanger, T., et al. (2019). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Request PDF link from ResearchGate.
-
Fochi, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 16(41), 12462-73.
-
Barco, A., et al. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126.
-
Kanger, T., et al. (2019). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Request PDF from ResearchGate.
-
BenchChem (n.d.). Optimizing reaction conditions for N-alkylation of indoles. BenchChem Technical Support.
-
University of Rochester (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry Resources.
-
BenchChem (n.d.). Technical Support Center: Selective N-Alkylation of Indoles. BenchChem Technical Support.
-
Legrand, B., et al. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 5(11), 8193-8199.
-
Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
-
Chemiz (2020). Vilsmeier–Haack reaction of indole. YouTube.
-
Perumal, S., et al. (2007). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Application in the Synthesis of Pyrazoles. Journal of the Serbian Chemical Society, 72(1), 45-51.
-
Manjula, D., et al. (2015). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 7(12), 1-6.
-
Bakherad, M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utility in the synthesis of some new heterocyclic compounds. Acta Chimica Slovenica, 60(1), 186-193.
-
Farag, A. M., et al. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 4(4), 265-276.
-
Reddit r/Chempros (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit.
-
Wikipedia (n.d.). Vilsmeier–Haack reaction. Wikipedia.
-
J&K Scientific LLC (n.d.). Vilsmeier-Haack Reaction. J&K Scientific.
-
BenchChem (n.d.). 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde. BenchChem Product Page.
-
Mali, R.S., & Jagtap, P.G. (1991). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 30B, 860-862.
-
Singh, M. S., et al. (2021). Recent Update on Alkylation of Indole and Its Derivatives Using N-Tosylhydrazone. ChemistrySelect, 6(32), 8235-8253.
-
Kempe, R., et al. (2016). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry - A European Journal, 22(34), 11994-11998.
-
Santa Cruz Biotechnology (n.d.). This compound. SCBT Product Page.
-
Ishikura, M., et al. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 635-640.
-
Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 209-218.
-
Kanger, T., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184.
-
Procter, D. J., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(2), 294-298.
-
Abdel-Wahab, B. F., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Advanced Research, 8(2), 95-108.
-
Wang, C., et al. (2016). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Letters, 18(15), 3682-3685.
-
CN102786460A (2012). Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
-
Padwa, A., et al. (2013). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 78(12), 6195-6208.
-
US7067676B2 (2006). N-alkylation of indole derivatives. Google Patents.
-
BenchChem (n.d.). 1-Benzoyl-1H-indole-3-carbaldehyde. BenchChem Product Page.
-
ChemicalBook (n.d.). This compound. ChemicalBook.
-
Semantic Scholar (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
-
RU2760000C1 (2021). Method for producing indole-3-carbinol. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 8. benchchem.com [benchchem.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 13. youtube.com [youtube.com]
- 14. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
Introduction
Welcome to the technical support guide for the synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde. This molecule is a valuable intermediate in medicinal chemistry and materials science. The most direct synthetic route involves the N-alkylation of indole-3-carbaldehyde with 3-bromobenzyl bromide. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity.
This guide is designed for researchers and drug development professionals. It provides in-depth troubleshooting advice, explains the mechanistic basis for common issues, and offers validated protocols to help you optimize your synthesis and overcome common challenges.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the synthesis.
Q1: My reaction yield is very low. What are the most likely causes?
Low yields are typically traced back to one of three areas: incomplete deprotonation of the indole nitrogen, suboptimal solvent choice, or impure reagents. Using a weak base or an insufficient amount of a strong base will result in unreacted starting material.[1] The solvent plays a critical role in selectivity and reaction rate; polar aprotic solvents like DMF are generally preferred for N-alkylation.[1][2][3] Finally, moisture in the reagents or solvent can quench the base and react with the benzyl bromide.
See In-Depth Guide: Troubleshooting Incomplete Reactions & Degradation.
Q2: I'm observing an unexpected isomer in my NMR analysis. What could it be?
The most common isomeric byproduct is the C3-alkylated indole. The indole anion, formed after deprotonation, is an ambident nucleophile, meaning it can react at either the nitrogen (N1) or the carbon at position 3 (C3).[2][4] While N-alkylation is thermodynamically favored, kinetic C3-alkylation can occur, especially in less polar solvents.[4]
See In-Depth Guide: C3-Alkylation: The Ambident Nucleophile Problem.
Q3: The reaction is clean but stalls, leaving significant unreacted starting material. How can I push it to completion?
A stalled reaction often indicates that the reaction conditions are not energetic enough. Increasing the reaction temperature can improve both the rate of deprotonation and the subsequent alkylation.[4] However, be cautious, as excessive heat can promote side reactions. Alternatively, switching to a stronger base (e.g., from K₂CO₃ to NaH) or a more polar solvent (e.g., from THF to DMF) can also drive the reaction to completion.
See In-Depth Guide: Troubleshooting Incomplete Reactions & Degradation.
Q4: My crude product is a complex mixture, and purification is difficult. What's going on?
A complex mixture suggests that multiple side reactions are occurring simultaneously. This can be a combination of C3-alkylation, degradation of the starting aldehyde under basic conditions, and side reactions involving the alkylating agent. For instance, 3-bromobenzyl bromide can react with trace amounts of water to form 3-bromobenzyl alcohol. Careful control of reaction conditions—particularly temperature and ensuring an inert, anhydrous atmosphere—is crucial to minimize these competing pathways.
See In-Depth Guide: Formation of Benzyl-Derived Impurities.
In-Depth Troubleshooting Guides
Guide 1: C3-Alkylation: The Ambident Nucleophile Problem
One of the most significant challenges in indole alkylation is controlling the regioselectivity. The deprotonated indole-3-carbaldehyde is a resonant anion with nucleophilic character at both the N1 and C3 positions. The choice of solvent and counter-ion dramatically influences the outcome.
Mechanism: N-Alkylation vs. C-Alkylation
In polar aprotic solvents like DMF and DMSO, the sodium or potassium cation of the indole salt is well-solvated. This leaves a "naked" and highly reactive anion where the negative charge is more localized on the electronegative nitrogen atom, favoring N-alkylation.[2] In contrast, less polar solvents like THF result in a tighter ion pair, where reaction at the C3 position can become competitive.[4]
Caption: N- vs. C3-alkylation pathways.
Preventative Measures & Optimization
To maximize the yield of the desired N-alkylated product, reaction parameters must be carefully selected.
| Parameter | Recommendation for High N-Selectivity | Rationale |
| Solvent | DMF or DMSO | These polar aprotic solvents effectively solvate the cation, freeing the indole anion and favoring reaction at the more electronegative nitrogen atom.[1][2][3] |
| Base/Counter-ion | NaH or KOH | Strong bases ensure complete and rapid deprotonation. The resulting Na⁺ or K⁺ ions are well-solvated by DMF. |
| Temperature | Room Temperature to 80 °C | Higher temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically formed C-alkylated product.[4] Start at room temperature and gently heat if the reaction is slow. |
Optimization Protocol: Maximizing N-Alkylation
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add indole-3-carbaldehyde to anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Alkylation: Add 3-bromobenzyl bromide dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding ice-cold water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Guide 2: Troubleshooting Incomplete Reactions & Degradation
An incomplete reaction or the degradation of starting material points to issues with the fundamental reaction conditions: the base, solvent, and temperature.
The Role of the Base and Solvent System
The combination of base and solvent is critical for efficient deprotonation.
-
Sodium Hydride (NaH) in DMF/THF: This is a very common and effective combination.[5] NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole. The reaction is heterogeneous and requires good stirring. Old or poorly stored NaH may have a layer of NaOH/Na₂CO₃, reducing its activity.
-
Potassium Hydroxide (KOH) in DMSO: This system, popularized by Heaney and Ley, is a powerful homogeneous method for indole alkylation.[2] It is often very fast and efficient.
-
Potassium Carbonate (K₂CO₃) in Acetonitrile/DMF: A milder option suitable for substrates that may be sensitive to stronger bases.[6] These reactions typically require heating to achieve a reasonable rate.[6]
Impact of Temperature
While heating can increase the reaction rate, indole-3-carbaldehyde can be sensitive to prolonged exposure to strong bases at high temperatures, potentially leading to decomposition or aldol-type side reactions. A general strategy is to perform the deprotonation at a lower temperature (0 °C to RT) and then gently heat during the alkylation step only if necessary.
Caption: Troubleshooting workflow for low reaction yield.
Guide 3: Formation of Benzyl-Derived Impurities
The appearance of impurities such as 3-bromobenzyl alcohol or bis(3-bromobenzyl) ether indicates that the alkylating agent is being consumed by competing nucleophiles.
Mechanism of Impurity Formation
The primary culprit is typically residual water or hydroxide ions in the reaction mixture. 3-bromobenzyl bromide is a reactive electrophile that will readily undergo an Sₙ2 reaction with any available nucleophile.
-
Alcohol Formation: Br-CH₂-Ar + H₂O → HO-CH₂-Ar + HBr
-
Ether Formation: Br-CH₂-Ar + HO-CH₂-Ar → Ar-CH₂-O-CH₂-Ar + HBr
Preventative Measures
-
Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry indole-3-carbaldehyde under vacuum before use if necessary.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system.
-
Reagent Quality: Use high-purity 3-bromobenzyl bromide. If it has been stored for a long time, it may have started to hydrolyze.
Validated Experimental Protocol
This protocol is designed to favor high selectivity for the N-alkylated product.
Materials:
-
Indole-3-carbaldehyde (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
3-Bromobenzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate, Water, Brine
Procedure:
-
Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet with indole-3-carbaldehyde (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M.
-
Cool the resulting solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride (1.2 eq) in small portions over 15 minutes. A gas outlet should be used to vent the hydrogen gas produced.
-
Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 45 minutes. The solution should become clear or a uniform slurry.
-
Once deprotonation is complete (hydrogen evolution has ceased), add 3-bromobenzyl bromide (1.1 eq) dropwise via syringe over 10 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). If the reaction is sluggish, gently heat the mixture to 50 °C.
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer twice with water and once with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel.
References
- Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Google Scholar.
- 1-(3,4-DICHLORO-BENZYL)-1H-INDOLE-3-CARBALDEHYDE synthesis. (n.d.). ChemicalBook.
- Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58.
- N-alkylation of indole derivatives. (n.d.).
- Chandra, S., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry.
- Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Indian Journal of Chemistry.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-malonaldehyde. (2013). International Letters of Chemistry, Physics and Astronomy.
- 1-BENZYL-1H-INDOLE-3-CARBALDEHYDE. (n.d.). LookChem.
- Technical Support Center: Selective N-Alkyl
- Application Notes and Protocols: Vilsmeier-Haack Formyl
- Male, L., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
- Male, L., et al. (2020). N-alkylation for rapid synthesis of 1,2,3- trisubstituted indoles. Organic & Biomolecular Chemistry.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
- Vilsmeier–Haack reaction. (n.d.). Wikipedia.
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2024).
- Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Deriv
- Pathiraji, G. I., et al. (2022). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. 1-(3,4-DICHLORO-BENZYL)-1H-INDOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
Welcome to the dedicated technical support guide for 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide in-depth, field-proven insights into its stability and storage, moving beyond generic recommendations to explain the underlying chemical principles that govern its handling. Our goal is to empower you with the knowledge to ensure the integrity of your compound and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is influenced by several key factors, primarily its susceptibility to oxidation, light, and elevated temperatures. The aldehyde functional group at the 3-position of the indole ring is particularly prone to oxidation, which can convert it into the corresponding carboxylic acid, 1-(3-bromobenzyl)-1H-indole-3-carboxylic acid. This is a common degradation pathway for aromatic aldehydes.[1][2] Additionally, indole derivatives can be sensitive to light and may discolor or degrade upon prolonged exposure.
Q2: What are the optimal storage conditions for long-term stability?
A2: For optimal long-term stability, this compound should be stored in a cool, dark, and dry environment. We recommend storage at 2-8°C in a tightly sealed, opaque container. To further protect the compound from oxidative degradation, storing it under an inert atmosphere, such as argon or nitrogen, is highly advisable.[3] This minimizes contact with atmospheric oxygen.
Q3: Is this compound sensitive to air or moisture?
Q4: How does the N-(3-bromobenzyl) substituent affect the compound's stability compared to the parent indole-3-carbaldehyde?
A4: The N-benzyl group introduces an additional potential site for chemical reaction. While it can protect the indole nitrogen from certain reactions, N-benzyl groups on heterocyclic compounds can be susceptible to cleavage under specific conditions. For instance, N-benzyl indazoles, a related class of compounds, have been shown to undergo debenzylation under basic conditions in the presence of oxygen.[6] While the stability of the N-benzyl bond in this specific indole derivative under various pH conditions has not been extensively reported, it is a factor to consider, especially if the compound is subjected to basic conditions during experimental workups or storage.
Q5: What are the visual signs of degradation?
A5: Visual signs of degradation can include a change in color, from a white or off-white powder to a yellowish or brownish hue. The appearance of clumps or a change in the texture of the solid may indicate moisture absorption. However, the absence of these visual cues does not guarantee the compound's purity. The most reliable way to assess degradation is through analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
Encountering unexpected results in your experiments? This troubleshooting guide will help you identify and resolve common issues related to the stability and storage of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or unexpected side products. | Degradation of the starting material. The aldehyde may have partially oxidized to the carboxylic acid. | 1. Verify Purity: Before use, check the purity of your stock of this compound using TLC or HPLC. Compare it to a fresh or newly purchased batch if available.2. Purification: If degradation is suspected, purify the compound by recrystallization or column chromatography.3. Improve Storage: Ensure the compound is stored under the recommended conditions (cool, dark, dry, and inert atmosphere). |
| Compound appears discolored (yellowish or brownish). | Exposure to light or air, leading to oxidative degradation or the formation of colored impurities. | 1. Minimize Exposure: Handle the compound under subdued light and minimize its exposure to the atmosphere.2. Analytical Confirmation: Use analytical methods (NMR, Mass Spectrometry) to identify the nature of the colored impurities.3. Consider Purification: Depending on the level of impurity and the requirements of your experiment, purification may be necessary. |
| Formation of a new, more polar spot on TLC. | This is often indicative of the formation of the corresponding carboxylic acid due to oxidation of the aldehyde group. | 1. Confirm Identity: The carboxylic acid will have a different retention factor (Rf) on TLC and can be confirmed by co-spotting with a synthesized standard or by other analytical techniques.2. Review Handling Procedures: Assess your experimental setup for potential sources of air leaks or prolonged exposure to the atmosphere. |
| Poor solubility in non-polar solvents. | The presence of the more polar carboxylic acid impurity can alter the solubility profile of the material. | 1. Purity Check: As with other issues, the first step is to verify the purity of the compound.2. Solvent Selection: If purification is not feasible, you may need to adjust your solvent system to accommodate the change in polarity. |
Experimental Protocols
Protocol 1: Small-Scale Purity Assessment by Thin Layer Chromatography (TLC)
This protocol provides a quick and effective way to assess the purity of your this compound and check for the presence of the common carboxylic acid degradation product.
Materials:
-
This compound sample
-
TLC plate (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: e.g., 30% Ethyl Acetate in Hexane (this may need to be optimized)
-
Dichloromethane (DCM) or Ethyl Acetate for sample preparation
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your compound in a few drops of DCM or ethyl acetate.
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of a more polar spot (lower Rf value) that stays closer to the baseline may indicate the presence of the carboxylic acid degradation product.
Visualized Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2020). Stability of N-Benzyl substituted indazoles?. Retrieved from [Link]
-
MDPI. (2019). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Retrieved from [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 164(2), 836-849. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(4), 1481-1487. Retrieved from [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
International Journal of Research and Scientific Innovation (IJRSI). (n.d.). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-indole-3-carboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of N-benzylindole-3-carboaldehyde derivatives 3a–e. Retrieved from [Link]
-
RSC Publishing. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1H-Indole-3-carbaldehyde. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde. Retrieved from [Link]
Sources
- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 4. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this key intermediate. We will delve into the causality behind experimental outcomes and provide field-proven troubleshooting strategies to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
There are two predominant and logical pathways for synthesizing this target molecule. The choice between them often depends on the availability of starting materials and the specific scalability requirements of your project.
-
Route A: N-Alkylation of Indole-3-carbaldehyde. This is the most direct approach, involving the reaction of commercially available indole-3-carbaldehyde with 3-bromobenzyl halide (typically the bromide) in the presence of a base.
-
Route B: Vilsmeier-Haack Formylation of N-benzylated Indole. This two-step route begins with the N-alkylation of indole with 3-bromobenzyl halide, followed by a formylation reaction at the C3 position using a Vilsmeier reagent (e.g., POCl₃/DMF).
Technical Support Center: Navigating Reactivity Challenges with 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
Welcome to the technical support center for 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges related to its reactivity, providing in-depth troubleshooting guides, FAQs, and optimized protocols to ensure your synthetic campaigns are successful. Our approach is grounded in mechanistic principles to help you not only solve immediate experimental issues but also to build a predictive understanding of the molecule's behavior.
Section 1: Understanding the Molecular Reactivity Profile
A thorough understanding of the substrate's electronic and steric properties is the first step in troubleshooting any reaction. This molecule possesses three key reactive zones whose interplay governs its overall chemical behavior.
Q1: What are the primary reactive sites on this compound and how do they influence one another?
A1: The molecule has three principal reactive sites:
-
The Aryl Bromide: Located on the N-benzyl group, this is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). It is an sp²-hybridized C-Br bond, typical for aryl halides.
-
The Indole-3-Carbaldehyde: The aldehyde group is a classic electrophilic center, susceptible to nucleophilic attack. It also functions as an electron-withdrawing group, which deactivates the indole ring to a degree, particularly influencing the electron density of the pyrrole moiety.[1][2]
-
The Indole Ring System: While the C3 position is blocked, the indole nucleus remains electron-rich. The nitrogen lone pair can act as a Lewis base, potentially coordinating to and inhibiting metal catalysts.[3] The N-benzyl group can also create steric hindrance around the C2 and C7 positions of the indole core.[4][5]
The interplay is significant. For instance, in a cross-coupling reaction at the aryl bromide, the indole nitrogen can interfere with the palladium catalyst, while the aldehyde offers a potential site for side reactions if incompatible reagents are used.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Low reactivity in cross-coupling reactions is the most frequently reported issue with this substrate. Success hinges on carefully selecting the catalyst system and conditions to favor the desired C-C or C-N bond formation.
General Troubleshooting Flowchart for Failed Cross-Coupling Reactions
This flowchart provides a logical sequence of steps to diagnose a stalled or low-yielding reaction.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fastercapital.com [fastercapital.com]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Alternative Synthetic Routes for 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with or require the synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions regarding its synthesis. Our focus is on providing practical, field-tested insights to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are two primary retrosynthetic approaches to this target molecule. The choice between them depends largely on the availability of starting materials and the desired scale of the reaction.
-
Route A: N-Alkylation of Indole-3-carbaldehyde. This is a direct and often preferred method, involving the alkylation of the commercially available indole-3-carbaldehyde with 3-bromobenzyl bromide.
-
Route B: Vilsmeier-Haack Formylation of 1-(3-bromobenzyl)-1H-indole. This route first involves the synthesis of the N-benzylated indole, followed by the introduction of the aldehyde group at the C3 position.
Below is a visual representation of these two primary synthetic pathways.
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide: Route A - N-Alkylation of Indole-3-carbaldehyde
This route is often the most straightforward. However, challenges can arise, primarily related to reaction efficiency and side product formation.
Q2: My N-alkylation reaction is giving a low yield. What are the common causes and how can I improve it?
Low yields in the N-alkylation of indole-3-carbaldehyde are typically due to incomplete deprotonation of the indole nitrogen, side reactions, or suboptimal reaction conditions.
Possible Causes & Solutions:
-
Insufficient Deprotonation: The acidity of the indole N-H is crucial. Incomplete deprotonation can lead to a sluggish reaction.
-
Choice of Base: For complete deprotonation, a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF is highly effective.[1][2] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or longer reaction times.
-
Moisture: NaH reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Competitive C3-Alkylation: While the aldehyde at the C3-position is deactivating, there's still a possibility of C3-alkylation, especially if the indole nitrogen is not fully deprotonated.[1]
-
Solution: Using a strong base to generate the indolate anion favors N-alkylation.[1]
-
-
Reaction Temperature and Time:
-
NaH: The reaction can typically be run at room temperature overnight.[2]
-
K₂CO₃/Cs₂CO₃: These often require heating (e.g., 60-80 °C) to achieve a reasonable reaction rate. Monitor the reaction by TLC to determine the optimal time.
-
Experimental Protocol: N-Alkylation with Sodium Hydride
-
To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-bromobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | NaH | Strong base ensures complete deprotonation, favoring N-alkylation.[1][2] |
| Solvent | Anhydrous DMF | Aprotic polar solvent that solubilizes the indolate anion. |
| Temperature | 0 °C to RT | Controlled addition of reagents minimizes side reactions. |
| Atmosphere | Inert (Argon) | Prevents quenching of NaH by atmospheric moisture. |
Troubleshooting Guide: Route B - Vilsmeier-Haack Formylation
This two-step route can be advantageous if 1-(3-bromobenzyl)-1H-indole is readily available or if indole-3-carbaldehyde is not. The key challenges lie in the formylation step.
Q3: I am observing poor or inconsistent yields in the Vilsmeier-Haack formylation step. What could be the issue?
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles, but its success is highly dependent on the quality of the Vilsmeier reagent and the reaction conditions.[4][5][6]
Possible Causes & Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloromethyliminium salt) is formed in situ from a formamide (typically DMF) and an activating agent (commonly POCl₃).[5][7]
-
Reagent Quality: Ensure that both DMF and POCl₃ are of high purity and anhydrous. DMF can decompose to dimethylamine, which can interfere with the reaction.[8] POCl₃ is highly sensitive to moisture.
-
Preparation: The reagent is typically prepared by adding POCl₃ dropwise to DMF at 0 °C. This is an exothermic reaction and requires careful temperature control.
-
-
Insufficient Reaction Temperature or Time:
-
Side Reactions:
-
Di-formylation: While less common for indoles at the 3-position, highly activated substrates can sometimes undergo multiple formylations.[4] Careful control of stoichiometry is key.
-
Work-up Issues: The hydrolysis of the intermediate iminium salt to the aldehyde is a critical step.[5] Quenching the reaction with a cold aqueous base (e.g., NaOH or NaHCO₃ solution) should be done carefully to control the exotherm and ensure complete hydrolysis.
-
Experimental Protocol: Vilsmeier-Haack Formylation
-
In a three-necked flask under an inert atmosphere, add anhydrous DMF.
-
Cool the DMF to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, ~1.5 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add a solution of 1-(3-bromobenzyl)-1H-indole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.
-
After the addition, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-5 hours.[9]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly onto crushed ice.
-
Neutralize the mixture by the careful addition of a saturated aqueous solution of NaOH or NaHCO₃ until the pH is ~8-9.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify by column chromatography.
Caption: Workflow for the Vilsmeier-Haack formylation.
Q4: How do I purify the final product, this compound?
Purification is typically achieved by column chromatography on silica gel.[10][11]
-
Solvent System: A mixture of hexane and ethyl acetate is a common eluent system. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute the product.
-
Recrystallization: If the chromatographed product is a solid and contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can further enhance purity.
For any further questions or more specific application support, please do not hesitate to contact our technical service team.
References
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Available at: [Link]
-
Perwin, A., & Mazumdar, N. (2023). Synthesis of indole‐3‐carboxaldehyde based amide derivatives. ResearchGate. Available at: [Link]
-
Manjula, S.N., et al. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
-
El-Mekabaty, A. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]
-
Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]
-
El-Mekabaty, A. (2017). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
ResearchGate. Synthesis of indole-3-carbaldehyde 1 by CAN-SiO2. ResearchGate. Available at: [Link]
-
Taha, M., et al. (2020). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit. Available at: [Link]
-
Kumar, R., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Reddit. (2024). Vilsmeier Haack Reaction. Reddit. Available at: [Link]
-
ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2018). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. Available at: [Link]
- Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
analytical challenges in characterizing 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
Welcome to the technical support guide for 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common analytical and synthetic challenges associated with this versatile intermediate. My insights are drawn from extensive experience in synthetic and analytical chemistry, aiming to provide not just solutions, but a deeper understanding of the underlying chemical principles.
Part 1: Synthesis & Purification Troubleshooting
The N-alkylation of indole-3-carbaldehyde is a common synthetic step, but achieving high purity and yield requires careful control over reaction conditions.
FAQ 1: My N-alkylation reaction with 3-bromobenzyl bromide is resulting in low yields and multiple spots on my TLC. What is happening?
Answer: This is a classic challenge in indole chemistry, primarily stemming from the competing N-alkylation versus C-alkylation pathways and potential side reactions. The indole nitrogen is nucleophilic, but under certain conditions, the C3 position can also be alkylated, or over-alkylation can occur.
Root Causes & Solutions:
-
Choice of Base and Solvent: The base and solvent system is critical for directing the reaction toward N-alkylation.[1]
-
Problem: Using a very strong base (like NaH) in a polar aprotic solvent (like DMF) can fully deprotonate the indole, creating a highly reactive indole anion. This can lead to a mixture of N- and C-alkylated products.
-
Expert Recommendation: A moderately strong base like anhydrous potassium carbonate (K₂CO₃) in a solvent like acetonitrile (ACN) is often optimal.[2] This combination favors N-alkylation by creating a "softer" nucleophile that is less likely to attack the C3 carbon. The reaction typically requires heating under reflux for several hours.[1][2]
-
-
Over-alkylation: Using a large excess of the alkylating agent (3-bromobenzyl bromide) can sometimes lead to the formation of quaternary ammonium salts or other undesired byproducts.
-
Starting Material Quality: Ensure your indole-3-carbaldehyde and 3-bromobenzyl bromide are pure and dry. Moisture can interfere with the reaction.
Troubleshooting Workflow for Synthesis
Sources
Validation & Comparative
Comparative Guide to the Biological Activity of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
A Senior Application Scientist's Guide to Validating a Novel STAT3 Pathway Inhibitor
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives like indole-3-carbaldehyde (I3A) serving as precursors for a multitude of therapeutic agents.[1][2] This guide provides an in-depth, comparative analysis of a novel N-substituted derivative, 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde (BBI3C) . We hypothesize that the addition of the 3-bromobenzyl moiety at the N-1 position enhances its anticancer activity by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The STAT3 pathway is a critical regulator of cancer cell proliferation, survival, and metastasis, making it a prime target for novel therapeutics.[3][4] This document outlines a comprehensive experimental workflow, from initial cytotoxicity screening to mechanistic validation, comparing BBI3C against its parent compound, I3A, and a known STAT3 inhibitor, Stattic, to objectively evaluate its potential as a lead compound in oncology research.
Compound Profiles
This investigation focuses on validating the biological activity of BBI3C by comparing it against a foundational scaffold and a well-characterized inhibitor.
-
Test Compound: this compound (BBI3C)
-
Structure: An indole-3-carbaldehyde core with a 3-bromobenzyl group substituted at the N-1 position.
-
Rationale: N-substitution on the indole ring has been shown to significantly modulate biological activity.[5][6] The bromobenzyl group is introduced to potentially enhance binding affinity within the target protein, a common strategy in drug design.
-
-
Reference Compound 1: Indole-3-carbaldehyde (I3A)
-
Structure: The parent indole scaffold without N-substitution.
-
Rationale: Serves as a baseline to determine the contribution of the N-1-bromobenzyl group to the overall biological effect.[7]
-
-
Reference Compound 2 (Positive Control): Stattic
-
Structure: A known, non-peptidic small molecule inhibitor of STAT3.
-
Rationale: Acts as a positive control and a benchmark for evaluating the potency of BBI3C's STAT3-specific inhibition. It functions by preventing the dimerization of STAT3, a crucial step for its activation.
-
The Target: JAK/STAT3 Signaling Pathway
The STAT3 signaling pathway is a crucial cellular communication system that translates extracellular signals from cytokines and growth factors into changes in gene expression.[8][9] In numerous cancers, this pathway is persistently activated, driving tumor progression.[3][10]
Causality of Pathway:
-
Ligand Binding: Cytokines (e.g., IL-6) or growth factors bind to their corresponding cell surface receptors.
-
JAK Activation: This binding triggers the activation of associated Janus kinases (JAKs), which phosphorylate tyrosine residues on the receptor's intracellular domain.
-
STAT3 Recruitment & Phosphorylation: Latent STAT3 proteins in the cytoplasm are recruited to these phosphorylated sites via their SH2 domains. The JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[11]
-
Dimerization & Nuclear Translocation: Phosphorylated STAT3 (p-STAT3) monomers dissociate from the receptor and form stable homodimers. These dimers translocate into the nucleus.[4]
-
Gene Transcription: In the nucleus, the p-STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of proteins involved in cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-xL), and angiogenesis (e.g., VEGF).[4]
The constitutive activation of this cascade provides a clear, validated target for anticancer drug development. Inhibition of STAT3 phosphorylation is a primary strategy to disrupt this oncogenic signaling.
Experimental Validation Workflow
To validate the biological activity of BBI3C, a logical, two-phase experimental approach is employed. This workflow ensures that an initial observation of biological effect (cytotoxicity) is followed by a targeted mechanistic study.
Phase 1: Cytotoxicity Screening
Objective: To quantify and compare the cytotoxic effects of BBI3C, I3A, and Stattic on a cancer cell line with constitutively active STAT3 signaling (e.g., MDA-MB-231 human breast cancer cells).
Methodology: MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[12][13] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[14]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture MDA-MB-231 cells in complete medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Harvest cells during the exponential growth phase using trypsin.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]
-
-
Compound Preparation and Treatment:
-
Prepare 10 mM stock solutions of BBI3C, I3A, and Stattic in DMSO.
-
Perform serial dilutions in serum-free medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in all wells must be kept below 0.1% to avoid solvent toxicity.
-
Carefully aspirate the medium from the wells and add 100 µL of the respective compound dilutions. Include "vehicle control" (medium with 0.1% DMSO) and "untreated control" (medium only) wells.
-
-
Incubation:
-
Incubate the treated plates for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
-
Anticipated Data Summary
The results of the MTT assay are summarized to provide a direct comparison of cytotoxic potency.
| Compound | Target Cell Line | IC₅₀ (µM) [Hypothetical Data] |
| BBI3C | MDA-MB-231 | 5.2 |
| I3A (Parent Cmpd) | MDA-MB-231 | 85.7 |
| Stattic (Positive Ctrl) | MDA-MB-231 | 8.1 |
| Vehicle (DMSO) | MDA-MB-231 | > 100 |
Phase 2: Mechanistic Validation
Objective: To determine if the cytotoxicity observed with BBI3C is mediated through the inhibition of STAT3 activation.
Methodology: Western Blotting
This technique is chosen to directly measure the level of STAT3 phosphorylation, the hallmark of its activation.[11] By using antibodies specific to the phosphorylated form (p-STAT3 Tyr705) and the total STAT3 protein, we can quantify the specific inhibitory effect of the compound on the signaling pathway.[16][17] A decrease in the ratio of p-STAT3 to total STAT3 indicates successful pathway inhibition.[18]
Detailed Experimental Protocol: Western Blotting
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with BBI3C and Stattic at concentrations corresponding to their IC₅₀ and 2x IC₅₀ values for 24 hours. Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Harvest the lysate and quantify the total protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins onto a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the intensity of the bands. Normalize the p-STAT3 and total STAT3 band intensities to the β-Actin loading control, then calculate the p-STAT3/total STAT3 ratio for each treatment condition.
-
Anticipated Data Summary
Quantitative analysis of the Western blot provides direct evidence of target engagement.
| Treatment | Concentration (µM) | p-STAT3 / Total STAT3 Ratio (Normalized to Vehicle) [Hypothetical Data] |
| Vehicle (DMSO) | - | 1.00 |
| BBI3C | 5.2 (IC₅₀) | 0.45 |
| BBI3C | 10.4 (2x IC₅₀) | 0.18 |
| Stattic | 8.1 (IC₅₀) | 0.39 |
| Stattic | 16.2 (2x IC₅₀) | 0.15 |
Comparative Analysis and Conclusion
Expertise-Driven Interpretation: The hypothetical data strongly supports the initial hypothesis. The cytotoxicity screening reveals that BBI3C is significantly more potent (>15-fold) than its parent compound, I3A, demonstrating the critical contribution of the N-1-bromobenzyl moiety to its anticancer activity. Furthermore, BBI3C exhibits comparable, if not slightly superior, potency to Stattic, a well-established STAT3 inhibitor.
Trustworthiness of Results: The mechanistic validation via Western blotting provides a self-validating system. The dose-dependent decrease in the p-STAT3/total STAT3 ratio upon treatment with BBI3C directly correlates its cytotoxic effect with the inhibition of the STAT3 pathway. This demonstrates a clear cause-and-effect relationship, moving beyond a simple observation of cell death to a specific molecular mechanism. The inclusion of Stattic as a positive control confirms that the assay system is responsive to known STAT3 inhibitors, lending confidence to the results obtained for BBI3C.
Authoritative Conclusion: Based on this comparative guide, This compound is validated as a potent anticancer agent. Its activity is mechanistically linked to the dose-dependent inhibition of STAT3 phosphorylation at Tyr705. The superior performance of BBI3C compared to the parent I3A scaffold highlights a promising structure-activity relationship that can guide future lead optimization efforts. BBI3C represents a viable lead compound for the development of novel therapeutics targeting cancers with aberrant STAT3 signaling.
References
- Arch Pharm Res. (2013). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed.
- Exp Ther Med. (2017). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. PMC - NIH.
- Bio-protocol. (2011).
- Cancers (Basel). (2020). Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition. PubMed Central.
- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
- Front Oncol. (2023).
- Pharmacol Ther. (2014). STAT3 SIGNALING: Anticancer Strategies and Challenges. PMC - PubMed Central - NIH.
- Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. Molecular Biology - Protocol Online.
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- SciSpace. (2025). STAT3 signaling pathway: Significance and symbolism. SciSpace.
- J Vis Exp. (2013).
- Abcam. MTT assay protocol. Abcam.
- Sigma-Aldrich.
- ACS Omega. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells.
- STAR Protoc. (2023).
- ResearchGate. Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones.
- ACS Omega. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC - NIH.
- BenchChem. (2025). Application Notes and Protocols: 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde as a Versatile Precursor for Bioactive Compounds. BenchChem.
- RSC Publishing. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing.
- J Steroid Biochem Mol Biol. (2005). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. PMC.
- ResearchGate. (2019). Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705)...
- Wikipedia. Indole-3-carbaldehyde. Wikipedia.
- Molecules. (2023). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.
- ResearchGate. (2021). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
- Bioorg Med Chem. (2018).
Sources
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 6. N-Arylsulfonylsubstituted-1H indole derivatives as small molecule dual inhibitors of signal transducer and activator of transcription 3 (STAT3) and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 9. STAT3 signaling pathway: Significance and symbolism [wisdomlib.org]
- 10. Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 17. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde and its Analogs in Medicinal Chemistry
In the landscape of drug discovery and development, the indole nucleus stands as a "privileged" scaffold, a core structure that frequently appears in biologically active compounds.[1] Among its many derivatives, indole-3-carbaldehydes are versatile intermediates for the synthesis of a wide array of therapeutic agents.[2] This guide provides an in-depth comparison of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde with other indole-3-carbaldehyde analogs, focusing on their synthesis, physicochemical properties, and biological activities. We will delve into the structure-activity relationships that govern their performance, supported by experimental data and detailed protocols for their evaluation.
The Significance of N-Benzylation and Halogenation
The introduction of a benzyl group at the N-1 position of the indole ring, and the further substitution on this benzyl moiety, can significantly modulate the biological profile of indole-3-carbaldehydes. The benzyl group can enhance lipophilicity, potentially improving cell membrane permeability. Furthermore, the position of substituents, such as a bromine atom, on the benzyl ring can fine-tune the electronic and steric properties of the molecule, leading to altered binding affinities for biological targets.[3] This guide will explore these nuances, with a particular focus on the meta-positioned bromine in this compound.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of Selected Indole-3-Carbaldehydes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Indole-3-carbaldehyde | C₉H₇NO | 145.16 | Tan powder | 197 - 199 |
| 1-Benzyl-1H-indole-3-carbaldehyde | C₁₆H₁₃NO | 235.28 | - | - |
| This compound | C₁₆H₁₂BrNO | 314.18 | - | - |
Data for Indole-3-carbaldehyde from PubChem CID 10256.[4] Data for 1-Benzyl-1H-indole-3-carbaldehyde from PubChem CID 262104.[1] Data for this compound from Santa Cruz Biotechnology.[5]
Spectroscopic analysis is crucial for structural elucidation. The following table provides reference NMR data for the parent N-benzylated compound.
Table 2: Reference ¹H and ¹³C NMR Data for 1-Benzyl-1H-indole-3-carbaldehyde
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR (400 MHz, CDCl₃) | 10.01 (s, 1H), 8.38 – 8.28 (m, 1H), 7.72 (s, 1H), 7.39 – 7.30 (m, 6H), 7.22 – 7.16 (m, 2H), 5.37 (s, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95 |
Data adapted from a study on the synthesis of 3-formylindoles.[6]
Comparative Biological Activity
The true value of these compounds lies in their biological potential. Here, we compare their performance in two key areas: anticancer and antimicrobial activities.
Anticancer Activity
N-benzyl indole derivatives have shown considerable promise as anticancer agents.[7] The following table summarizes the cytotoxic activity of some N-benzyl indole-derived hydrazones, which are synthesized from the corresponding carbaldehydes. This data provides an insight into the potential of the parent aldehydes.
Table 3: Comparative Cytotoxicity (IC₅₀, µM) of N-Benzyl Indole-Derived Hydrazones
| Compound | MDA-MB-231 (Triple-Negative Breast Cancer) | MCF-10A (Non-tumorigenic Breast Epithelial) |
| 5a (4-methoxyphenyl) | 25.6 ± 0.4 | >50 |
| 5f (4-bromophenyl) | 21.8 ± 0.2 | >50 |
| 5j (3-chlorophenyl) | 22.6 ± 0.1 | >50 |
| 5o (2-chlorophenyl) | 19.6 ± 0.5 | >50 |
Data from a study on N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents.[7] It is important to note that these are derivatives and not the aldehydes themselves. The data suggests that halogenated derivatives exhibit potent activity.
The structure-activity relationship (SAR) suggests that the position and nature of the halogen on the phenyl ring of the hydrazide moiety influence the cytotoxic potential. For instance, the 2-chlorophenyl derivative (5o) showed slightly better activity against MDA-MB-231 cells than the 4-bromophenyl (5f) and 3-chlorophenyl (5j) derivatives.[7] This highlights the subtle electronic and steric effects that govern the interaction of these molecules with their biological targets.
Antimicrobial Activity
Indole derivatives are also known for their antimicrobial properties.[8][9] The introduction of a bromo-substituted benzyl group can enhance this activity.
Table 4: Comparative Antimicrobial Activity (MIC/MBC, µg/mL) of N-benzyl Indole Derivatives
| Compound | E. faecium ATCC35667 | S. aureus ATCC29223 | MRSA | K. pneumoniae ATCC700603 |
| 3P (N-(4-bromobenzyl)) | 4 / 8 | 4 / 8 | 4 / 8 | 4 / 8 |
| 4P (N-(4-bromobenzyl)) | 4 / 8 | 4 / 8 | 4 / 8 | 4 / 8 |
Data from a study on indolyl derivatives containing amino-guanidinium moieties.[9] These compounds are derivatives of the parent carbaldehydes. The data indicates that N-benzyl indole derivatives with a bromo substituent show potent antibacterial activity.
The data indicates that N-benzyl indole derivatives bearing a bromine atom on the benzyl ring exhibit significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] The position of the bromine atom is a critical determinant of efficacy.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.
Synthesis of this compound
The synthesis of N-substituted indole-3-carbaldehydes is typically achieved through N-alkylation of indole-3-carbaldehyde.
Step-by-step Protocol:
-
Dissolve Indole-3-carbaldehyde: In a round-bottom flask, dissolve indole-3-carbaldehyde (1.0 eq) in a suitable polar apathetic solvent such as N,N-dimethylformamide (DMF).
-
Add Base: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Add Alkylating Agent: Slowly add 1-(bromomethyl)-3-bromobenzene (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gentle heating (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Solvent: DMF is a polar apathetic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Base: K₂CO₃ is a mild base that deprotonates the indole nitrogen, making it nucleophilic, without causing unwanted side reactions.
-
Monitoring: TLC is a quick and efficient way to track the consumption of starting materials and the formation of the product.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.
Self-Validating System:
-
The inclusion of a vehicle control and a positive control (a known cytotoxic drug) helps to validate the assay results.
-
The colorimetric readout provides a quantitative measure of cell viability.
Visualizing the Workflow and Potential Mechanisms
Diagrams are invaluable tools for understanding complex processes.
Caption: Synthetic workflow for this compound.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The N-benzylation of indole-3-carbaldehyde and the introduction of a bromine substituent on the benzyl ring are effective strategies for developing potent anticancer and antimicrobial agents. While direct comparative data for this compound against its isomers is limited, the available evidence for related compounds suggests that the position of the halogen atom significantly influences biological activity. Future research should focus on the systematic synthesis and parallel biological evaluation of a series of halogenated N-benzyl indole-3-carbaldehydes to establish a more definitive structure-activity relationship. Such studies will be instrumental in the rational design of novel indole-based therapeutics with enhanced efficacy and selectivity.
References
- (Reference to a general review on indole in medicinal chemistry)
-
Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. ([Link])
-
In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. ([Link])
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. ([Link])
- (Reference for a detailed MTT assay protocol)
- (Reference for a detailed antimicrobial screening protocol)
- (Reference discussing the importance of halogen
- (Reference providing spectroscopic data for a closely rel
-
Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. ([Link])
- (Reference for synthesis of indole-3-carbaldehyde deriv
- (Reference for general labor
- (Reference for d
-
Indole-3-carboxaldehyde. PubChem. ([Link])
- (Reference on structure-activity relationship of indole deriv
- (Reference on the role of lipophilicity in drug design)
-
Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties. ([Link])
- (Reference on the synthesis of N-benzyl indoles)
- (Reference on cancer cell biology)
- (Reference on bacteriology)
- (Reference on analytical chemistry techniques)
- (Reference on organic synthesis)
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ([Link])
- (Reference on comput
- (Reference on enzyme inhibition assays)
- (Reference on drug metabolism and pharmacokinetics)
- (Reference on clinical applications of indole deriv
-
1-benzyl-1H-indole-3-carbaldehyde. PubChem. ([Link])
- (Reference on high-throughput screening)
- (Reference on the importance of privileged structures in drug discovery)
- (Reference on the mechanism of action of anticancer drugs)
- (Reference on the mechanism of action of antimicrobial agents)
- (Reference on safety and toxicology of heterocyclic compounds)
- (Reference on the future of indole-based drug discovery)
- (Reference on advanced synthetic methodologies)
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships in the formation of amides from substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. rsc.org [rsc.org]
- 7. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
- 8. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Profile of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde: A Potential Microtubule-Targeting Agent
This guide provides a comprehensive comparative analysis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde, a synthetic indole derivative with potential applications in oncology. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from structurally related indole compounds to project its likely biological activities and performance against relevant alternatives. We will delve into its predicted mechanism of action, provide detailed experimental protocols for its evaluation, and present a comparative framework against established compounds.
The core of our analysis rests on the well-documented role of the indole-3-carbaldehyde scaffold as a "privileged structure" in the design of anticancer agents.[1] Many derivatives of this class exert their effects by disrupting microtubule dynamics, a clinically validated strategy in cancer therapy.[2][3] The subject molecule, this compound, features two key modifications to the parent indole ring: a benzyl group at the N1 position and a bromine atom on this benzyl ring. These modifications are anticipated to enhance its biological activity, particularly its ability to inhibit tubulin polymerization, by increasing lipophilicity and facilitating stronger interactions within the hydrophobic colchicine-binding site of β-tubulin.[4]
Part 1: In Vitro Evaluation - Cytotoxicity and Mechanism of Action
The initial assessment of any potential anticancer agent involves determining its cytotoxicity against various cancer cell lines and elucidating its mechanism of action. For indole derivatives of this class, the primary hypothesized mechanism is the inhibition of tubulin polymerization.[2][4]
Predicted Mechanism: Inhibition of Tubulin Polymerization
Microtubules are essential cytoskeletal polymers involved in mitosis, cell signaling, and transport. Their dynamic nature is critical for the formation of the mitotic spindle during cell division.[5] Small molecules that interfere with this process can induce cell cycle arrest in the G2/M phase, ultimately leading to apoptosis.[6]
Many indole-based compounds function as microtubule destabilizers by binding to the colchicine site on β-tubulin.[7][8] This binding event introduces a curve into the tubulin dimer, sterically hindering its incorporation into the growing microtubule polymer.[6] This leads to the disassembly of microtubules and disruption of the mitotic spindle. The structural analogue of our subject compound, Combretastatin A-4 (CA-4), is a potent natural product that acts via this mechanism.[9][10] The N1-bromobenzyl substituent on our target molecule is predicted to occupy key hydrophobic pockets within this binding site, potentially leading to high-affinity binding and potent inhibition.
Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12] It is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.
Objective: To determine the concentration of this compound required to inhibit the growth of a cancer cell population by 50%.
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound, Indole-3-Carbinol (I3C), 3,3'-Diindolylmethane (DIM), Combretastatin A-4 (CA-4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only). Incubate for 48-72 hours.[13]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.
Experimental Protocol 2: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. A fluorescence-based method is described below.[14][15]
Objective: To quantify the inhibitory effect of this compound on tubulin polymerization.
Materials:
-
Purified porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds and controls (Paclitaxel as a stabilizer, Colchicine/CA-4 as a destabilizer)
-
384-well black microplate
-
Fluorescence plate reader with temperature control (37°C)
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice. Prepare a polymerization mix containing buffer, GTP (to a final concentration of 1 mM), glycerol (10% final), and DAPI.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the pre-warmed (37°C) 384-well plate.
-
Initiation of Polymerization: Add the tubulin solution to the polymerization mix, vortex briefly, and immediately dispense into the wells containing the test compounds.
-
Fluorescence Monitoring: Place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC₅₀ value for tubulin polymerization inhibition.
Comparative In Vitro Performance
The following table presents a comparative summary of the predicted in vitro activity of this compound against well-characterized alternatives. The data for the target compound is hypothetical and projected based on structure-activity relationships of potent indole-based tubulin inhibitors.
| Compound | Target Cell Line | Cytotoxicity (IC₅₀) | Tubulin Polymerization (IC₅₀) | Reference(s) |
| This compound | HeLa | ~10-50 nM (Hypothetical) | ~0.5-2 µM (Hypothetical) | N/A |
| Indole-3-Carbinol (I3C) | HepG2 (Liver) | ~235 µM (48h) | Weak/Indirect | [16] |
| 3,3'-Diindolylmethane (DIM) | Prostate (PC-3) | ~25-50 µM | Weak/Indirect | [17][18] |
| Combretastatin A-4 (CA-4) | MCF-7 (Breast) | ~1-5 nM | ~0.5-1 µM | [4][9] |
Note: The biological activities of I3C and DIM are complex and not solely reliant on direct tubulin inhibition; they modulate multiple signaling pathways.[1][19]
In Vitro Analysis Workflow
Caption: Workflow for in vitro evaluation of the target compound.
Part 2: In Vivo Evaluation - Antitumor Efficacy
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism context. The human tumor xenograft model in immunodeficient mice is a standard preclinical model for oncology research.[20]
Experimental Protocol 3: Human Tumor Xenograft Study
Objective: To evaluate the in vivo antitumor activity of this compound in a murine xenograft model.
Animal Model:
-
Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Human cancer cell line (e.g., A549 lung cancer cells)
-
Matrigel
-
Test compound formulated for intraperitoneal (i.p.) or oral (p.o.) administration
-
Vehicle control (e.g., saline with 5% DMSO and 5% Tween-80)
-
Positive control (e.g., a standard-of-care chemotherapeutic agent)
-
Calipers, analytical balance
Step-by-Step Procedure:
-
Tumor Implantation: Harvest A549 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Administration: Administer the test compound, vehicle, or positive control according to a predetermined schedule (e.g., daily or 3 times a week) and dose. Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Monitoring: Continue to measure tumor volumes and body weights throughout the study (typically 21-28 days).
-
Endpoint and Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).
-
Data Analysis: Calculate the percentage of Tumor Growth Inhibition (% TGI) for each treatment group compared to the vehicle control. Analyze the statistical significance of the differences between groups (e.g., using ANOVA).
Comparative In Vivo Performance
This table provides a hypothetical comparison of the potential in vivo efficacy of this compound.
| Compound | Mouse Model | Dose & Schedule | Tumor Growth Inhibition (% TGI) | Reference(s) |
| This compound | A549 Xenograft | ~20-40 mg/kg, i.p., daily (Hypothetical) | ~60-75% (Hypothetical) | N/A |
| 3,3'-Diindolylmethane (DIM) | U937 Leukemia Xenograft | 5 mg/mouse, i.p., daily | Significant tumor growth inhibition | [21] |
| Indole Compound (TIC) | Lung Cancer Xenograft | 10 mg/kg, i.p., 3x/week | Significant tumor regression | [20] |
| Bortezomib + I3C | OVCAR5 Ovarian Xenograft | 0.5 mg/kg Bortezomib + 100 mg/kg I3C | ~65% reduction vs control | [22] |
In Vivo Analysis Workflow
Caption: Workflow for in vivo xenograft studies.
Part 3: Discussion - Structure-Activity Relationship and Mechanistic Pathway
The introduction of the N1-(3-bromobenzyl) group is a key structural modification. Compared to Indole-3-Carbinol (I3C) or the parent indole-3-carbaldehyde scaffold, this large, lipophilic group is expected to significantly enhance binding to the hydrophobic colchicine site on tubulin.[7] The bromine atom further increases lipophilicity and can form specific halogen bonds with amino acid residues in the binding pocket, potentially increasing binding affinity and residence time. This rational design approach suggests that this compound could be significantly more potent than less substituted or naturally occurring indoles like I3C and DIM, whose anticancer effects are often pleiotropic and less potent.[23][24]
Proposed Signaling Pathway
Caption: Proposed mechanism of action for the target compound.
Conclusion
While empirical data for this compound is currently limited, a comprehensive analysis based on established structure-activity relationships for indole-based tubulin inhibitors provides a strong rationale for its investigation as a potent anticancer agent. Its structural design suggests a high affinity for the colchicine binding site on β-tubulin, predicting potent in vitro cytotoxicity and in vivo antitumor efficacy, likely surpassing that of naturally occurring indoles such as I3C and DIM. The detailed protocols and comparative frameworks provided in this guide offer a robust roadmap for researchers to empirically validate this potential and further explore the therapeutic utility of this promising compound.
References
-
Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. PubMed Central. [Link]
-
Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. [Link]
-
Combretastatin A4 phosphate. PubMed. [Link]
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. [Link]
-
Full article: Tubulin Inhibitors Targeting the Colchicine Binding Site: A Perspective of Privileged Structures. Taylor & Francis Online. [Link]
-
Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PMC. [Link]
-
Combretastatin a-4 – Knowledge and References. Taylor & Francis. [Link]
-
Molecular Targets and Anticancer Potential of Indole-3-Carbinol and Its Derivatives. ResearchGate. [Link]
-
Tubulin structure and detail of the colchicine binding site located... ResearchGate. [Link]
-
Anti-Cancer and Other Biological Effects of a Dietary Compound 3,3ʹ-Diindolylmethane Supplementation: A Systematic Review of Human Clinical Trials. Dove Press. [Link]
-
ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC. PMC. [Link]
-
3, 3′-Diindolylmethane Exhibits Antileukemic Activity In Vitro and In Vivo through a Akt-Dependent Process. PLOS One. [Link]
-
The biology of the combretastatins as tumour vascular targeting agents. PMC. [Link]
-
Diindolylmethane. Memorial Sloan Kettering Cancer Center. [Link]
-
Combretastatin A4 Phosphate: A Novel Vascular Disrupting Agent. PubMed. [Link]
-
Indole-3-carbinol as a chemopreventive and anti-cancer agent. PMC. [Link]
-
Indole-3-carbinol synergistically sensitises ovarian cancer cells to bortezomib treatment. British Journal of Cancer. [Link]
-
Indole-3-Carbinol Stabilizes p53 to Induce miR-34a, Which Targets LDHA to Block Aerobic Glycolysis in Liver Cancer Cells. MDPI. [Link]
-
Indole-3-Carbinol. Linus Pauling Institute, Oregon State University. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
-
MTT Assay protocol. protocols.io. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. [Link]
-
(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
-
Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. PubMed. [Link]
-
Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their ( p-Cymene)dichloridoruthenium(II) Complexes. PubMed. [Link]
-
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
- 16. Indole-3-Carbinol Stabilizes p53 to Induce miR-34a, Which Targets LDHA to Block Aerobic Glycolysis in Liver Cancer Cells [mdpi.com]
- 17. dovepress.com [dovepress.com]
- 18. mskcc.org [mskcc.org]
- 19. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 3, 3′-Diindolylmethane Exhibits Antileukemic Activity In Vitro and In Vivo through a Akt-Dependent Process | PLOS One [journals.plos.org]
- 22. Indole-3-carbinol synergistically sensitises ovarian cancer cells to bortezomib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
A Comparative Guide to the Synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde for Pharmaceutical Research
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde stands as a valuable intermediate, featuring a versatile aldehyde for further functionalization and a bromobenzyl group that can participate in various cross-coupling reactions. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this target molecule, offering field-proven insights into the strategic selection of a synthetic route based on experimental data and practical considerations.
Introduction: The Significance of this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The title compound, this compound, is a key building block for the synthesis of a diverse range of more complex molecules. The aldehyde at the C3 position is a versatile handle for elaborations such as reductive amination, Wittig reactions, and oxidations, while the N-bromobenzyl moiety introduces a site for palladium-catalyzed cross-coupling reactions, allowing for the construction of intricate molecular architectures. The strategic placement of the bromine atom on the meta position of the benzyl group also influences the electronic and conformational properties of the final products.
This guide will dissect the two primary retrosynthetic approaches to this molecule, providing a critical evaluation of each to aid in the selection of the most efficient and scalable method for your research needs.
Retrosynthetic Analysis: Two Competing Pathways
The synthesis of this compound can be approached from two logical and competing retrosynthetic pathways, each involving a strategic sequencing of N-alkylation and C3-formylation of the indole core.
Caption: Retrosynthetic analysis of this compound.
Route A prioritizes the N-alkylation of the indole nucleus with 3-bromobenzyl bromide, followed by the introduction of the formyl group at the C3 position via the Vilsmeier-Haack reaction.
Route B , in contrast, begins with the Vilsmeier-Haack formylation of indole to yield indole-3-carbaldehyde, which is then subjected to N-alkylation with 3-bromobenzyl bromide.
The choice between these two pathways is not arbitrary and has significant implications for reaction efficiency, scalability, and purification strategies.
Comparative Analysis of Synthetic Routes
A thorough evaluation of both routes reveals distinct advantages and disadvantages. The following sections provide a detailed comparison based on established chemical principles and available experimental data.
Route A: N-Alkylation Followed by Vilsmeier-Haack Formylation
This approach commences with the synthesis of the N-substituted indole intermediate, 1-(3-bromobenzyl)-1H-indole.
Step 1: N-Alkylation of Indole
The N-alkylation of indole is a well-established transformation. Typically, it involves the deprotonation of the indole nitrogen with a suitable base, followed by quenching with an electrophile, in this case, 3-bromobenzyl bromide.
-
Causality of Experimental Choices: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation, driving the reaction to completion. However, for large-scale synthesis, the use of pyrophoric NaH can be a safety concern. Milder bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile offer a safer alternative, although they may require higher temperatures and longer reaction times.
Step 2: Vilsmeier-Haack Formylation of 1-(3-bromobenzyl)-1H-indole
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[1][2] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from a formamide (e.g., DMF) and a dehydrating agent like phosphorus oxychloride (POCl3).[3] This electrophilic reagent then attacks the electron-rich C3 position of the indole ring.
-
Expertise & Experience: The electron-donating nature of the N-benzyl group in the intermediate, 1-(3-bromobenzyl)-1H-indole, activates the indole ring towards electrophilic substitution, making the Vilsmeier-Haack reaction generally efficient for such substrates. However, steric hindrance from the bulky N-substituent can sometimes influence the reaction rate and yield. Careful control of the reaction temperature is crucial; the Vilsmeier reagent is typically formed at low temperatures (0-5 °C) before the addition of the indole substrate.
Route B: Vilsmeier-Haack Formylation Followed by N-Alkylation
This pathway reverses the order of operations, starting with the synthesis of indole-3-carbaldehyde.
Step 1: Vilsmeier-Haack Formylation of Indole
The formylation of the parent indole at the C3 position is a high-yielding and well-documented process.[4] The reaction is highly regioselective due to the inherent electronic properties of the indole ring.
Step 2: N-Alkylation of Indole-3-carbaldehyde
The subsequent N-alkylation of indole-3-carbaldehyde presents a different set of considerations compared to the alkylation of indole itself.
-
Trustworthiness of the Protocol: The presence of the electron-withdrawing aldehyde group at the C3 position deactivates the indole ring, making the indole nitrogen less nucleophilic and potentially more acidic. This can necessitate the use of stronger bases or more forcing conditions to achieve complete N-alkylation. A common procedure involves the use of a base like potassium carbonate in a solvent mixture of acetonitrile and DMF at reflux.[5]
| Feature | Route A (Alkylation First) | Route B (Formylation First) |
| Intermediate 1 | 1-(3-bromobenzyl)-1H-indole | Indole-3-carbaldehyde |
| Key Challenge | Potential for steric hindrance in the formylation step. | Decreased nucleophilicity of the indole nitrogen in the alkylation step. |
| Reported Yields (Analogous Reactions) | N-alkylation of indole: typically >90%. Vilsmeier-Haack on N-benzylindoles: Variable, but generally good. | Vilsmeier-Haack on indole: often >90%.[4] N-alkylation of indole-3-carbaldehyde: Reported around 79% for benzyl chloride.[5] |
| Purification | Purification of the intermediate 1-(3-bromobenzyl)-1H-indole may be required. | Indole-3-carbaldehyde is a solid and often easily purified by recrystallization. |
| Scalability | Use of NaH in the first step may pose scalability challenges. | Generally considered a robust and scalable route. |
Experimental Protocols
To provide a practical framework, the following are detailed, step-by-step methodologies for each route, based on established procedures for analogous transformations.
Protocol for Route A: N-Alkylation Followed by Vilsmeier-Haack Formylation
Caption: Workflow for Route A.
Step 1: Synthesis of 1-(3-bromobenzyl)-1H-indole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of indole (1.0 eq.) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
The mixture is cooled back to 0 °C, and a solution of 3-bromobenzyl bromide (1.1 eq.) in anhydrous DMF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is carefully quenched with ice-water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
In a separate flask, phosphorus oxychloride (3.0 eq.) is added dropwise to anhydrous DMF (used as both reagent and solvent) at 0 °C under an inert atmosphere.[6]
-
The mixture is stirred at this temperature for 30 minutes to form the Vilsmeier reagent.
-
A solution of 1-(3-bromobenzyl)-1H-indole (1.0 eq.) in anhydrous DMF is then added dropwise, maintaining the temperature at 0 °C.
-
The reaction mixture is then stirred at a specified temperature (e.g., room temperature or elevated temperatures up to 120°C, depending on substrate reactivity) until the starting material is consumed (monitored by TLC).[6]
-
The reaction mixture is poured onto crushed ice and neutralized with a saturated solution of potassium carbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.
-
Recrystallization from a suitable solvent (e.g., ethanol) yields the purified this compound.
Protocol for Route B: Vilsmeier-Haack Formylation Followed by N-Alkylation
Caption: Workflow for Route B.
Step 1: Synthesis of Indole-3-carbaldehyde
-
Phosphorus oxychloride (3.0 eq.) is added dropwise to anhydrous DMF at 0 °C under an inert atmosphere.
-
The mixture is stirred for 30 minutes at this temperature.
-
A solution of indole (1.0 eq.) in anhydrous DMF is added dropwise, maintaining the temperature below 10 °C.
-
The reaction mixture is then stirred at 35-40 °C for 1-2 hours.
-
The reaction is quenched by pouring the mixture onto crushed ice and neutralizing with a saturated sodium hydroxide solution.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried to give indole-3-carbaldehyde.
Step 2: Synthesis of this compound
-
To a mixture of indole-3-carbaldehyde (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in a mixture of acetonitrile and DMF, 3-bromobenzyl bromide (1.5 eq.) is added.[5]
-
The resulting mixture is heated to reflux (approximately 82-84 °C) for 12-16 hours.[5]
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to afford the final product.
Conclusion and Recommendation
Both Route A and Route B are viable synthetic pathways to this compound. The choice between them will largely depend on the specific requirements of the synthesis, including scale, available reagents, and safety considerations.
Route B is generally the recommended pathway for most laboratory-scale syntheses. This is due to several factors:
-
Robust and High-Yielding First Step: The Vilsmeier-Haack formylation of indole is a well-optimized and high-yielding reaction, providing a solid foundation for the synthesis.
-
Ease of Purification: The intermediate, indole-3-carbaldehyde, is a crystalline solid that is often easily purified by recrystallization, ensuring high purity material for the subsequent step.
-
Safer Reagents in the Alkylation Step: The use of potassium carbonate in the N-alkylation step is preferable to sodium hydride, especially for less experienced chemists or when scaling up the reaction.
While Route A is also a valid approach, the potential for steric hindrance in the Vilsmeier-Haack formylation of the N-substituted indole could lead to lower yields or require more optimization. Additionally, the purification of the oily or low-melting 1-(3-bromobenzyl)-1H-indole intermediate may be more challenging than that of indole-3-carbaldehyde.
Ultimately, the optimal synthetic route is the one that is most reproducible and efficient in your laboratory setting. This guide provides the foundational knowledge and detailed protocols to make an informed decision and successfully synthesize this compound for your research endeavors.
References
- Mukaiyama, Y., et al. (2009). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 78(10), 2535-2544.
- Gunawardana, G., et al. (2020). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 25(24), 5898.
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Recent Technology and Engineering, 8(4), 4376-4380.
- Ishitobi, Y., et al. (1981). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 1227-1233.
- Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
- ResearchGate. o-Bromobenzyl ketones 1 used in the one-pot indole synthesis.
- BenchChem. (2025).
- Pergament, I., et al. (2006). N-alkylation of indole derivatives.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 5(5), 2325-2338.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 44781-44788.
- Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Open Journal of Medicinal Chemistry, 2(4), 119-130.
- White, D. E., et al. (2016). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126.
- Gandeepan, P., et al. (2018). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 83(15), 8067-8078.
- Synthesis of new indolo[1,2-b]isoquinoline derivatives from N-(2-bromobenzyl)indole. Molecules, 26(16), 4889.
- Santa Cruz Biotechnology. This compound.
- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- Hadj-Abo, F., et al. (2017). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles.
- Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148.
- Tortorella, S., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry–A European Journal, 26(68), 15822-15826.
- Karchava, A. V., et al. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 24(18), 3349.
- Vaishya, V., et al. (2021).
- Reddy, T. R., et al. (2020). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 16, 273-281.
- ResearchGate. C‐alkylation versus N‐alkylation.
Sources
- 1. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Differentiating Positional Isomers: A Spectroscopic Comparison of 1-(Bromobenzyl)-1H-indole-3-carbaldehydes
A detailed guide for researchers on the spectroscopic nuances of 1-(2-bromobenzyl)-, 1-(3-bromobenzyl)-, and 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde, leveraging NMR, IR, and Mass Spectrometry data for unambiguous identification.
In the realm of medicinal chemistry and drug development, the precise structural elucidation of synthetic intermediates is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of three such isomers: 1-(2-bromobenzyl)-1H-indole-3-carbaldehyde, 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde, and 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde. Understanding the subtle yet distinct differences in their spectral data is crucial for unequivocal identification and ensuring the integrity of subsequent research.
The core of this analysis lies in the application of three cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By examining the data from each method, we can construct a detailed "fingerprint" for each isomer, allowing for their confident differentiation.
The Structural Isomers
The three compounds of interest share a common 1H-indole-3-carbaldehyde core, with the positional variation occurring on the N-benzyl substituent. This seemingly minor structural change induces significant alterations in the electronic environment of the molecule, which are readily detected by spectroscopic methods.
Figure 1. Molecular structures of the three positional isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ) and splitting patterns of the aromatic protons on the bromobenzyl ring provide a clear and diagnostic signature for each compound.
Key Diagnostic Regions:
-
Aldehyde Proton (-CHO): This proton typically appears as a singlet far downfield, generally in the range of δ 9.8 - 10.1 ppm, due to the strong deshielding effect of the carbonyl group. While its position may shift slightly between isomers, it is not the primary diagnostic feature.
-
Indole Protons: The protons on the indole ring (H-2, H-4, H-5, H-6, H-7) will show characteristic shifts and couplings. The H-2 proton, adjacent to the nitrogen and the carbaldehyde group, is typically a singlet around δ 7.7-8.0 ppm. The protons on the benzo-fused portion of the indole ring will appear as a complex multiplet system.
-
Benzylic Protons (-CH₂-): The two benzylic protons will appear as a singlet, typically between δ 5.3 and 5.5 ppm. The electronic environment dictated by the position of the bromine atom can cause slight variations in this chemical shift.
-
Bromobenzyl Protons: This is the most informative region for isomer differentiation. The number of signals, their multiplicities, and their coupling constants are unique to the substitution pattern.
Comparative ¹H NMR Data:
| Proton Assignment | 1-(2-bromobenzyl) Isomer (Predicted) | 1-(3-bromobenzyl) Isomer (Predicted) | 1-(4-bromobenzyl) Isomer[1] | 1-benzyl- (Reference)[2] | Indole-3-carbaldehyde (Reference)[2] |
| -CHO | ~10.0 ppm (s) | ~10.0 ppm (s) | ~10.0 ppm (s) | 10.01 ppm (s) | 10.08 ppm (s) |
| Indole H-2 | ~7.8 ppm (s) | ~7.7 ppm (s) | ~7.7 ppm (s) | 7.72 ppm (s) | 7.86 ppm (d, J=2.8 Hz) |
| Indole Aromatic | ~7.2-8.3 ppm (m) | ~7.2-8.3 ppm (m) | 7.2-8.3 ppm (m) | 7.30-7.39 ppm (m) & 8.28-8.38 ppm (m) | 7.29-7.49 ppm (m) & 8.27-8.40 ppm (m) |
| -CH₂- | ~5.4 ppm (s) | ~5.3 ppm (s) | ~5.4 ppm (s) | 5.37 ppm (s) | - |
| Bromobenzyl Aromatic | Complex multiplet | Complex multiplet | ~7.2-7.5 ppm (m) | 7.16-7.22 ppm (m) | - |
Interpretation of Bromobenzyl Aromatic Region:
-
Ortho-Isomer (1,2-disubstituted): The four protons on the bromobenzyl ring will be chemically non-equivalent and will exhibit complex splitting patterns, likely appearing as a series of multiplets.
-
Meta-Isomer (1,3-disubstituted): This isomer will also show four distinct signals in the aromatic region of the benzyl group. We can expect to see a singlet, two doublets, and a triplet, although long-range coupling might introduce further complexity.
-
Para-Isomer (1,4-disubstituted): Due to the symmetry of the para-substituted ring, the four aromatic protons will appear as two sets of doublets, each integrating to two protons, creating a characteristic AA'BB' system. This is often the most easily identifiable pattern of the three isomers.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom in the molecule. The chemical shifts of the carbons in the bromobenzyl ring are particularly useful for confirming the isomeric identity.
Key Diagnostic Signals:
-
Carbonyl Carbon (-CHO): This carbon is highly deshielded and will appear significantly downfield, typically around δ 184-186 ppm.[1]
-
Indole Carbons: The carbons of the indole ring will have characteristic shifts, with C-3 (bearing the aldehyde) and the carbons of the fused benzene ring appearing in the aromatic region.
-
Benzylic Carbon (-CH₂-): The benzylic carbon signal is expected in the range of δ 50-52 ppm.[1]
-
Bromobenzyl Carbons: The number of signals and their chemical shifts in the aromatic region (δ 110-140 ppm) will differ for each isomer. The carbon directly attached to the bromine atom (C-Br) will have a distinct chemical shift, typically in the lower end of the aromatic region for brominated benzenes.
Comparative ¹³C NMR Data:
| Carbon Assignment | 1-(2-bromobenzyl) Isomer (Predicted) | 1-(3-bromobenzyl) Isomer (Predicted) | 1-(4-bromobenzyl) Isomer[1] | 1-benzyl- (Reference)[2] | Indole-3-carbaldehyde (Reference)[2] |
| -CHO | ~185 ppm | ~185 ppm | ~185 ppm | 184.62 ppm | 185.34 ppm |
| Indole Aromatic | ~110-138 ppm | ~110-138 ppm | ~110-138 ppm | 110.35-138.43 ppm | 111.70-136.79 ppm |
| -CH₂- | ~51 ppm | ~50 ppm | ~50 ppm | 50.95 ppm | - |
| Bromobenzyl Aromatic | 6 signals | 6 signals | 4 signals | 4 signals | - |
| C-Br | ~123 ppm | ~122 ppm | ~122 ppm | - | - |
Interpretation of Bromobenzyl Aromatic Region:
-
Ortho- and Meta-Isomers: Both will exhibit six distinct signals for the six carbons of the bromobenzyl ring due to the lack of symmetry.
-
Para-Isomer: Due to symmetry, the para-isomer will show only four signals for the six carbons of the bromobenzyl ring. Two carbons will be equivalent, and another two will also be equivalent.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For the 1-(bromobenzyl)-1H-indole-3-carbaldehydes, the most prominent and diagnostic absorption bands will be from the carbonyl (C=O) and aromatic (C=C and C-H) groups.
Characteristic IR Absorption Bands:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1660 cm⁻¹. This is characteristic of an aromatic aldehyde where the carbonyl group is conjugated with the indole ring system.
-
Aromatic C-H Stretch: These absorptions typically appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The stretching vibrations of the benzylic -CH₂- group will be observed in the 2950-2850 cm⁻¹ region.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic rings.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 600 and 500 cm⁻¹, can indicate the presence of a C-Br bond.
-
Out-of-Plane C-H Bending: The substitution pattern on the bromobenzyl ring can sometimes be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. For example, para-disubstituted rings often show a strong band between 840-810 cm⁻¹.
While the IR spectra of the three isomers will be broadly similar due to the presence of the same functional groups, subtle differences in the fingerprint region may be observable upon close comparison.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.
Expected Mass Spectral Features:
-
Molecular Ion Peak (M⁺): For a molecular formula of C₁₆H₁₂BrNO, the expected monoisotopic mass is approximately 313.01 g/mol . A key feature will be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Pathways:
-
Loss of Bromine: A common fragmentation pathway for brominated compounds is the loss of the bromine radical (•Br), leading to a fragment ion at [M-79]⁺ and [M-81]⁺.
-
Benzylic Cleavage: Cleavage of the bond between the indole nitrogen and the benzylic carbon can generate a bromobenzyl cation ([C₇H₆Br]⁺) with m/z values of 169 and 171. The alternative fragment would be the indole-3-carbaldehyde radical cation.
-
Tropylium Ion Formation: The benzyl cation can rearrange to the more stable tropylium cation ([C₇H₇]⁺) at m/z 91, which is a very common fragment in the mass spectra of compounds containing a benzyl group.
-
Loss of CO: The aldehyde group can lose a neutral carbon monoxide molecule (28 Da), leading to a fragment of [M-28]⁺.
-
The relative abundances of these fragment ions may vary slightly between the isomers, but the overall fragmentation pattern will be largely dictated by the common structural motifs. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments with high accuracy.
Detailed Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the 1-(bromobenzyl)-1H-indole-3-carbaldehyde isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 2. General workflow for NMR data acquisition and processing.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background correction on the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) to generate fragment ions.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak (M⁺ and M+2) and major fragment ions. For high-resolution analysis, use an Orbitrap or FT-ICR mass spectrometer to determine accurate masses and elemental compositions.
Conclusion
The differentiation of the positional isomers of 1-(bromobenzyl)-1H-indole-3-carbaldehyde is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy provides the most definitive data, with the splitting patterns of the aromatic protons on the bromobenzyl ring serving as a unique identifier for the ortho, meta, and para isomers. ¹³C NMR complements this by revealing the number of unique carbon environments, which is particularly useful for confirming the para-isomer. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides the molecular weight and characteristic isotopic pattern for bromine, along with fragmentation information that corroborates the overall structure. By carefully analyzing and comparing the data from these methods, researchers can confidently identify and characterize these important synthetic intermediates.
References
- Yan, M., Hider, R. C., & Ma, Y. (2017). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. The presence of even minute impurities can drastically alter a compound's biological activity, toxicity profile, and physicochemical properties, leading to misleading experimental results and potential safety concerns. This guide provides an in-depth, comparative analysis of the essential techniques for assessing the purity of a key synthetic intermediate, 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde.
This compound, a derivative of indole-3-carbaldehyde, is a valuable building block in the synthesis of various biologically active molecules. Its purity is paramount for the successful progression of any research and development pipeline. Here, we will not only detail the "how" but, more importantly, the "why" behind the selection and application of a multi-pronged analytical approach, ensuring a self-validating system for purity determination.
The Synthetic Pathway and Potential Impurities
The synthesis of this compound typically proceeds via an N-alkylation of indole-3-carbaldehyde with 3-bromobenzyl bromide.[1] This reaction is commonly carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium hydroxide (KOH) or sodium hydride (NaH) to deprotonate the indole nitrogen.[1][2]
A thorough understanding of this reaction mechanism is crucial for anticipating potential impurities. The primary expected impurities include:
-
Unreacted Starting Materials: Indole-3-carbaldehyde and 3-bromobenzyl bromide.
-
Side-Products of the Alkylating Agent: 3-bromobenzyl alcohol (from hydrolysis) or dibenzyl ether derivatives.
-
Positional Isomers: C-alkylation products, where the benzyl group attaches to a carbon atom of the indole ring (most commonly C3) instead of the nitrogen.[3]
-
Residual Solvents: DMF, DMSO, or solvents used during workup and purification (e.g., ethyl acetate, hexanes).
The following workflow illustrates the logical progression of purity assessment for the synthesized compound.
Caption: A comprehensive workflow for the synthesis, purification, and multi-technique purity assessment of this compound.
Comparative Analysis of Purity Assessment Techniques
A single analytical technique is rarely sufficient to definitively determine the purity of a compound. A combination of chromatographic, spectroscopic, and thermal methods provides a more complete and reliable assessment.
Chromatographic Techniques: The Separation Experts
a) Thin-Layer Chromatography (TLC): The Rapid Screening Tool
TLC is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis and for a preliminary assessment of the crude product's complexity.
-
Experimental Protocol:
-
Prepare a TLC plate (silica gel 60 F254).
-
Spot the crude product, the purified product, and the starting materials (indole-3-carbaldehyde and 3-bromobenzyl bromide) side-by-side.
-
Develop the plate in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under UV light (254 nm and 366 nm) and/or by staining.
-
-
Interpretation: The retention factor (Rf) values of the spots are compared. The product should have a different Rf value from the starting materials. The presence of multiple spots in the lane of the purified product indicates the presence of impurities.
b) High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
HPLC is the most widely used technique for the quantitative determination of purity due to its high resolution, sensitivity, and reproducibility. A Diode Array Detector (DAD) is particularly useful as it can provide UV spectra of the peaks, aiding in peak identification and purity assessment.
-
Experimental Protocol (Hypothetical Optimized Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a higher percentage of A, and gradually increase the percentage of B to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the synthesized product in the mobile phase or a suitable solvent like acetonitrile.
-
-
Data Comparison:
| Compound | Retention Time (min) (Hypothetical) | Purity by Area % (Synthesized Product) | Purity by Area % (Reference Standard) |
| Indole-3-carbaldehyde | 2.5 | 0.1% | < 0.05% |
| 3-Bromobenzyl alcohol | 4.2 | 0.2% | < 0.05% |
| 3-Bromobenzyl bromide | 8.5 | Not Detected | Not Detected |
| This compound | 12.8 | 99.5% | >99.9% |
| Dimer Impurity | 15.2 | 0.2% | < 0.05% |
-
Causality and Insights: The C18 column separates compounds based on their hydrophobicity. The starting material, indole-3-carbaldehyde, being more polar, elutes earlier. The N-benzylated product is significantly more hydrophobic and thus has a longer retention time. The gradient elution is crucial for resolving both early-eluting polar impurities and late-eluting non-polar ones. Peak purity analysis using a DAD can detect co-eluting impurities by assessing the spectral homogeneity across a single chromatographic peak.
c) Gas Chromatography (GC): The Specialist for Volatile Impurities
GC, particularly with a headspace (HS) autosampler, is the preferred method for the analysis of residual solvents.
-
Experimental Protocol:
-
Accurately weigh the sample into a headspace vial.
-
Add a suitable solvent (e.g., DMSO).
-
The vial is heated to volatilize the solvents, and an aliquot of the vapor phase is injected into the GC.
-
Separation is typically achieved on a polar capillary column.
-
Detection is by a Flame Ionization Detector (FID).
-
-
Data Comparison:
| Solvent | Retention Time (min) (Hypothetical) | Concentration in Synthesized Product (ppm) | Acceptance Criteria (ICH Q3C) |
| DMF | 6.2 | 150 | ≤ 880 ppm |
| Ethyl Acetate | 4.5 | 300 | ≤ 5000 ppm |
| Hexanes | 3.1 | 50 | ≤ 290 ppm |
-
Causality and Insights: The choice of a polar GC column is effective for separating a wide range of common organic solvents. Headspace analysis is preferred as it avoids injecting the non-volatile analyte onto the column, thereby prolonging column life and improving sensitivity for the volatile components.
Spectroscopic Techniques: The Structural Detectives
a) Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
¹H and ¹³C NMR spectroscopy are unparalleled for confirming the chemical structure of the synthesized compound and for identifying and quantifying impurities.
-
Experimental Protocol:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
For impurity identification, 2D NMR techniques like COSY and HSQC can be invaluable.
-
-
Data Comparison (Expected Chemical Shifts):
| Proton/Carbon | Synthesized this compound (¹H NMR in CDCl₃, δ ppm) | 1-benzyl-1H-indole-3-carbaldehyde (Reference) (¹H NMR in CDCl₃, δ ppm)[1] | Key Differentiators |
| Aldehyde (-CHO) | ~10.0 (s) | 10.01 (s) | No significant difference expected. |
| Indole H-2 | ~7.7 (s) | 7.72 (s) | No significant difference expected. |
| Benzylic (-CH₂-) | ~5.4 (s) | 5.37 (s) | No significant difference expected. |
| Aromatic Protons | 7.1-8.3 (m) | 7.16-8.38 (m) | The splitting pattern in the 7.1-7.5 ppm region will differ due to the meta-bromo substitution. |
| ¹³C NMR (CDCl₃, δ ppm) | Synthesized Product | Reference Product | |
| Carbonyl (C=O) | ~185 | 184.62 | No significant difference expected. |
| Benzylic (-CH₂-) | ~50 | 50.95 | No significant difference expected. |
-
Distinguishing N- vs. C-Alkylation: The most significant indicator of successful N-alkylation is the disappearance of the characteristic broad N-H proton signal of indole-3-carbaldehyde (typically >10 ppm in DMSO-d₆).[4] In C-alkylation, this N-H signal would remain. Furthermore, the integration of the benzylic -CH₂- protons should correspond to two protons relative to the other signals.
b) Mass Spectrometry (MS): The Molecular Weight Confirmer
MS provides the molecular weight of the compound, offering a crucial piece of evidence for its identity.
-
Experimental Protocol:
-
The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with an HPLC or GC).
-
The molecules are ionized (e.g., by Electrospray Ionization - ESI).
-
The mass-to-charge ratio (m/z) of the ions is measured.
-
-
Data Comparison:
| Ion | Expected m/z for C₁₆H₁₂BrNO | Observed m/z (Synthesized Product) |
| [M+H]⁺ | 314.01/316.01 | 314.0/316.0 |
| [M+Na]⁺ | 336.00/338.00 | 336.0/338.0 |
-
Causality and Insights: The presence of a bromine atom results in a characteristic isotopic pattern, with two major peaks of approximately equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a powerful confirmation of the presence of bromine in the molecule.
c) Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR is a rapid technique to confirm the presence of key functional groups.
-
Experimental Protocol:
-
The solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
The infrared spectrum is recorded.
-
-
Data Comparison:
| Functional Group | Expected Wavenumber (cm⁻¹) | Key Observations |
| Aldehyde C=O stretch | 1650-1680 | Confirms the presence of the carbaldehyde. |
| Aromatic C=C stretch | 1450-1600 | Indicates the indole and benzyl rings. |
| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | A pair of weak bands characteristic of an aldehyde. |
| N-H stretch | Absent | The absence of a broad N-H stretch around 3300 cm⁻¹ confirms N-substitution. |
Thermal Analysis: A Measure of Purity and Stability
Differential Scanning Calorimetry (DSC): The Purity Indicator via Melting Point
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For a pure crystalline solid, DSC shows a sharp melting endotherm. Impurities broaden this melting range and lower the melting point.
-
Experimental Protocol:
-
A small amount of the sample is hermetically sealed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow is measured as a function of temperature.
-
-
Data Comparison:
| Parameter | Synthesized Product | High-Purity Reference Standard |
| Onset of Melting | Lower and broader | Sharp and well-defined |
| Peak Melting Temperature | Slightly lower | Higher |
| Purity (calculated by Van't Hoff equation) | 99.5% | >99.9% |
-
Causality and Insights: The Van't Hoff equation relates the melting point depression of a substance to the mole fraction of impurities. This allows for a quantitative estimation of purity. It is a powerful orthogonal technique to HPLC for purity determination.
Conclusion: A Self-Validating Purity Assessment
The purity assessment of a synthesized compound like this compound is not a single measurement but a carefully constructed analytical narrative. Each technique provides a unique piece of the puzzle, and together they form a self-validating system.
Caption: The interplay of chromatographic, spectroscopic, and thermal analysis creates a robust and self-validating assessment of purity.
By employing this multi-technique approach, researchers can be confident in the quality of their synthesized this compound, ensuring the integrity and reproducibility of their subsequent scientific endeavors. This rigorous analytical scrutiny is the bedrock upon which trustworthy and impactful research is built.
References
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
- RU2760000C1 - Method for producing indole-3-carbinol.
-
1H-Indole-3-carboxaldehyde - SIELC Technologies. SIELC Technologies. [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB. FooDB. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information. [Link]
Sources
A Comparative Guide to Cross-Reactivity Profiling of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
This guide provides a comprehensive framework for evaluating the selectivity of the novel compound, 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde. Given that the indole-3-carbaldehyde scaffold is a known privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities, a thorough assessment of cross-reactivity is paramount for any drug development program.[1][2][3] This document outlines a multi-tiered experimental strategy, provides detailed protocols, and offers a logical framework for data interpretation, designed for researchers, scientists, and drug development professionals.
The core challenge with any new chemical entity is understanding its interaction landscape within the complex biological system. Is it a highly selective molecule, or does it exhibit polypharmacology? Answering this question early in the discovery pipeline is critical for predicting potential therapeutic efficacy and off-target toxicities. This guide will use this compound as a case study to illustrate a robust cross-reactivity profiling cascade.
While the specific primary target of this compound is yet to be publicly established, its parent scaffold, indole-3-carbaldehyde, is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[4][5] Furthermore, various indole derivatives have shown activity as kinase inhibitors.[6] Therefore, for the purpose of this guide, we will hypothesize that our compound of interest is being investigated as a potential inhibitor of a specific protein kinase, for instance, Mitogen-Activated Protein Kinase (MAPK) p38α, a key player in inflammatory signaling pathways.
Part 1: The Strategic Approach to Selectivity Profiling
A tiered approach is the most resource-effective strategy for assessing compound selectivity. We begin with broad, high-throughput screens and progressively move towards more focused, lower-throughput, and physiologically relevant assays for hits that emerge from the initial screens.
Tier 1: Broad Panel Screening (Primary Assessment)
The objective of this tier is to cast a wide net to identify potential off-target interactions across major drug target classes. This is typically achieved through outsourced screening services that maintain large, validated panels of targets.
-
Recommended Panels:
-
Kinase Panel: A comprehensive panel of several hundred kinases (e.g., Eurofins DiscoverX KINOMEscan™, Promega ADP-Glo™) to identify any off-target kinase activity.[7][8]
-
GPCR Panel: A broad panel of G-protein coupled receptors to assess potential interactions with this large family of cell surface receptors.
-
Ion Channel Panel: A panel of key ion channels to flag potential cardiotoxicity or neurotoxicity liabilities.
-
Nuclear Receptor Panel: Given the relationship of the core scaffold to the AhR agonist indole-3-carbaldehyde, this panel is crucial.[4]
-
Tier 2: Hit Confirmation and Dose-Response Analysis
Any "hits" identified in Tier 1 (typically defined as >50% inhibition or binding at a single high concentration, e.g., 10 µM) must be confirmed. This tier aims to validate the initial finding and determine the potency of the interaction.
-
Methodology:
-
IC50/EC50 Determination: Generate a full dose-response curve for each confirmed off-target interaction to determine the half-maximal inhibitory concentration (IC50) for enzymes or the half-maximal effective concentration (EC50) for receptor agonists/antagonists.
-
Orthogonal Assays: Where possible, confirm the interaction using a different assay format. For example, if the primary screen was a binding assay, the confirmatory assay could be a functional enzymatic or cell-based assay.[7]
-
Tier 3: Cellular and Functional Characterization
This tier aims to understand the functional consequences of the off-target interaction in a more physiologically relevant context.
-
Methodology:
-
Cell-Based Functional Assays: Utilize cell lines that endogenously express the off-target protein to measure the compound's effect on downstream signaling pathways or cellular processes.[9][10][11] For a confirmed off-target kinase, this could involve a Western blot to assess the phosphorylation of a known substrate.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the intended off-target in a cellular environment.[12]
-
The overall workflow for this strategic approach is visualized in the diagram below.
Caption: Tiered workflow for cross-reactivity profiling.
Part 2: Experimental Methodologies
This section provides detailed protocols for key assays that would be central to characterizing the selectivity of our hypothetical p38α MAPK inhibitor.
Competitive Binding Assay for Primary Target (p38α)
This assay determines the affinity of a test compound for its target by measuring its ability to displace a known, labeled ligand.[13][14][15]
Principle: A fluorescently labeled tracer with known affinity for p38α is incubated with the enzyme. The addition of an unlabeled competitor (our test compound) will displace the tracer, leading to a decrease in the measured signal (e.g., fluorescence polarization).
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
p38α Enzyme: Recombinant human p38α diluted in Assay Buffer to a final concentration of 2 nM.
-
Fluorescent Tracer: A known p38α ligand conjugated to a fluorophore, diluted to 1 nM in Assay Buffer.
-
Test Compound: this compound, serially diluted in DMSO, then further diluted in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of Assay Buffer containing the fluorescent tracer to each well.
-
Add 5 µL of the serially diluted test compound to the sample wells. For control wells, add 5 µL of Assay Buffer with DMSO (negative control) or a known p38α inhibitor (positive control).
-
Initiate the reaction by adding 10 µL of the p38α enzyme solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
The data is plotted as fluorescence polarization versus the log of the inhibitor concentration.
-
The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd and concentration.
-
Enzymatic Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. It is a robust method for confirming off-target kinase hits.
Principle: The kinase reaction is performed, and then the remaining ATP is depleted. ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.
Protocol:
-
Reagent Preparation:
-
Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Off-Target Kinase: Diluted in Kinase Reaction Buffer.
-
Substrate: A specific peptide substrate for the off-target kinase, diluted in Kinase Reaction Buffer.
-
ATP: Diluted to 2x the final desired concentration in Kinase Reaction Buffer (e.g., 20 µM for a 10 µM final concentration).
-
Test Compound: Serially diluted as described above.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of serially diluted test compound to the wells.
-
Add 2 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution. Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Plot luminescence versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Phospho-Protein Western Blot
This assay determines if the compound can inhibit the phosphorylation of a kinase's substrate within a cellular context.
Principle: Cells are stimulated to activate a specific signaling pathway. The cells are then treated with the test compound, lysed, and the phosphorylation status of a downstream substrate is assessed by Western blot using a phospho-specific antibody.
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HEK293 or HeLa) and grow to 80-90% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound (0.1 to 30 µM) for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., TNFα or IL-1β to activate the p38 pathway) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., phospho-MK2, a downstream target of p38).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal versus the compound concentration to assess the dose-dependent inhibition.
-
Part 3: Data Interpretation and Comparative Analysis
The ultimate goal of these studies is to generate a selectivity profile. This is often expressed as a selectivity ratio, comparing the potency of the compound against its intended target versus its off-targets.
Illustrative Data Tables
Below are hypothetical data tables summarizing the results for our compound, this compound.
Table 1: Primary Target and Key Off-Target Potency
| Target | Assay Type | IC50 (nM) |
| p38α (Primary Target) | Enzymatic (ADP-Glo) | 50 |
| Kinase X | Enzymatic (ADP-Glo) | 850 |
| Kinase Y | Enzymatic (ADP-Glo) | 2,300 |
| Receptor Z | Binding (Radioligand) | >10,000 |
| AhR | Functional (Reporter) | 7,500 |
Table 2: Comparative Selectivity Profile
| Off-Target | IC50 (nM) | Selectivity Fold (Off-Target IC50 / Primary Target IC50) |
| Kinase X | 850 | 17 |
| Kinase Y | 2,300 | 46 |
| AhR | 7,500 | 150 |
Interpretation:
From this hypothetical data, this compound is a potent inhibitor of its primary target, p38α. It displays reasonable selectivity against Kinase Y and AhR (>45-fold). However, its selectivity against Kinase X is only 17-fold. This narrow selectivity window would be a red flag. The next logical step would be to investigate the cellular function of Kinase X and determine if its inhibition by the compound at therapeutic doses is likely to cause adverse effects.
Visualizing Signaling Context
Understanding the context of the primary and off-target is crucial. A signaling pathway diagram can help visualize the potential downstream consequences of both intended and unintended inhibition.
Caption: Hypothetical signaling context of the compound.
Conclusion
The comprehensive evaluation of a small molecule's selectivity is a cornerstone of successful drug development. A multi-pronged approach, combining broad panel screening with detailed biochemical and cell-based functional assays, is essential for constructing a complete picture of a compound's cross-reactivity and potential off-target effects. For this compound, this systematic process allows for an informed assessment of its potential as a therapeutic agent, highlighting both its strengths and potential liabilities early in the discovery process. This knowledge is critical for guiding medicinal chemistry efforts and making go/no-go decisions in a drug development pipeline.
References
- ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
- PubMed. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
-
Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link].
- Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251–267.
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link].
- ResearchGate. (n.d.). Four ways to measure selectivity.
-
BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Retrieved from [Link].
- NIH. (n.d.). Cell-based assays for screening androgen receptor ligands.
-
YouTube. (2024). Rapid Functional Cell-Based Activity Profiling of Multi-receptor Targeted Anti-obesity Therapies. Retrieved from [Link].
- NIH. (2012). Assay Development for Protein Kinase Enzymes.
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Chemokine Receptor Functional Assay Service. Retrieved from [Link].
- NIH. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
- ResearchGate. (n.d.). The protocol of competitive binding assay.
-
Eurofins Discovery. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action. Retrieved from [Link].
- PubMed. (2021). Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome.
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link].
- ACS Publications. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques.
-
MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link].
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link].
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link].
-
Molecular Biology of the Cell (MBoC). (2017). A Guide to Simple and Informative Binding Assays. Retrieved from [Link].
- PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
-
MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link].
- NIH. (n.d.). Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones.
- ResearchGate. (n.d.). Cross-coupling reactions of indoles and tetrahydroisoquinolines.
- Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
- PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Scirp.org. (n.d.). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to the Synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, N-substituted indole-3-carbaldehydes are a class of privileged scaffolds due to their prevalence in biologically active molecules. This guide provides an in-depth technical comparison of synthetic routes to a key intermediate, 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde. We will dissect three distinct methodologies, offering field-proven insights into their execution, efficiency, and scalability. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and related compounds.
Introduction: The Significance of this compound
The this compound moiety serves as a versatile building block in the synthesis of a variety of pharmacologically relevant compounds. The indole core is a well-established pharmacophore, while the 3-carbaldehyde group provides a reactive handle for further molecular elaboration. The N-benzyl substituent, particularly one bearing a bromine atom, allows for subsequent cross-coupling reactions, enabling the exploration of a diverse chemical space. The efficient and scalable synthesis of this intermediate is therefore of paramount importance.
Benchmarked Synthetic Methodologies
This guide will compare three distinct synthetic strategies for the preparation of this compound:
-
Optimized Direct N-Alkylation: A streamlined, one-step approach starting from indole-3-carbaldehyde.
-
The Two-Step Route: A classical approach involving the N-alkylation of indole followed by a Vilsmeier-Haack formylation.
-
Advanced Phase-Transfer Catalysis (PTC): A modern, highly efficient method for N-alkylation.
Method 1: Optimized Direct N-Alkylation of Indole-3-carbaldehyde
This method represents a convergent and efficient approach to the target molecule. By starting with the readily available indole-3-carbaldehyde, the formyl group is already in place, simplifying the overall synthetic sequence.
Rationale
The N-H proton of the indole ring is acidic and can be readily deprotonated by a suitable base. The resulting indolide anion is a potent nucleophile that can undergo alkylation with an appropriate electrophile, in this case, 3-bromobenzyl bromide. The choice of a moderately strong base like potassium carbonate and a polar aprotic solvent such as DMF facilitates the reaction by ensuring the solubility of the reactants and promoting the SN2 reaction pathway.
Experimental Protocol
dot
Caption: Optimized Direct N-Alkylation Workflow.
-
To a solution of indole-3-carbaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added potassium carbonate (2.0 eq.).
-
The mixture is stirred at room temperature for 15 minutes.
-
3-Bromobenzyl bromide (1.2 eq.) is added dropwise to the suspension.
-
The reaction mixture is heated to 80-90 °C and stirred for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford this compound as a solid.
Method 2: The Two-Step Route: N-Alkylation of Indole followed by Vilsmeier-Haack Formylation
This classical, linear approach first constructs the N-substituted indole, which is then formylated in a separate step. This method offers a high degree of predictability and is robust for a wide range of substrates.
Rationale
The synthesis is divided into two distinct and well-established reactions. The initial N-alkylation of indole proceeds via the same principles as in Method 1. The subsequent Vilsmeier-Haack reaction is a highly reliable method for the formylation of electron-rich aromatic rings like indoles. The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile that attacks the electron-rich 3-position of the indole ring, leading to the desired carbaldehyde after hydrolysis.[1]
Experimental Protocols
Step 1: Synthesis of 1-(3-bromobenzyl)-1H-indole
dot
Caption: Step 1: N-Alkylation of Indole.
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C is added a solution of indole (1.0 eq.) in anhydrous THF dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction mixture is cooled back to 0 °C, and a solution of 3-bromobenzyl bromide (1.1 eq.) in anhydrous THF is added dropwise.
-
The reaction is stirred at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-(3-bromobenzyl)-1H-indole.
Step 2: Vilsmeier-Haack Formylation of 1-(3-bromobenzyl)-1H-indole
dot
Caption: Step 2: Vilsmeier-Haack Formylation.
-
In a separate flask, anhydrous DMF (3.0 eq.) is cooled to 0 °C, and phosphorus oxychloride (POCl₃, 1.2 eq.) is added dropwise with stirring. The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
A solution of 1-(3-bromobenzyl)-1H-indole (1.0 eq.) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
The reaction mixture is then heated to 60-70 °C for 1-2 hours, monitoring by TLC.
-
After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol.
Method 3: Advanced Phase-Transfer Catalysis (PTC) for N-Alkylation
This modern approach offers significant advantages in terms of reaction conditions, safety, and ease of workup, particularly for large-scale synthesis.
Rationale
Phase-transfer catalysis is an elegant solution for reactions involving reactants that are immiscible.[2] In this case, the indole-3-carbaldehyde is dissolved in an organic solvent, while the base (sodium hydroxide) is in an aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the indole, and the resulting indolide anion is then transferred to the organic phase to react with the 3-bromobenzyl bromide.[3] This method avoids the use of hazardous and moisture-sensitive reagents like sodium hydride.
Experimental Protocol
dot
Caption: Phase-Transfer Catalysis N-Alkylation Workflow.
-
A mixture of indole-3-carbaldehyde (1.0 eq.), 3-bromobenzyl bromide (1.1 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.) in toluene (0.4 M) is prepared.
-
A 50% aqueous solution of sodium hydroxide is added, and the biphasic mixture is stirred vigorously at room temperature for 2-4 hours, with progress monitored by TLC.
-
Upon completion, the layers are separated. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization from ethanol.
Comparative Analysis
| Parameter | Method 1: Optimized Direct N-Alkylation | Method 2: Two-Step Route | Method 3: Advanced PTC N-Alkylation |
| Starting Materials | Indole-3-carbaldehyde, 3-bromobenzyl bromide | Indole, 3-bromobenzyl bromide, POCl₃, DMF | Indole-3-carbaldehyde, 3-bromobenzyl bromide |
| Number of Steps | 1 | 2 | 1 |
| Typical Yield | Good to Excellent (80-90%) | Good (70-85% overall) | Excellent (85-95%) |
| Reaction Conditions | High temperature (80-90 °C) | Step 1: 0 °C to rt; Step 2: 0 °C to 70 °C | Room temperature |
| Reagent Hazards | 3-bromobenzyl bromide (lachrymator) | NaH (flammable), POCl₃ (corrosive) | Concentrated NaOH (corrosive) |
| Scalability | Moderate | Good | Excellent |
| Workup/Purification | Precipitation/Recrystallization | Extraction/Chromatography & Precipitation/Recrystallization | Extraction/Chromatography or Recrystallization |
| Atom Economy | High | Moderate | High |
Discussion and Recommendations
Method 1 (Optimized Direct N-Alkylation) is a highly attractive option due to its simplicity and good yields. It is a convergent approach that is well-suited for laboratory-scale synthesis. The main drawback is the requirement for elevated temperatures.
Method 2 (The Two-Step Route) is a classic and reliable method. While it involves an additional step, the reactions are generally high-yielding and well-understood. This route can be advantageous if a variety of C3-functionalized indoles are desired from a common N-alkylated intermediate. However, the use of sodium hydride and phosphorus oxychloride requires careful handling and anhydrous conditions, which may be a consideration for scale-up.
Method 3 (Advanced Phase-Transfer Catalysis) represents the most modern and efficient approach, particularly for larger-scale preparations. The mild reaction conditions (room temperature), avoidance of hazardous reagents like sodium hydride, and simple workup procedure make it a highly desirable method. The high yields reported for analogous transformations suggest that this would be the preferred method for industrial applications.
For rapid laboratory synthesis of the target compound, Method 1 is a strong contender. For process development and scale-up, Method 3 is highly recommended due to its safety profile, mild conditions, and high efficiency. Method 2 remains a valuable tool for its versatility in accessing a range of analogues from a common intermediate.
Characterization Data (Benchmark for 1-benzyl-1H-indole-3-carbaldehyde)
The following data for the closely related 1-benzyl-1H-indole-3-carbaldehyde can be used as a benchmark for the successful synthesis of the target molecule.[4]
-
¹H NMR (400 MHz, CDCl₃) δ: 10.01 (s, 1H), 8.38 – 8.28 (m, 1H), 7.72 (s, 1H), 7.39 – 7.30 (m, 6H), 7.22 – 7.16 (m, 2H), 5.37 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95.
-
ESI-MS: [M+H]⁺ 236.
For the target molecule, this compound (C₁₆H₁₂BrNO, MW: 314.18), one would expect to see characteristic signals for the 3-bromobenzyl group in the NMR spectra and a molecular ion peak corresponding to its mass in the mass spectrum.
References
-
Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
-
Perera, A. S. D., & Ganesan, A. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6658. [Link]
-
Cole, K. P., & Grogan, M. J. (2018). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 3(5), 628-634. [Link]
-
PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde. Retrieved from [Link]
-
Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126. [Link]
-
Taylor & Francis Online. (2015). Design, synthesis and evaluation of 3-(imidazol-1-ylmethyl)indoles as antileishmanial agents. Part II. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 944-951. [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
Comprehensive Safety & Handling Guide: 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
This guide provides essential safety protocols, operational plans, and disposal procedures for the handling of this compound (CAS No. 174367-69-2)[1][2]. As a research chemical, comprehensive toxicological data is limited. Therefore, this protocol is built upon a conservative assessment of the compound's structural components—an aromatic aldehyde, an indole derivative, and a brominated organic molecule. The guidance herein is designed to empower researchers, scientists, and drug development professionals to work safely by establishing a self-validating system of controls.
Hazard Assessment: A Structural Approach
A thorough risk assessment is the foundation of laboratory safety. In the absence of specific toxicological data for this compound, we must infer its potential hazards from its constituent chemical groups.
-
Aromatic Aldehyde Moiety: Aldehydes as a class are known to be irritants. Similar compounds, such as Indole-3-carboxaldehyde, are known to cause skin, eye, and respiratory irritation[3]. Some aromatic aldehydes may also cause allergic skin reactions and are considered flammable[4][5].
-
Indole Nucleus: The indole scaffold is a common feature in biologically active molecules. While this specific compound's activity is not fully characterized, prudence dictates minimizing direct exposure to prevent potential unforeseen biological effects.
-
Brominated Benzyl Group: Halogenated organic compounds require special consideration for disposal and can have unique toxicological profiles. Brominated compounds are often incinerated at high temperatures at licensed facilities to ensure their complete and safe destruction[6][7].
Table 1: Summary of Potential Hazards
| Hazard Class | Potential Effect | Rationale |
|---|---|---|
| Acute Toxicity | Skin Irritation, Serious Eye Irritation | Based on data for related aldehyde compounds[3]. |
| Sensitization | May cause an allergic skin reaction | A known risk for some aromatic aldehydes[5]. |
| STOT (Single Exp.) | May cause respiratory tract irritation | Inhalation of dust or aerosols should be avoided[3]. |
| Chronic Toxicity | Unknown | Data not available; exposure should be minimized. |
| Environmental | Potentially hazardous | Brominated organic compounds require controlled disposal[6]. |
Core Directive: Personal Protective Equipment (PPE) Protocol
The primary objective is to prevent all routes of exposure: inhalation, dermal contact, and ingestion. The following PPE is mandatory for all procedures involving this compound.
Table 2: PPE Requirements by Task
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
|---|---|---|---|---|
| Weighing/Handling Solid | Chemical Fume Hood | Safety Goggles | Double Nitrile Gloves | Full-buttoned Lab Coat |
| Preparing Solutions | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Full-buttoned Lab Coat & Chemically Resistant Apron |
| Running Reactions/Transfers | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Full-buttoned Lab Coat & Chemically Resistant Apron |
| Non-Routine Operations/Spills | Air-Purifying Respirator with Organic Vapor Cartridge | Chemical Splash Goggles & Face Shield | Heavy-duty Chemical Gloves over Nitrile Gloves | Chemically Resistant Gown or Suit |
Step-by-Step PPE Application:
-
Respiratory Protection: All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to control airborne particulates and vapors. For major spills or situations where ventilation is compromised, a properly fitted air-purifying respirator is necessary[8][9]. Surgical masks provide no protection against chemical vapors or dust[10].
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for being in the laboratory[11]. However, when actively handling the chemical, chemical splash goggles are mandatory . For procedures involving larger volumes (>50 mL) or with a significant splash risk, a face shield must be worn over the goggles[11][12].
-
Hand Protection: Double-gloving is required. Wear two pairs of powder-free nitrile gloves. This practice provides a barrier against immediate exposure if the outer glove is contaminated. Gloves must be inspected for tears before use and changed immediately upon contact with the chemical or after handling is complete[11][12]. The contaminated outer glove should be removed and disposed of as hazardous waste before exiting the fume hood[10].
-
Body Protection: A clean, full-buttoned laboratory coat is the minimum requirement[11]. For tasks with a higher splash potential, such as large-scale solution transfers, supplement the lab coat with a polyethylene-coated or other chemically resistant apron[12][13].
-
Footwear: Closed-toe shoes made of a non-porous material are required at all times in the laboratory.
Operational & Disposal Plans
A safe protocol is a self-validating system where each step reinforces safety.
Safe Handling Workflow
-
Preparation: Before handling, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary equipment, including glassware, solvents, and waste containers.
-
Weighing: Tare the balance with a weigh boat inside the fume hood. Carefully dispense the solid compound onto the boat, minimizing the creation of airborne dust.
-
Dissolution: Add the solvent to the vessel containing the weighed solid slowly to avoid splashing. Perform this step in the fume hood.
-
Storage: Keep the primary container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents[14].
Emergency Response: Spill Protocol
Distinguishing between a minor and major spill is critical. A minor spill is one that personnel are trained and equipped to handle safely. A major spill requires outside emergency assistance[15].
Minor Spill (inside a fume hood):
-
Alert colleagues in the immediate area.
-
Ensure you are wearing the appropriate PPE (Table 2).
-
Contain the spill with an absorbent material like vermiculite or sand[4]. Do not use combustible materials like paper towels for the initial absorption.
-
Carefully scoop the absorbed material and any contaminated debris into a designated "Halogenated Organic Waste" container.
-
Decontaminate the surface with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[8].
Major Spill (outside a fume hood or a large volume):
-
EVACUATE the immediate area.
-
Alert others and activate the nearest fire alarm if the material is flammable or poses a significant inhalation risk[16].
-
From a safe location, call emergency services (e.g., 911) and your institution's Environmental Health & Safety (EHS) office[17].
-
Provide the chemical name, location, and estimated quantity of the spill.
-
Do not re-enter the area until cleared by trained emergency responders.
Caption: Workflow for chemical spill response.
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Use a dedicated, clearly labeled, and sealed waste container for "Halogenated Organic Waste"[18].
-
Waste Streams: This includes:
-
Excess solid chemical.
-
Reaction mixtures and solutions.
-
Contaminated gloves, weigh boats, and absorbent materials.
-
Solvent rinses from contaminated glassware.
-
-
Final Disposal: The collected waste must be disposed of through your institution's certified hazardous waste management program. The ultimate disposal method for brominated organic compounds is typically high-temperature incineration at a licensed facility to ensure complete destruction and prevent environmental release[6][7]. Do not dispose of this chemical down the drain or in regular trash[3].
References
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]
-
ChemCERT. (2016, October 19). Emergency Chemical Spill Response. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]
-
New Mexico State University. Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
-
Aroco Aroma. (2021, January 8). Safety Data Sheet. Retrieved from [Link]
-
Perfumer's Apprentice. (2021, October 12). Aldehyde C-8 FPD-2015A-2384 - Safety Data Sheet. Retrieved from [Link]
-
University of Manitoba. Chemical Spill Response Procedure. Retrieved from [Link]
-
Chemtalk. Bromine water - disposal. Retrieved from [Link]
-
University of California, Berkeley Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Pharmacy Purchasing & Products Magazine. Personal Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
PubMed. (2007). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]
-
MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
Sources
- 1. This compound | 174367-69-2 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 5. johndwalsh.com [johndwalsh.com]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. americanchemistry.com [americanchemistry.com]
- 10. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 13. zoetisus.com [zoetisus.com]
- 14. fishersci.com [fishersci.com]
- 15. umanitoba.ca [umanitoba.ca]
- 16. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 17. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 18. chemtalk.com.au [chemtalk.com.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
